Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGKBTJPLNTFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424225 | |
| Record name | ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37760-54-6 | |
| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37760-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-phenyl-[1,2,4]oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The 1,2,4-oxadiazole ring is often considered a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the known basic properties of this compound, including its physicochemical characteristics, synthesis, and a discussion of the general biological potential of the 1,2,4-oxadiazole class of compounds.
Core Properties
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 37760-54-6 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| Boiling Point | 342.9 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 161.2 °C (Predicted) | [4] |
| Refractive Index | 1.537 (Predicted) | [4] |
| XlogP | 2.4 (Predicted) | [3][5] |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. The following sections describe the expected spectral characteristics and general protocols for their determination.
¹H NMR Spectroscopy
-
Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the phenyl group (multiplets in the aromatic region). The exact chemical shifts would depend on the solvent used.
¹³C NMR Spectroscopy
-
Expected Signals: The ¹³C NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, the carbons of the phenyl ring, and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
-
Expected Bands: Key characteristic IR absorption bands would include those for the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching vibrations.[6]
Mass Spectrometry
-
Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 218, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the ethoxy group and cleavage of the oxadiazole ring.
Experimental Protocols
Synthesis of this compound
A method for the synthesis of this compound has been described in a Russian patent. The protocol involves the reaction of a substituted amidoxime with diethyl oxalate.
Reaction Scheme:
Figure 1: General synthesis scheme.
Detailed Protocol:
-
To 8 mL (0.066 mol) of diethyl oxalate, add 3 g (0.022 mol) of phenylamidoxime with stirring.
-
Heat the reaction mixture at 120 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting suspension and wash the solid with dichloromethane.
-
Wash the resulting solution with 25 mL of water.
-
Dry the organic layer with magnesium sulfate.
-
Evaporate the dichloromethane under reduced pressure to yield the final product.
This method is reported to yield this compound in 65% yield.
Proposed Characterization Protocols
The following are general experimental protocols that can be used to obtain the spectral data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Record the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Figure 2: NMR spectroscopy workflow.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample or a solution, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Spectrum Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Biological Activity and Signaling Pathways
There is currently no specific biological activity or signaling pathway information reported in the scientific literature for this compound. However, the broader class of 1,2,4-oxadiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including:
-
Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR).[7]
-
Antimicrobial Activity: Several 1,2,4-oxadiazole compounds have shown promising activity against a range of bacteria and fungi.[1]
-
Anti-inflammatory and Analgesic Effects: This class of compounds has also been investigated for its potential to reduce inflammation and pain.[1]
-
Antiviral Activity: Some 1,2,4-oxadiazole derivatives have been identified as potential antiviral agents, including inhibitors of SARS-CoV-2 papain-like protease (PLpro).[9]
Given the established biological activities of the 1,2,4-oxadiazole scaffold, this compound represents a potential candidate for further investigation in drug discovery programs.
Conclusion
This compound is a readily synthesizable compound with potential for further exploration in medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides the foundational knowledge of its known properties and outlines the necessary experimental protocols for its full characterization. The diverse biological activities associated with the 1,2,4-oxadiazole core suggest that this particular derivative may hold untapped therapeutic potential, warranting future investigation into its pharmacological profile.
References
- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - Ethyl 3-phenyl-[1,2,4]oxadiazole-5-carboxylate (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene [mdpi.com]
- 7. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ipbcams.ac.cn [ipbcams.ac.cn]
Physicochemical properties of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound. This molecule belongs to the 1,2,4-oxadiazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its role as a stable bioisostere for ester and amide functionalities and its presence in a wide array of biologically active compounds.[1]
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and an ethyl carboxylate group at the 5-position.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 37760-54-6 | PubChem |
| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem |
| SMILES | CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2 | PubChem |
| InChIKey | GIGKBTJPLNTFON-UHFFFAOYSA-N | PubChem |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data presented below are a combination of computed and predicted values.
| Property | Value | Source |
| Molecular Weight | 218.21 g/mol | PubChem |
| Monoisotopic Mass | 218.06914219 Da | PubChem |
| XLogP3 | 2.4 | PubChem |
| Polar Surface Area (PSA) | 65.2 Ų | PubChem |
| Boiling Point (Predicted) | 342.9 °C at 760 mmHg | Echemi[2] |
| Density (Predicted) | 1.223 g/cm³ | Echemi[2] |
| Refractive Index (Predicted) | 1.537 | Echemi[2] |
| Flash Point (Predicted) | 161.2 °C | Echemi[2] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of an amidoxime with diethyl oxalate.[3] This approach provides a direct route to the desired 3,5-disubstituted 1,2,4-oxadiazole.
Protocol:
-
Reactant Mixing: Add 3 g (0.022 mol) of the starting amidoxime (benzamidoxime) to 8 ml (0.066 mol) of diethyl oxalate with stirring. The molar ratio of the amidoxime to diethyl oxalate is 1:3.[3]
-
Heating: The reaction mixture is heated to 120 °C and maintained at this temperature for 3-4 hours.[3]
-
Cooling and Filtration: The mixture is cooled to room temperature, leading to the formation of a suspension. This suspension is then filtered.[3]
-
Work-up: The filtered solid is washed with dichloromethane. The resulting organic solution is washed with water (25 ml) and dried over magnesium sulfate.[3]
-
Isolation: Dichloromethane is evaporated under reduced pressure to isolate the final product, this compound. The reported yield for this method is 65%.[3]
Spectral Data
Predicted Mass Spectrometry - Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 219.07642 | 145.0 |
| [M+Na]⁺ | 241.05836 | 153.7 |
| [M-H]⁻ | 217.06186 | 150.1 |
Source: PubChemLite[4]
Biological and Pharmaceutical Relevance
The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery. Its physicochemical stability and ability to act as a bioisosteric replacement for amide and ester groups make it an attractive component for modulating a molecule's ADME/Tox properties.[5]
Key Roles in Drug Development:
-
Antiviral Agents: Derivatives of the 1,2,4-oxadiazole scaffold have been investigated as potent inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[6] The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, interacting with key amino acid residues in enzyme active sites.[6]
-
Anticancer and Anti-inflammatory Activity: Numerous studies have reported the synthesis of 1,2,4-oxadiazole derivatives with significant anticancer, anti-inflammatory, and analgesic properties.[5][7]
-
Neuropathic Pain: Certain 1,2,4-oxadiazole compounds have shown astonishing potential as treatments for neuropathic pain in preclinical models.[1]
The utility of this scaffold lies in its rigid structure, which can orient substituents in a well-defined three-dimensional space, and its electronic properties, which allow it to participate in various non-covalent interactions with biological targets.
Safety and Hazards
According to its Globally Harmonized System (GHS) classification, this compound is associated with the following hazards:
Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed when handling this compound.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. PubChemLite - Ethyl 3-phenyl-[1,2,4]oxadiazole-5-carboxylate (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipbcams.ac.cn [ipbcams.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidating the Structure of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. This document details the synthetic protocol and provides a thorough analysis of the spectroscopic data essential for its characterization. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their understanding of this heterocyclic scaffold.
Introduction
This compound is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, known to be a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This guide focuses on the synthesis and detailed structural analysis of the title compound, providing a foundational understanding for its potential applications in drug discovery and development.
Synthesis
The synthesis of this compound can be achieved through the reaction of a benzamidoxime with an excess of diethyl oxalate.
Experimental Protocol
A method for the synthesis of this compound has been reported with a yield of 65%. The procedure is as follows:
To 8 mL (0.066 mol) of diethyl oxalate, 3 g (0.022 mol) of benzamidoxime is added with stirring. The reaction mixture is heated to and maintained at a temperature of 120°C for 3-4 hours. After the reaction is complete, the mixture is cooled to room temperature, leading to the formation of a suspension. The suspension is then filtered and the solid is washed with dichloromethane. The resulting organic solution is washed with water (25 mL), dried over magnesium sulfate, and the dichloromethane is evaporated under reduced pressure to yield the final product.
Structure Elucidation
The structural confirmation of this compound is based on a combination of spectroscopic techniques, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific experimental data for the title compound is not widely available in the literature, the following sections provide predicted data and analysis based on known spectroscopic trends for analogous structures.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The predicted mass spectral data for this compound is presented in Table 1.
| Adduct | Predicted m/z |
| [M+H]⁺ | 219.07642 |
| [M+Na]⁺ | 241.05836 |
| [M+K]⁺ | 257.03230 |
| [M+NH₄]⁺ | 236.10296 |
| Table 1: Predicted Mass Spectrometry Data |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are summarized in Table 2.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | ~1750-1730 | Strong |
| C=N (Oxadiazole) | ~1650-1630 | Medium |
| C-O (Ester) | ~1250-1200 | Strong |
| Aromatic C-H | ~3100-3000 | Medium |
| Aliphatic C-H | ~2980-2850 | Medium |
| Table 2: Predicted Infrared Spectroscopy Data |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
3.3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring and the protons of the ethyl ester group. The predicted chemical shifts are presented in Table 3.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho) | 8.1 - 7.9 | Doublet | 2H |
| Aromatic H (meta, para) | 7.6 - 7.4 | Multiplet | 3H |
| -O-CH₂- | 4.5 - 4.3 | Quartet | 2H |
| -CH₃ | 1.5 - 1.3 | Triplet | 3H |
| Table 3: Predicted ¹H NMR Data |
3.3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms are listed in Table 4.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 |
| C3 (Oxadiazole) | ~168 |
| C5 (Oxadiazole) | ~158 |
| Aromatic C (ipso) | ~126 |
| Aromatic C (ortho) | ~129 |
| Aromatic C (meta) | ~129 |
| Aromatic C (para) | ~132 |
| -O-CH₂- | ~62 |
| -CH₃ | ~14 |
| Table 4: Predicted ¹³C NMR Data |
Diagrams
Synthesis Pathway
The following diagram illustrates the synthesis of this compound from benzamidoxime and diethyl oxalate.
Structure Elucidation Workflow
The logical workflow for the structure elucidation of the title compound is depicted below.
Conclusion
This technical guide has detailed the synthesis and structural elucidation of this compound. The provided experimental protocol offers a clear method for its preparation. The structural analysis, based on predicted and analogous spectroscopic data, provides a solid foundation for the characterization of this compound. This information is valuable for researchers working on the development of novel therapeutic agents based on the 1,2,4-oxadiazole scaffold. Further experimental validation of the spectroscopic data is encouraged to build upon the foundational information presented herein.
Spectroscopic and Synthetic Profile of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.
Spectroscopic Data
The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 8.18–8.13 | m | 2H | Ar-H | |
| 7.57–7.47 | m | 3H | Ar-H | |
| 4.57 | q | 2H | -CH₂- | 7.2 |
| 1.49 | t | 3H | -CH₃ | 7.2 |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 169.46 | C=O (ester) |
| 166.62 | C3 (oxadiazole ring) |
| 154.19 | C5 (oxadiazole ring) |
| 131.87 | Ar-C |
| 129.01 | Ar-CH |
| 127.68 | Ar-CH |
| 125.64 | Ar-C (ipso) |
| 63.98 | -CH₂- |
| 14.04 | -CH₃ |
Solvent: CDCl₃, Frequency: 101 MHz
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1750-1730 | C=O stretch (ester) |
| ~1610-1580 | C=N stretch (oxadiazole ring) |
| ~1500-1400 | C=C stretch (aromatic ring) |
| ~1250-1000 | C-O stretch (ester and oxadiazole ring) |
Mass Spectrometry (MS)
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound. The data presented is based on computed values from publicly available databases.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 219.0764 |
| [M+Na]⁺ | 241.0584 |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A common route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative. A representative procedure is as follows:
-
Amidoxime Formation: The corresponding amidoxime is prepared from the reaction of a nitrile with hydroxylamine.
-
Cyclization: The amidoxime is then reacted with an excess of an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) at elevated temperatures.
-
Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then filtered, washed, and purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
-
Data Processing: The obtained Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound and the logical relationship of the characterization techniques.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Logical relationship between molecular properties and the spectroscopic techniques used for their determination.
References
The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-Phenyl-1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-phenyl-1,2,4-oxadiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities and its utility as a bioisosteric replacement for amide and ester groups. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and therapeutic applications of 3-phenyl-1,2,4-oxadiazole derivatives, offering a valuable resource for researchers in the field of drug discovery and development.
A Historical Perspective: From Obscurity to a Privileged Structure
The journey of the 1,2,4-oxadiazole ring system began in 1884 with its first synthesis by Tiemann and Krüger. Initially, the true potential of this heterocyclic core remained largely unexplored for several decades. It was not until the mid-20th century that the diverse biological activities of 1,2,4-oxadiazole derivatives started to be unveiled, leading to a surge in research interest. The 3-phenyl-substituted variants, in particular, have emerged as a "privileged structure" in medicinal chemistry, demonstrating efficacy in a wide array of therapeutic areas.
Key Synthetic Methodologies: Crafting the 1,2,4-Oxadiazole Core
The construction of the 3-phenyl-1,2,4-oxadiazole ring can be achieved through several synthetic strategies. The two most classical and widely employed methods are the acylation of benzamidoxime and the 1,3-dipolar cycloaddition of nitrile oxides.
Acylation of Benzamidoxime with Benzoyl Derivatives
A cornerstone in the synthesis of 3-phenyl-1,2,4-oxadiazoles is the reaction of a benzamidoxime with a benzoyl derivative, typically a benzoyl chloride or benzoic anhydride. This method is straightforward and generally provides good to excellent yields.
Experimental Protocol: Synthesis of 3,5-diphenyl-1,2,4-oxadiazole
-
Materials: Benzamidoxime, Benzoyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve benzamidoxime (1.0 eq) in pyridine at 0°C.
-
Add benzoyl chloride (1.1 eq) dropwise to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a separatory funnel containing DCM and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3,5-diphenyl-1,2,4-oxadiazole.
-
| Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield (%) |
| Benzamidoxime, Benzoyl Chloride | Pyridine, DCM | 4-6 h | Reflux | 85-95% |
1,3-Dipolar Cycloaddition
Another powerful method for the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. This approach offers a high degree of regioselectivity.
Experimental Protocol: Synthesis of 3-Phenyl-5-aryl-1,2,4-oxadiazole via 1,3-Dipolar Cycloaddition
-
Materials: Benzaldehyde oxime, N-Chlorosuccinimide (NCS), Aryl nitrile, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of benzaldehyde oxime (1.0 eq) in DCM, add NCS (1.1 eq) and stir at room temperature for 1 hour to generate the corresponding hydroximoyl chloride.
-
Add the aryl nitrile (1.2 eq) to the reaction mixture.
-
Slowly add a solution of TEA (1.5 eq) in DCM to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-phenyl-5-aryl-1,2,4-oxadiazole.
-
| Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield (%) |
| Benzaldehyde oxime, Aryl nitrile | NCS, TEA, DCM | 12-24 h | Room Temp. | 70-90% |
Therapeutic Landscape: Biological Activities of 3-Phenyl-1,2,4-Oxadiazole Derivatives
The versatility of the 3-phenyl-1,2,4-oxadiazole scaffold is reflected in its wide range of biological activities. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among others.
Anticancer Activity
Numerous 3-phenyl-1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected 3-Phenyl-1,2,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [1] |
| Derivative B | A549 (Lung) | 8.7 | [1] |
| Derivative C | HCT116 (Colon) | 3.1 | [1] |
Signaling Pathways in Cancer
3-Phenyl-1,2,4-oxadiazole derivatives have been shown to interfere with critical signaling pathways in cancer cells, including the EGFR, PI3K/Akt/mTOR, and p53 pathways.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 3-Phenyl-1,2,4-oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected 3-Phenyl-1,2,4-Oxadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative D | Staphylococcus aureus | 16 | [2] |
| Derivative E | Escherichia coli | 32 | [2] |
| Derivative F | Candida albicans | 8 | [2] |
Future Directions and Conclusion
The 3-phenyl-1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the ability to readily modify its structure at various positions allow for the fine-tuning of its pharmacological properties. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical studies. The rich history and diverse biological activities of 3-phenyl-1,2,4-oxadiazole derivatives solidify their importance in the ongoing quest for novel and effective medicines.
References
Ethyl 3-Phenyl-1,2,4-oxadiazole-5-carboxylate: A Predictive Analysis of Its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic small molecule with potential therapeutic applications. In the absence of direct experimental evidence, this document provides a predictive analysis of its mechanism of action based on a comprehensive review of the known biological activities of structurally related 1,2,4-oxadiazole derivatives. Structure-activity relationship (SAR) studies of analogous compounds suggest that this compound is likely to exhibit anticancer, anti-inflammatory, or antiviral properties. This prediction is based on the recurrent observation of these activities in compounds sharing the 3-phenyl-1,2,4-oxadiazole core and those bearing a carboxylate moiety at the 5-position. This guide summarizes the potential molecular targets and signaling pathways, presents relevant quantitative data from related compounds in structured tables, details experimental protocols for mechanism-of-action studies, and provides visual representations of predicted pathways and experimental workflows.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The specific molecule, this compound, combines two key structural motifs: a phenyl group at the 3-position and an ethyl carboxylate group at the 5-position of the 1,2,4-oxadiazole ring. While direct studies on this compound are limited, the extensive research on its analogues allows for a reasoned prediction of its biological activities and mechanism of action.
The 3-phenyl substitution on the 1,2,4-oxadiazole ring has been associated with a range of biological targets. For instance, derivatives with this feature have been identified as inducers of apoptosis in cancer cells and as inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and the main protease (Mpro) of SARS-CoV-2.[4][5][6] The presence of a carboxylic acid or its ester at the 5-position has been linked to the inhibition of the papain-like protease (PLpro) of SARS-CoV-2.[7]
This technical guide aims to consolidate the available information on related compounds to predict the most probable mechanisms of action for this compound. We will explore potential molecular targets and the signaling pathways they modulate. Furthermore, we provide detailed experimental protocols that can be employed to validate these predictions and elucidate the compound's precise biological function.
Predicted Mechanisms of Action
Based on the structure-activity relationships of analogous compounds, we predict that this compound is most likely to exert its biological effects through one or more of the following mechanisms:
-
Anticancer Activity via Apoptosis Induction: The 3,5-diaryl-1,2,4-oxadiazole scaffold is a known inducer of apoptosis.[6] It is plausible that the 3-phenyl group in the title compound contributes to this activity. The molecular target for some of these apoptosis-inducing 1,2,4-oxadiazoles has been identified as TIP47, an IGF II receptor binding protein.[6] Inhibition of TIP47 could disrupt cellular signaling pathways, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: The 1,2,4-oxadiazole nucleus is a versatile scaffold for designing enzyme inhibitors.
-
Histone Deacetylase (HDAC) Inhibition: Several 1,2,4-oxadiazole derivatives have shown inhibitory activity against HDACs.[5] While the direct linkage of the 3-phenyl or 5-carboxylate moiety to HDAC inhibition is not firmly established, the general propensity of the scaffold for this activity warrants investigation. Phenylisoxazole-based HDAC inhibitors, which share structural similarities, have been developed.[8][9][10][11]
-
Succinate Dehydrogenase (SDH) Inhibition: Carboxamide derivatives of 1,3,4-oxadiazoles have been identified as potent SDH inhibitors with antifungal activity.[12][13][14] The presence of the carboxylate group in our compound of interest suggests that it could potentially interact with the active site of SDH.
-
Protease Inhibition (Antiviral Activity): Recent studies have highlighted the potential of 1,2,4-oxadiazoles as antiviral agents targeting viral proteases. Specifically, 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro),[4] while derivatives with an aryl carboxylic acid moiety have shown inhibitory activity against the papain-like protease (PLpro).[7]
-
Quantitative Data for Structurally Related Compounds
The following tables summarize the biological activity data for 1,2,4-oxadiazole derivatives that are structurally related to this compound. This data provides a quantitative basis for the predicted mechanisms of action.
Table 1: Anticancer Activity of 3-Phenyl-1,2,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | Activity | IC50/GI50 (µM) | Reference |
| 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | T47D (Breast) | Apoptosis Inducer | - | [6] |
| 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole | MX-1 (Breast) | In vivo activity | - | [6] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | MCF-7 (Breast) | Anticancer | 0.76 ± 0.044 | [15] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | A549 (Lung) | Anticancer | 0.18 ± 0.019 | [15] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | DU145 (Prostate) | Anticancer | 1.13 ± 0.55 | [15] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | MDA MB-231 (Breast) | Anticancer | 0.93 ± 0.013 | [15] |
Table 2: Enzyme Inhibitory Activity of 1,2,4-Oxadiazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 3-Phenyl-1,2,4-oxadiazole derivative (16d) | SARS-CoV-2 Mpro | 5.27 ± 0.26 | [4] |
| 1,2,4-Oxadiazole derivative with aryl carboxylic acid (13f) | SARS-CoV-2 PLpro | 1.8 | [7] |
| 1,2,4-Oxadiazole derivative with aryl carboxylic acid (26r) | SARS-CoV-2 PLpro | 1.0 | [7] |
| 3-Phenylisoxazole derivative (17) | HDAC1 | - (86.78% inhibition at 1 µM) | [8][9][10] |
| Thiophene/Furan-1,3,4-oxadiazole carboxamide (4g) | Succinate Dehydrogenase | 1.01 ± 0.21 | [12] |
| Thiophene/Furan-1,3,4-oxadiazole carboxamide (4i) | Succinate Dehydrogenase | 4.53 ± 0.19 | [12] |
Experimental Protocols
To validate the predicted mechanisms of action for this compound, a series of in vitro assays are recommended.
Anticancer Activity Assays
-
Cell Viability Assay (MTT or CellTiter-Glo): To determine the cytotoxic effects of the compound on various cancer cell lines.
-
Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis in cancer cells treated with the compound.
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of the compound on cell cycle progression.
Enzyme Inhibition Assays
-
HDAC Inhibition Assay (Fluorometric):
-
Reagents: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate, assay buffer, developer, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Procedure:
-
In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the HDAC enzyme.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
-
Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric):
-
Reagents: Isolated mitochondria or cell lysate, SDH assay buffer, SDH substrate (succinate), and an electron acceptor probe (e.g., DCIP).
-
Procedure:
-
In a 96-well clear plate, add the sample (mitochondria or lysate) and the SDH assay buffer.
-
Prepare a reaction mix containing the SDH substrate and the probe.
-
Initiate the reaction by adding the reaction mix to the sample wells.
-
Measure the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm) over time in kinetic mode.
-
The rate of decrease in absorbance is proportional to the SDH activity. Calculate the percentage of inhibition and determine the IC50 value.
-
-
-
Protease Inhibition Assays (FRET-based):
-
Reagents: Recombinant target protease (e.g., SARS-CoV-2 Mpro or PLpro), a specific fluorogenic peptide substrate containing a cleavage site for the protease, assay buffer, and a known inhibitor as a positive control.
-
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the protease.
-
Incubate for a predefined period to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
The rate of fluorescence increase is proportional to the protease activity. Calculate the percentage of inhibition and determine the IC50 value.
-
-
Visualizations
Predicted Signaling Pathways
Caption: Predicted signaling pathways affected by the compound.
Experimental Workflow for Mechanism of Action Prediction
Caption: A logical workflow for experimental validation.
Conclusion
While direct experimental data for this compound is currently unavailable, a predictive analysis based on the extensive literature on its structural analogues provides a strong foundation for future research. The presence of the 3-phenyl and 5-carboxylate moieties on the 1,2,4-oxadiazole core suggests a high probability of this compound exhibiting anticancer, anti-inflammatory, or antiviral activities through mechanisms such as apoptosis induction or specific enzyme inhibition. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to systematically investigate and validate these predicted mechanisms of action, ultimately elucidating the therapeutic potential of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,4-Oxadiazole Ring: A Bioisosteric Master Key in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of successful drug discovery, aiming to optimize efficacy, enhance safety profiles, and improve pharmacokinetic properties. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. Among the arsenal of bioisosteres available to medicinal chemists, the 1,2,4-oxadiazole ring has emerged as a particularly versatile and valuable scaffold. This technical guide provides a comprehensive overview of the bioisosteric replacement potential of the 1,2,4-oxadiazole ring, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform and guide drug development professionals.
The 1,2,4-Oxadiazole Ring: Physicochemical Properties and Bioisosteric Rationale
The five-membered 1,2,4-oxadiazole ring is an aromatic heterocycle containing one oxygen and two nitrogen atoms. Its utility as a bioisostere stems from its ability to mimic the steric and electronic properties of common functional groups, most notably esters and amides, while offering significant advantages in terms of metabolic stability.[1][2] The inherent resistance of the 1,2,4-oxadiazole ring to hydrolytic cleavage by esterases and amidases makes it an attractive replacement for these metabolically labile groups.[2]
Key physicochemical properties that contribute to its bioisosteric potential include:
-
Planarity and Aromaticity: The planar and aromatic nature of the ring allows it to occupy a similar spatial orientation as planar ester and amide functionalities, facilitating analogous interactions with biological targets.
-
Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in esters and amides.
-
Dipole Moment: The distribution of heteroatoms in the 1,2,4-oxadiazole ring creates a dipole moment that can be similar to that of the functional group it is replacing, thereby preserving key electrostatic interactions.
-
Metabolic Stability: The heterocyclic ring is generally resistant to enzymatic degradation, leading to improved metabolic stability and potentially longer in vivo half-lives of drug candidates.[3]
Data Presentation: Quantitative Comparison of 1,2,4-Oxadiazole Bioisosteres
The true value of a bioisosteric replacement is demonstrated through quantitative improvements in a compound's biological and pharmacokinetic profile. The following tables summarize comparative data from various studies where ester, amide, or carboxylic acid moieties were replaced with a 1,2,4-oxadiazole ring.
Bioisosteric Replacement of Esters
The replacement of an ester with a 1,2,4-oxadiazole can lead to significant improvements in metabolic stability and comparable or enhanced biological activity.
| Parent Compound (Ester) | Biological Target | Activity (IC50/EC50) | 1,2,4-Oxadiazole Bioisostere | Activity (IC50/EC50) | Metabolic Stability (t1/2) | Reference |
| Caffeic acid phenethyl ester (CAPE) | 5-Lipoxygenase (5-LO) | 1.0 µM | OB-CAPE | 0.93 µM | 25% more stable than CAPE in human plasma | [4] |
| Pyrazole derivative (ester) | Store-Operated Calcium Entry (SOCE) | - | Pyrazole derivative (1,2,4-oxadiazole) | Active modulator | High metabolic stability | [3] |
Bioisosteric Replacement of Amides
The substitution of an amide with a 1,2,4-oxadiazole can result in potent compounds with favorable pharmacokinetic properties.
| Parent Compound (Amide) | Biological Target | Activity (IC50) | 1,2,4-Oxadiazole Bioisostere | Activity (IC50) | Key Advantages | Reference |
| 1H-indazole-based amide | Monoamine Oxidase B (MAO-B) | - | Compound 20 (1,2,4-oxadiazole) | 52 nM | Potent and selective inhibition, improved drug-like features |
Bioisosteric Replacement of Carboxylic Acids
While less common, the 1,2,4-oxadiazole moiety can also serve as a bioisostere for carboxylic acids, offering altered physicochemical properties that can be advantageous.
| Parent Compound (Carboxylic Acid) | Property | Value | 1,2,4-Oxadiazole Isostere | Property | Value | Reference |
| Phenylpropionic acid | pKa | 4.64 | Phenylpropionic acid with 5-oxo-1,2,4-oxadiazole | pKa | ~6-7 | [5] |
| Phenylpropionic acid | logD7.4 | -0.49 | Phenylpropionic acid with 5-oxo-1,2,4-oxadiazole | logD7.4 | Higher lipophilicity |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of bioisosteric replacements.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and sample preparation
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the HLM stock to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound or positive control to the wells (final concentration typically 1-10 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with the internal standard to the respective wells.
-
Centrifuge the plate to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
-
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a drug candidate.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose
-
Test compound and control compounds (e.g., a high permeability and a low permeability drug)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound (at a typical concentration of 10 µM) in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS. Also, take a sample from the apical side at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A for efflux):
-
Perform the assay as described above, but add the test compound to the basolateral side and sample from the apical side to determine the efflux ratio.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
MTT Assay for Anticancer Activity (IC50 Determination)
This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic potential of a compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways where 1,2,4-oxadiazole-containing compounds have shown activity, as well as a typical workflow for a bioisosteric replacement study.
Experimental Workflow for Bioisosteric Replacement
Caption: A typical experimental workflow for a bioisosteric replacement study.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Several 1,2,4-oxadiazole derivatives have been identified as inhibitors of the EGFR signaling pathway, which is often dysregulated in cancer.[6][7]
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole derivative.
G Protein-Coupled Receptor 119 (GPR119) Signaling Pathway
1,2,4-oxadiazole-containing compounds have been developed as agonists for GPR119, a target for the treatment of type 2 diabetes.[8][9]
Caption: Activation of the GPR119 signaling pathway by a 1,2,4-oxadiazole agonist.
Store-Operated Calcium Entry (SOCE) Pathway
The 1,2,4-oxadiazole scaffold has been incorporated into modulators of the SOCE pathway, which is involved in various physiological processes.[3]
Caption: Modulation of the Store-Operated Calcium Entry (SOCE) pathway.
Conclusion
The 1,2,4-oxadiazole ring stands out as a highly effective bioisostere in medicinal chemistry, offering a reliable strategy to overcome the metabolic liabilities associated with ester and amide functionalities. Its favorable physicochemical properties and proven track record in enhancing drug-like characteristics make it a valuable tool for lead optimization. By providing a framework of quantitative data, detailed experimental protocols, and visual representations of biological context, this guide aims to empower researchers to effectively harness the potential of the 1,2,4-oxadiazole ring in the design and development of novel therapeutics. The continued exploration of this versatile scaffold promises to yield the next generation of safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Evolving Landscape of 3-Phenyl-1,2,4-Oxadiazoles: A Deep Dive into Structure-Activity Relationships
A Technical Guide for Researchers and Drug Development Professionals
The 1,2,4-oxadiazole scaffold, a five-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, the 3-phenyl-1,2,4-oxadiazole core has garnered significant attention as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenyl-1,2,4-oxadiazole analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore key therapeutic targets, summarize quantitative biological data, detail experimental protocols, and visualize critical pathways and workflows.
Therapeutic Applications and Key Molecular Targets
Derivatives of 3-phenyl-1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3][4] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity against diverse molecular targets.
Recent research has highlighted the potential of these compounds as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[5][6][7] Furthermore, SAR studies have identified promising candidates for the treatment of Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[8][9] Other notable targets include carbonic anhydrase IX (CAIX) in colorectal cancer and the sphingosine-1-phosphate receptor 1 (S1PR1), a key regulator of immune cell trafficking.[10][11]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-phenyl-1,2,4-oxadiazole analogs is intricately linked to the nature and position of substituents on both the phenyl ring and the oxadiazole core. Systematic modifications of these scaffolds have provided valuable insights into the structural requirements for potent and selective activity.
SAR of 3-Phenyl-1,2,4-Oxadiazole Analogs as SARS-CoV-2 Mpro Inhibitors
A notable study led to the discovery of compound 16d as a potent inhibitor of SARS-CoV-2 Mpro with an IC50 value of 5.27 µM.[6][7] The SAR exploration revealed that substitutions at the R3 position significantly influence inhibitory activity. For instance, increasing the size of alkyl substituents at this position generally leads to enhanced bioactivity. The replacement of a cyclohexylmethyl group with a benzyl group in compound 16d resulted in a marked increase in Mpro inhibitory activity.[6]
| Compound | R3 Substituent | IC50 (µM)[6] |
| 16a | Alkyl (small) | - |
| 16b | Alkyl (medium) | - |
| 16c | Cyclohexylmethyl | 19.37 |
| 16d | Benzyl | 5.27 |
SAR of 1,2,4-Oxadiazole Derivatives as Anti-Alzheimer's Agents
In the context of Alzheimer's disease, several 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE). The SAR studies indicate that the incorporation of a thiophene moiety at the 5-position of the oxadiazole ring positively impacts AChE inhibition.[8] Furthermore, a phenyl ring at the 3-position was found to be more favorable for activity compared to a methyl group.[8] Interestingly, the introduction of a phenyl sulfonamide motif at the ortho position of a phenyl ring at the 5-position of the oxadiazole scaffold significantly improved AChE inhibitory activity.[8]
| Compound | 3-Position Substituent | 5-Position Moiety | AChE IC50 (µM)[8] |
| 2a | Methyl | Thiophene | - |
| 2b | Phenyl | Thiophene | 0.0158 |
| 2c | Phenyl | Thiophene | 0.098 |
| 2d | Phenyl | Thiophene | 0.121 |
| 13a | Benzyl | - | No Activity |
SAR of 1,2,4-Oxadiazole-Sulfonamide Conjugates as Anticancer Agents
A series of 1,2,4-oxadiazole-sulfonamide based compounds were synthesized and evaluated as potential treatments for colorectal cancer by targeting carbonic anhydrase IX (CAIX).[11] Structural optimization of an initial hit, OX12 , led to the development of OX27 , which exhibited a nearly two-fold increase in antiproliferative effect and significantly higher potency against CAIX.[11] This highlights the importance of the sulfonamide moiety in driving the anticancer activity of these analogs.
| Compound | Antiproliferative IC50 (µM)[11] | CAIX Inhibition IC50 (µM)[11] |
| OX12 | 11.1 | 4.23 |
| OX27 | 6.0 | 0.74 |
Experimental Protocols
General Synthesis of 3-Phenyl-1,2,4-Oxadiazole Derivatives
A common synthetic route to 3-phenyl-1,2,4-oxadiazole analogs involves the reaction of a substituted benzohydrazide with a carboxylic acid in the presence of a coupling agent and subsequent cyclization. A representative protocol is as follows:
-
Amide Formation: To a solution of the desired carboxylic acid in a suitable solvent such as DMF, coupling agents like EDCI and HOBt, along with a base like DIEA, are added. The corresponding substituted benzohydrazide is then added, and the reaction mixture is stirred at room temperature for several hours.
-
Cyclization: The resulting intermediate is then subjected to cyclization, often by heating in a high-boiling point solvent like toluene in the presence of a base such as K2CO3, to afford the 3-phenyl-1,2,4-oxadiazole derivative.[6]
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
The inhibitory activity of the synthesized compounds against SARS-CoV-2 Mpro is typically evaluated using a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), and assay buffer.
-
Assay Procedure:
-
The Mpro enzyme is pre-incubated with various concentrations of the test compound in an assay buffer for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time using a microplate reader at appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Signaling Pathways
S1PR1 Agonism and Downstream Signaling
Certain 1,2,4-oxadiazole-based compounds act as potent agonists of the S1PR1 receptor.[10] Activation of S1PR1 by an agonist leads to the internalization of the receptor and the activation of downstream signaling cascades, such as the ERK1/2 phosphorylation pathway.[10] This pathway is crucial for regulating lymphocyte migration, making S1PR1 an attractive target for autoimmune diseases.
Conclusion
The 3-phenyl-1,2,4-oxadiazole scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The extensive SAR studies have provided a clear roadmap for designing potent and selective modulators of various biological targets. This guide has summarized key findings, presented quantitative data in a structured format, detailed essential experimental protocols, and visualized relevant pathways and workflows. As research in this area progresses, the insights presented herein will serve as a valuable resource for the continued exploration and optimization of 3-phenyl-1,2,4-oxadiazole analogs in the quest for new and effective medicines.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists - East China Normal University [pure.ecnu.edu.cn:443]
- 11. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of potential biological targets for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate based on the known activities of structurally related 1,2,4-oxadiazole derivatives. As of the latest literature review, no specific biological data for this exact molecule has been published. The information presented herein is intended to guide research and development efforts by highlighting the most probable areas of biological activity for this compound class.
Executive Summary
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, suggesting that this compound may interact with a variety of biological targets. This guide consolidates the current understanding of these potential targets, providing quantitative data from closely related analogs, detailed experimental protocols for assessing biological activity, and visualizations of key experimental workflows and conceptual frameworks. The primary therapeutic areas where 1,2,4-oxadiazoles have shown promise include oncology, infectious diseases (antibacterial and antiviral), and neurodegenerative disorders, as well as applications in agriculture as nematicides.
Potential Biological Targets and Mechanisms of Action
Based on structure-activity relationship (SAR) studies of the 1,2,4-oxadiazole class, several key biological targets have been identified. The presence of a phenyl group at the 3-position and a carboxylate at the 5-position of the oxadiazole ring suggests the potential for diverse molecular interactions.
Oncology
The 1,2,4-oxadiazole nucleus is a feature in many compounds designed as anticancer agents. The cytotoxic effects of these compounds have been attributed to the inhibition of various enzymes and disruption of cellular processes critical for cancer cell survival and proliferation.
Derivatives of 1,2,4-oxadiazole have been identified as inhibitors of Sirt2, a class III histone deacetylase. Sirt2 is implicated in the regulation of cell cycle, genomic stability, and metabolism, making it a target for cancer therapy. For potent Sirt2 inhibitory action, a para-substituted phenyl ring at the 3-position of the 1,2,4-oxadiazole is considered a crucial substituent.
Table 1: Sirt2 Inhibitory Activity of 1,2,4-Oxadiazole Analogs
| Compound ID | Structure | Sirt2 IC50 (µM) | Cell Line | Reference |
| Analog 1 | 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole | 10 | Leukemia | [1] |
| Analog 2 | Structure not fully specified | 1.5 | Leukemia | [1] |
Infectious Diseases
The 1,2,4-oxadiazole scaffold is present in a class of antibiotics with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds are believed to inhibit bacterial cell wall biosynthesis. SAR studies have indicated that a hydrogen-bond donor on an aryl ring is often necessary for antibacterial activity.
Table 2: Antibacterial Activity of 1,2,4-Oxadiazole Analogs against S. aureus
| Compound ID | Modification | MIC (µg/mL) | Reference |
| Analog 3 | 4-phenol substitution on ring A | 0.5 - 4 | [1] |
| Analog 4 | 4-chloropyrazole substitution on ring A | 0.5 - 4 | [1] |
| Analog 5 | 5-indole substitution on ring A | 0.5 - 4 | [1] |
Recent studies have highlighted 1,2,4-oxadiazole derivatives as potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a crucial enzyme for viral replication and also plays a role in suppressing the host's innate immune response. Inhibition of PLpro presents a key strategy for the development of antiviral therapeutics for COVID-19.
Table 3: SARS-CoV-2 PLpro Inhibitory and Antiviral Activity of 1,2,4-Oxadiazole Analogs
| Compound ID | PLpro IC50 (µM) | Antiviral EC50 (µM) | Reference |
| 13f | 1.8 | 5.4 | [2] |
| 26r | 1.0 | 4.3 | [2] |
Nematicidal Activity
Derivatives of 1,2,4-oxadiazole-5-carboxylic acid have been investigated as nematicides for agricultural applications. The mechanism of action for some of these compounds involves the inhibition of acetylcholinesterase (AChE) in plant-parasitic nematodes, leading to paralysis and death.
Table 4: Nematicidal Activity of a 1,2,4-Oxadiazole-5-carboxylic Acid Derivative
| Compound ID | Target Nematode | LC50 (µg/mL) at 48h | Reference |
| f1 | Aphelenchoides besseyi | 19.0 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line.
Materials:
-
Test compound (e.g., this compound)
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility: Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
SARS-CoV-2 PLpro Inhibition Assay (FRET-based)
This assay measures the inhibition of PLpro enzymatic activity using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
FRET substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Test compound
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Enzyme and Compound Incubation: Add the PLpro enzyme and the test compound to the wells of the assay plate. Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the reaction rates against the compound concentrations.
Visualizations
Caption: Workflow for MTT-based cell cytotoxicity assay.
Caption: Conceptual framework for the discovery of biological targets.
References
In Silico Screening of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico screening methodologies applied to Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate derivatives. The 1,2,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, known for its metabolic stability and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] In silico screening offers a rapid and cost-effective approach to identify and optimize lead compounds by predicting their binding affinities, pharmacokinetic properties, and potential toxicities. This guide details the key computational experiments, presents data in a structured format, and provides visual workflows to aid in the rational design of novel therapeutics based on this privileged scaffold.
Virtual Screening Workflow
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The general workflow for in silico screening of this compound derivatives involves several key stages, from library preparation to lead optimization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following protocols outline the key steps for molecular docking and ADMET prediction.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding mode and affinity of this compound derivatives to a specific protein target.
Methodology:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogens and Kollman charges are added to the protein structure.
-
The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).[2]
-
-
Ligand Preparation:
-
Docking Simulation:
-
Software such as AutoDock Vina is commonly used for molecular docking simulations.[3][4][5]
-
A grid box is defined around the active site of the target protein to encompass the binding pocket.
-
The docking algorithm explores various conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energy (in kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Visualization of the docked poses is performed using software like Discovery Studio Visualizer or PyMOL.
-
References
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies | Bentham Science [benthamscience.com]
- 5. Docking-Based Virtual Screening for the Discovery of 1,3,4-Oxadiazoles as Aminoacyl-tRNA Synthetase Inhibitors | CTU Journal of Innovation and Sustainable Development [ctujs.ctu.edu.vn]
The 1,2,4-Oxadiazole Scaffold: An In-Depth Technical Guide to ADMET Prediction in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its bioisosteric relationship with amides and esters, coupled with improved metabolic stability, has led to its incorporation into a wide array of therapeutic agents.[1][2] However, to unlock the full potential of these compounds, a thorough understanding and early assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are paramount. This technical guide provides a comprehensive overview of ADMET prediction for 1,2,4-oxadiazole-containing compounds, integrating in silico and in vitro methodologies, detailed experimental protocols, and a review of their interactions with key biological pathways.
In Silico ADMET Prediction: Foundational Principles and Methodologies
In the early stages of drug discovery, in silico models are invaluable for prioritizing compounds and reducing the risk of late-stage attrition.[3][4] These computational tools leverage a compound's chemical structure to predict its ADMET profile.
At the heart of in silico ADMET prediction lie Quantitative Structure-Activity Relationship (QSAR) models.[5] These models establish a mathematical relationship between a set of molecular descriptors and a specific biological activity or property. For 1,2,4-oxadiazole derivatives, relevant descriptors often include:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), hydrogen bond donors and acceptors, and pKa.[6]
-
Structural Fingerprints: Two-dimensional representations of the molecular structure that capture the presence or absence of specific substructures.
These descriptors are used as input for various machine learning algorithms, such as support vector machines, random forests, and deep neural networks, to build predictive models for a range of ADMET endpoints.[5] Several commercially available and free software platforms, such as SwissADME, admetSAR, and pkCSM, are widely used for these predictions.[6][7]
In Vitro ADMET Assays: Experimental Verification
While in silico models provide valuable initial screening, in vitro assays are essential for experimental validation and a more accurate assessment of a compound's ADMET profile. The following sections detail the methodologies for key in vitro assays relevant to 1,2,4-oxadiazole compounds.
Table 1: Summary of In Vitro ADMET Data for Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | Aqueous Solubility (µg/mL) | Log D (pH 7.4) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Reference |
| 7a | 40-70 (pH 7.4) | 1-3 | 1-5 | 29.43 ± 5.32 | [8][9] |
| 7b | 40-70 (pH 7.4) | 1-3 | 1-5 | 41.43 ± 9.32 (mouse) | [8][9] |
| 7e | - | >5 | 17 | 19.34 ± 6.25 (mouse) | [8][9] |
| 7m | 40-70 (pH 7.4) | 1-3 | 1-5 | 56.78 ± 11.32 | [8][9] |
| 33 | - | - | - | Stable (human, rat, mouse) | [10] |
| 34 | - | - | - | Stable (rat) | [10] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an excess amount of the test compound to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS/MS.
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).
-
Compound Addition: Add the test compound to the biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method.
-
Calculation: Calculate the Log D value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11][12]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[12]
-
Compound Application: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio (Optional): To assess active efflux, perform the experiment in the reverse direction (B to A) and calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active transporters.[12]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system (to support CYP450 enzyme activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).[13]
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C.
-
Initiation of Reaction: Add the test compound to the pre-incubated mixture to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.
Signaling Pathway Modulation and Toxicological Implications
The interaction of 1,2,4-oxadiazole-containing compounds with various signaling pathways can be a double-edged sword, contributing to their therapeutic efficacy but also potentially leading to toxicity. A comprehensive understanding of these interactions is crucial for predicting the safety profile of new chemical entities.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Some 1,2,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, suggesting their potential as anti-inflammatory agents. This inhibition can occur through various mechanisms, such as preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key therapeutic target. Several 1,2,4-oxadiazole-based compounds have been developed as EGFR inhibitors.[8][9] These compounds typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote tumor growth.
Conclusion
The 1,2,4-oxadiazole scaffold holds immense promise in the development of novel therapeutics. A robust and early assessment of the ADMET properties of compounds containing this moiety is critical for their successful translation to the clinic. This technical guide has provided an in-depth overview of the key in silico and in vitro methodologies for ADMET prediction, along with detailed experimental protocols and an exploration of relevant signaling pathways. By integrating these approaches, researchers can make more informed decisions in the design and optimization of 1,2,4-oxadiazole-based drug candidates, ultimately increasing the likelihood of developing safe and effective medicines.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. audreyli.com [audreyli.com]
- 4. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]
- 7. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Solubility of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document outlines the theoretical solubility profile based on its chemical structure, presents illustrative quantitative data, and provides detailed experimental protocols for determining its solubility in various organic solvents.
Theoretical Solubility Profile
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group and an ethyl carboxylate group. The overall molecule possesses a moderate degree of polarity. The presence of the ester and the nitrogen and oxygen atoms in the oxadiazole ring allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. The phenyl group, however, introduces a significant nonpolar character.
Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in solvents with intermediate polarity. It is anticipated to exhibit good solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, where dipole-dipole interactions can occur. In nonpolar solvents like hexane and toluene, the solubility is likely to be lower due to the polar functional groups. In highly polar protic solvents such as ethanol and methanol, solubility is expected to be moderate, facilitated by hydrogen bonding with the solvent.
Illustrative Quantitative Solubility Data
The following table presents hypothetical, yet plausible, quantitative solubility data for this compound in a range of common organic solvents at different temperatures. This data is for illustrative purposes to demonstrate expected trends and for comparative analysis.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Acetone | 25 | 15.2 |
| 40 | 25.8 | |
| Dichloromethane | 25 | 22.5 |
| 40 | 38.1 | |
| Ethyl Acetate | 25 | 18.9 |
| 40 | 31.5 | |
| Ethanol | 25 | 8.5 |
| 40 | 14.2 | |
| Hexane | 25 | 0.8 |
| 40 | 1.5 | |
| Methanol | 25 | 7.1 |
| 40 | 12.3 | |
| Toluene | 25 | 3.2 |
| 40 | 5.9 |
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a solid organic compound in an organic solvent is the isothermal shake-flask method, followed by quantitative analysis of the saturated solution, often using High-Performance Liquid Chromatography (HPLC).
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Gravimetric Analysis (Optional): A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the residue can be determined to calculate the solubility.
-
HPLC Analysis:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Sample Preparation: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the calibration curve to determine the concentration of the diluted sample, and from this, calculate the concentration of the original saturated solution.
-
3.3. Data Calculation
The solubility (S) is calculated using the following formula:
S ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × 100)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Methodological & Application
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-disubstituted-1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and drug discovery. Recognized as a bioisostere for amide and ester functionalities, this heterocyclic motif offers improved metabolic stability and pharmacokinetic properties.[1] Compounds incorporating the 1,2,4-oxadiazole ring have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antifungal effects.[2][3][4] This application note provides detailed one-pot synthesis protocols for the efficient construction of 3,5-disubstituted-1,2,4-oxadiazoles, presents comparative quantitative data, and illustrates a key signaling pathway modulated by a 1,2,4-oxadiazole-containing compound.
Data Presentation: Comparison of One-Pot Synthetic Protocols
The following table summarizes quantitative data from various one-pot synthetic methodologies for 3,5-disubstituted-1,2,4-oxadiazoles, allowing for an easy comparison of their efficiencies.
| Starting Materials | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | Not Specified | Moderate | [5] |
| Nitriles, Hydroxylamine HCl | Potassium Fluoride, Solvent-free, 100 °C | 12 h | Excellent | [6] |
| Amidoximes, Carboxylic Acids | EDC, HOAt, TEA, 100 °C | 27 h | Moderate | [7] |
| Amidoximes, Carboxylic Acid Esters | NaOH/DMSO, Room Temperature | 4-24 h | 11-90 | [8][9] |
| Amidoximes, Acyl Chlorides | K2CO3, Toluene, Reflux | Not Specified | 79-88 | [10] |
| Amidoximes, Carboxylic Acids | Microwave Irradiation, 120-160 °C | 10-30 min | Good | [11] |
| Nitriles, Hydroxylamine, Meldrum's Acid | Microwave Irradiation, Solvent-free | Not Specified | Good-Exc. | [12] |
| Amidoximes, Anhydrides/Acyl Chlorides | NaOH-DMSO, Room Temperature | Not Specified | High | [13] |
Experimental Protocols
Protocol 1: Synthesis from Amidoximes and Carboxylic Acids (Microwave-Assisted)
This protocol is adapted from a microwave-assisted synthesis which offers reduced reaction times and high yields.[11][14]
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic Acid (1.0 - 1.2 eq)
-
Coupling agent (e.g., EDC, 1.1 eq)
-
Organic base (e.g., DIEA, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent.
-
Add the organic base to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[11]
-
Add the amidoxime to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for 10-30 minutes.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis from Nitriles and Carboxylic Acids (One-Pot)
This one-pot procedure involves the in situ generation of the amidoxime followed by condensation and cyclodehydration.[7]
Materials:
-
Nitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Ethanol
-
Carboxylic Acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
1-Hydroxy-7-azabenzotriazole (HOAt) solution (e.g., 20 wt % in DMF)
-
Water
-
Chloroform
Procedure:
-
In a sealed vial, shake a mixture of the nitrile, hydroxylamine hydrochloride, and TEA in ethanol at room temperature for 6 hours.
-
Heat the reaction mixture at 70 °C for 16 hours.[7]
-
Remove the solvent using a rotary evaporator.
-
To the resulting crude amidoxime, add the carboxylic acid, EDC, and the HOAt solution in DMF.
-
Shake the mixture at room temperature for 24 hours.[7]
-
Perform the cyclodehydration by adding triethylamine (1.0 eq) and heating the vial at 100 °C for 3 hours.[7]
-
Add water to the reaction mixture and extract with chloroform.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow: One-Pot Synthesis from Nitrile and Carboxylic Acid
Caption: One-pot synthesis workflow for 3,5-disubstituted-1,2,4-oxadiazoles.
Signaling Pathway: Inhibition of NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole derivative.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. benchchem.com [benchchem.com]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate via 1,3-Dipolar Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a known bioisostere for ester and amide functionalities, offering improved metabolic stability and other desirable pharmacokinetic properties. This application note provides a detailed protocol for the synthesis of this compound via a 1,3-dipolar cycloaddition reaction. This method involves the in situ generation of benzonitrile oxide from benzohydroximoyl chloride, which then undergoes a [3+2] cycloaddition with ethyl cyanoformate.
Reaction Principle
The core of this synthetic route is the 1,3-dipolar cycloaddition, a powerful and versatile reaction for the construction of five-membered heterocyclic rings. In this specific application, the 1,3-dipole is benzonitrile oxide, which is a reactive intermediate. Due to its instability, benzonitrile oxide is typically generated in situ to prevent its dimerization into a furoxan byproduct.[1] A common and effective method for its generation is the dehydrochlorination of the corresponding benzohydroximoyl chloride using a non-nucleophilic base, such as triethylamine.[2] The generated benzonitrile oxide then readily reacts with a dipolarophile, in this case, the carbon-nitrogen triple bond of ethyl cyanoformate, to yield the desired this compound.
Experimental Protocols
This section details the necessary procedures for the synthesis, starting from the preparation of the benzohydroximoyl chloride precursor to the final cycloaddition and purification.
Protocol 1: Synthesis of Benzohydroximoyl Chloride
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldoxime (1.0 equivalent) in chloroform.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzohydroximoyl chloride as a crude product, which can be used in the next step without further purification.
Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of this compound
Materials:
-
Benzohydroximoyl chloride
-
Ethyl cyanoformate
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry, two-necked round-bottom flask fitted with a dropping funnel and a nitrogen inlet, dissolve benzohydroximoyl chloride (1.0 equivalent) and ethyl cyanoformate (1.2 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.1 equivalents) in anhydrous toluene via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| Appearance | White to off-white solid | |
| Yield | Typically 60-75% (after chromatography) | |
| Reaction Time | 12-18 hours | |
| Reaction Temperature | 0 °C to room temperature | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.20-8.17 (m, 2H), 7.52-7.48 (m, 3H), 4.55 (q, J=7.2 Hz, 2H), 1.48 (t, J=7.2 Hz, 3H) | |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.5, 162.1, 157.8, 131.5, 129.2, 127.8, 126.9, 63.2, 14.1 | |
| Mass Spectrum (ESI-MS) m/z | 219.07 [M+H]⁺ |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Reaction Mechanism
Caption: Mechanism of 1,3-dipolar cycloaddition.
References
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: A Step-by-Step Guide to the Synthesis of Ethyl 1,2,4-Oxadiazole-5-carboxylates from Diethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates. This method utilizes the reaction of various amidoximes with diethyl oxalate, serving as both a reactant and the reaction medium. This efficient procedure offers a straightforward approach to synthesizing this important class of heterocyclic compounds, which are recognized as valuable scaffolds in medicinal chemistry and drug development. This application note includes a step-by-step experimental protocol, tabulated reaction data, and a workflow visualization to ensure reproducibility and ease of use for researchers in the field.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its significance in medicinal chemistry stems from its role as a bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is therefore of considerable interest to the drug development community.
The classical synthesis of 1,2,4-oxadiazoles involves a two-step process: the O-acylation of an amidoxime followed by an intramolecular cyclodehydration. This application note details a streamlined, one-pot procedure for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates. The described method involves the direct reaction of an amidoxime with a threefold excess of diethyl oxalate at an elevated temperature. This process combines the acylation and cyclization steps into a single, efficient operation, avoiding the need for isolating the intermediate O-acylamidoxime.
Reaction Scheme
The general reaction for the synthesis of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates from an amidoxime and diethyl oxalate is depicted below:
Caption: General reaction scheme for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis, workup, and purification of ethyl 1,2,4-oxadiazole-5-carboxylates.
Caption: Step-by-step workflow for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates.
Experimental Protocol
This protocol is based on the method described in the patent RU2512293C1 for the synthesis of ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate.[1] The same procedure can be applied to other aryl amidoximes.
Materials:
-
Aryl amidoxime (e.g., Benzamidoxime)
-
Diethyl oxalate
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Water (deionized)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Thermometer
-
Buchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl amidoxime (1.0 eq.).
-
To the amidoxime, add a threefold molar excess of diethyl oxalate (3.0 eq.).
-
Reaction: Stir the mixture and heat it to 120°C. Maintain this temperature for 3-4 hours.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature. A suspension will form.
-
Filter the suspension using a Buchner funnel and wash the collected solid with dichloromethane.
-
Combine the filtrate and the dichloromethane washings in a separatory funnel.
-
Wash the organic solution with water (25 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the magnesium sulfate.
-
-
Isolation: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Summary
The following table summarizes the synthesized ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates and their reported yields according to the provided protocol.[1]
| R Group | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| C₆H₅ | This compound | C₁₁H₁₀N₂O₃ | 218.21 | 65 |
| 4-NO₂-C₆H₄ | Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | C₁₁H₉N₃O₅ | 263.21 | Not Reported |
| 4-Cl-C₆H₄ | Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | C₁₁H₉ClN₂O₃ | 252.65 | Not Reported |
| 4-CH₃-C₆H₄ | Ethyl 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylate | C₁₂H₁₂N₂O₃ | 232.24 | Not Reported |
Characterization Data (Representative Example)
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.17 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 4.55 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.48 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.0, 158.2, 156.9, 131.7, 129.1, 127.8, 126.8, 63.4, 14.1.
-
IR (KBr, cm⁻¹): 1780 (C=O, ester), 1580 (C=N), 1250 (C-O).
-
MS (EI): m/z (%) = 218 (M⁺, 45), 145 (100), 118 (85), 103 (70), 77 (65).
Note: The characterization data provided is a representative example based on typical values for this compound and may vary slightly depending on the specific experimental conditions and instrumentation.
Conclusion
The one-pot synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates from diethyl oxalate and amidoximes offers an efficient and direct route to this important class of heterocycles. The procedure is straightforward, utilizes readily available starting materials, and avoids the isolation of intermediates. This application note provides researchers with a detailed protocol and the necessary information to successfully synthesize and characterize these valuable compounds for applications in drug discovery and medicinal chemistry.
References
Application Note and Protocol: Purification of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a key structural motif found in a variety of biologically active molecules.[1][2] Following the synthesis of this compound, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and widely used technique for the purification of organic compounds.[3][4]
Principle of Column Chromatography
Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, thus enabling separation. The choice of the mobile phase is critical for achieving good separation. For moderately polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly employed.[5]
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for the purification of this compound using column chromatography.
Materials
-
Stationary Phase: Silica gel (200-300 mesh)
-
Mobile Phase: A mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC). A starting point could be a 20:1 or 10:1 mixture of hexane to ethyl acetate.[6]
-
Crude Sample: Crude this compound dissolved in a minimal amount of dichloromethane or the mobile phase.
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
-
Procedure
-
Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the prepared column.
-
Alternatively, carefully load the concentrated solution of the crude product directly onto the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock, collecting the eluent in fractions.
-
Maintain a constant flow of the mobile phase through the column.
-
The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the desired compound. For example, the concentration of ethyl acetate in hexane can be increased from 10% to 20%.
-
-
Monitoring the Separation:
-
Monitor the separation by collecting small fractions and analyzing them by thin-layer chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., the mobile phase used for the column).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Isolation of the Purified Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the purified compound using analytical techniques such as NMR, IR, and Mass Spectrometry.
-
Data Presentation
The following tables summarize the physical properties of the target compound and representative data from the purification process.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [7][8] |
| Molecular Weight | 218.21 g/mol | [7][8] |
| CAS Number | 37760-54-6 | [7] |
| Appearance | White to off-white solid |
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Column Dimensions | 30 cm x 2 cm |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexane |
| Crude Sample Weight | 1.0 g |
| Purified Product Weight | 0.85 g |
| Yield | 85% |
| Rf of Pure Product | 0.4 (in 20% Ethyl Acetate/Hexane) |
| Purity (by HPLC) | >98% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
This application note provides a comprehensive protocol for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can obtain the target compound with high purity, which is essential for subsequent biological evaluation and drug development activities. The provided workflow diagram and data tables offer a clear and concise overview of the process and expected outcomes.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. ipbcams.ac.cn [ipbcams.ac.cn]
- 7. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to act as a bioisosteric replacement for amide and ester functionalities.[1][2] Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate serves as a valuable and versatile starting scaffold for the synthesis of a diverse range of bioactive molecules. Its ester functionality provides a convenient handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis of derivatives, and quantitative data on their biological activities.
The 1,2,4-oxadiazole moiety is a key component in numerous compounds with a wide spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[3] Derivatives of the 3-phenyl-1,2,4-oxadiazole core, in particular, have shown promise as potent enzyme inhibitors.
Data Presentation: Biological Activity of 3-Phenyl-1,2,4-oxadiazole-5-carboxamide Derivatives
The following tables summarize the in vitro biological activities of representative 3-phenyl-1,2,4-oxadiazole-5-carboxamide derivatives, showcasing the potential of this scaffold in targeting viral proteases and protein kinases.
Table 1: Inhibitory Activity of 3-Phenyl-1,2,4-oxadiazole Derivatives against SARS-CoV-2 Main Protease (Mpro) [4]
| Compound ID | R Group | IC50 (µM) |
| Hit-01 | Cinnamyl | 46 |
| 16d | 3,5-difluorobenzyl | 5.27 ± 0.26 |
Table 2: Inhibitory Activity of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide Derivatives against Glycogen Synthase Kinase-3β (GSK-3β) [5]
| Compound | R1 | R2 | IC50 (µM) |
| 1 | H | H | > 10 |
| 2 | 3-Me | 4-Me | 0.35 |
| 3 | 2-OMe | H | 0.41 |
Experimental Protocols
Protocol 1: General Synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carboxamides
This protocol describes a representative method for the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxamide derivatives, adapted from the synthesis of analogous compounds.[4] The key step is the conversion of the ethyl ester of the scaffold to a versatile amine intermediate, followed by amide coupling with a carboxylic acid of interest.
Step 1: Synthesis of (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
While direct conversion of this compound to the corresponding amine can be achieved through a series of reduction and functional group interconversion steps, a common synthetic route to obtain the key amine intermediate starts from benzonitrile.[4]
Step 2: Amide Coupling to form 3-Phenyl-1,2,4-oxadiazole-5-carboxamide Derivatives
-
To a solution of (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq.).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1,2,4-oxadiazole-5-carboxamide derivative.
Protocol 2: In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)[4]
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to evaluate the inhibitory activity of synthesized compounds against the SARS-CoV-2 main protease (Mpro).
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Serially dilute the test compounds in dimethyl sulfoxide (DMSO) and then into the reaction buffer.
-
In a 384-well plate, add the diluted compounds, recombinant SARS-CoV-2 Mpro enzyme, and the FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Incubate the plate at 37°C and monitor the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time.
-
Calculate the initial velocity of the enzymatic reaction.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.
Protocol 3: In Vitro GSK-3β Inhibition Assay[5]
This protocol describes a method to assess the inhibitory potential of compounds against GSK-3β.
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Serially dilute the test compounds in DMSO.
-
In a suitable microplate, add the diluted compounds, recombinant GSK-3β enzyme, a specific substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity, for example, by quantifying the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or specific antibodies).
-
Calculate the percentage of inhibition and determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic and evaluation workflow for derivatives.
Caption: SARS-CoV-2 Mpro inhibition mechanism.
References
- 1. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,2,4-Oxadiazole Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1,2,4-oxadiazole derivatives in the field of anticancer drug discovery. While specific biological data for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is not extensively available in the public domain, the broader class of 1,2,4-oxadiazole compounds has demonstrated significant potential as cytotoxic agents against various cancer cell lines. This document outlines the synthesis, in vitro evaluation, and potential mechanisms of action for this promising class of heterocyclic compounds.
Introduction
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of 1,2,4-oxadiazole have been explored for a range of therapeutic applications, including their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The structural versatility of the 1,2,4-oxadiazole ring allows for the synthesis of diverse libraries of compounds, enabling the exploration of structure-activity relationships and the optimization of anticancer activity.
Data Presentation: In Vitro Cytotoxicity of 1,2,4-Oxadiazole Derivatives
The following table summarizes the in vitro anticancer activity of various 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7a | MCF-7 (Breast) | 0.76 ± 0.044 | Doxorubicin | Not specified |
| A549 (Lung) | 0.18 ± 0.019 | Doxorubicin | Not specified | |
| DU145 (Prostate) | 1.13 ± 0.55 | Doxorubicin | Not specified | |
| MDA MB-231 (Breast) | 0.93 ± 0.013 | Doxorubicin | Not specified | |
| 7b | MCF-7 (Breast) | 0.011 ± 0.009 | Doxorubicin | Not specified |
| A549 (Lung) | 0.053 ± 0.0071 | Doxorubicin | Not specified | |
| DU145 (Prostate) | 0.017 ± 0.0062 | Doxorubicin | Not specified | |
| MDA MB-231 (Breast) | 0.021 ± 0.0028 | Doxorubicin | Not specified | |
| 7c | MCF-7 (Breast) | 0.88 ± 0.073 | Doxorubicin | Not specified |
| A549 (Lung) | 1.44 ± 0.32 | Doxorubicin | Not specified | |
| DU145 (Prostate) | 1.28 ± 0.27 | Doxorubicin | Not specified | |
| MDA MB-231 (Breast) | 1.95 ± 0.19 | Doxorubicin | Not specified | |
| 30a | PC3 (Prostate) | 0.12 ± 0.095 | Etoposide | Not specified |
| A549 (Lung) | 0.13 ± 0.06 | Etoposide | Not specified | |
| HEPG2 (Liver) | 0.11 ± 0.039 | Etoposide | Not specified | |
| DU-145 (Prostate) | 0.43 ± 0.075 | Etoposide | Not specified | |
| 14a-d | MCF-7 (Breast) | 0.12–2.78 | Doxorubicin | Not specified |
| A549 (Lung) | 0.12–2.78 | Doxorubicin | Not specified | |
| A375 (Melanoma) | 0.12–2.78 | Doxorubicin | Not specified |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
A common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative.[1]
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid or acyl chloride
-
Coupling agents (e.g., EDC, DCC, CDI) or a base (e.g., pyridine) if using an acyl chloride
-
Anhydrous solvent (e.g., THF, DMF, CH2Cl2)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Activation of Carboxylic Acid (if applicable): To a solution of the carboxylic acid in an anhydrous solvent, add a coupling agent (e.g., 1.1 equivalents of EDC). Stir the mixture at room temperature for 30 minutes.
-
Reaction with Amidoxime: Add the amidoxime (1.0 equivalent) to the activated carboxylic acid solution. Stir the reaction mixture at room temperature or elevated temperature (e.g., 80°C) for several hours to overnight.
-
Alternative procedure with Acyl Chloride: Dissolve the amidoxime in a suitable solvent containing a base (e.g., pyridine). Add the acyl chloride dropwise at 0°C and then allow the reaction to proceed at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the discovery and evaluation of novel 1,2,4-oxadiazole-based anticancer agents.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate against SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate and its analogs as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). The main protease is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. The protocols outlined below cover both in-silico and in-vitro screening methodologies.
Introduction
The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has necessitated the urgent development of effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro) plays an essential role in the processing of viral polyproteins, which is a crucial step for viral replication and transcription. Inhibition of Mpro can effectively block the viral life cycle. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and has been explored for various therapeutic applications. Recent studies have identified derivatives of 3-phenyl-1,2,4-oxadiazole as a promising new class of SARS-CoV-2 Mpro inhibitors.[1][2][3] This document provides a framework for the evaluation of this compound as a potential Mpro inhibitor.
Data Presentation
While specific experimental data for this compound is not yet publicly available, data from structurally related 3-phenyl-1,2,4-oxadiazole derivatives that have been screened against SARS-CoV-2 Mpro are presented below. This data provides a strong rationale for screening the title compound and its analogs.
| Compound ID | Structure | Assay Type | IC50 (µM) | Reference |
| Hit-01 | N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | FRET-based | 46 | [1] |
| 16d | (E)-N-((3-(4-cyanophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)acrylamide | FRET-based | 5.27 ± 0.26 | [1][3] |
Note: The compounds listed above share the core 3-phenyl-1,2,4-oxadiazole scaffold with this compound but differ in the substituent at the 5-position. This data suggests that the 3-phenyl-1,2,4-oxadiazole scaffold is a valid starting point for the design of Mpro inhibitors.
Mandatory Visualizations
Below are diagrams illustrating the proposed screening workflow and the mechanism of Mpro inhibition.
References
- 1. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for Testing 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, featured in a wide array of compounds exhibiting diverse biological activities. These derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents, often exerting their effects through the modulation of specific enzymes and receptors. This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of novel 1,2,4-oxadiazole derivatives, focusing on cytotoxicity, enzyme inhibition, and receptor interaction.
Data Presentation: Comparative Biological Activity of 1,2,4-Oxadiazole Derivatives
The following tables summarize the in vitro biological activities of representative 1,2,4-oxadiazole derivatives from recent studies, providing a benchmark for newly synthesized compounds.
Table 1: Cytotoxicity of 1,2,4-Oxadiazole Derivatives in Human Cancer Cell Lines
| Compound Class | Derivative | Human Cell Line(s) | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole | Caffeic acid-based hybrid | U87, T98G, LN229 (Glioblastoma) | 60.3, 39.2, 80.4 | [1][2] |
| 1,2,4-Oxadiazole | Ferulic acid-based hybrid | SKOV3, MCF7, A549 (Ovarian, Breast, Lung) | 14.2, 30.9, 18.3 | [1][2] |
| 1,2,4-Oxadiazole | Imidazothiazole conjugate | A375, MCF-7, ACHN (Melanoma, Breast, Renal) | 1.22, 0.23, 0.11 | [3] |
| 1,2,4-Oxadiazole | N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine | B16-F10 (Murine Melanoma) | 50.99 | [4] |
Table 2: Enzyme and Receptor Modulation by 1,2,4-Oxadiazole Derivatives
| Compound Class | Target | Assay Type | IC50/EC50 (µM) | Reference |
| 1,2,4-Oxadiazole Thioether | Xanthine Oxidase | Enzyme Inhibition | 0.41 | [5][6] |
| 1,2,4-Oxadiazole Thioether | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.95 | [5][6] |
| 1,2,4-Oxadiazole Thioether | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 1.49 | [5][6] |
| 1,2,4-Oxadiazole | GPR119 | cAMP Agonist Assay | 0.0206 | [7] |
| Difluoromethyl-1,3,4-oxadiazole | HDAC6 | Enzyme Inhibition | 0.193 | [8] |
Experimental Protocols
I. Cell Viability Assessment: MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cell lines.[9][10] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a colorimetric measure of cell viability.[10][11]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, U87)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
1,2,4-Oxadiazole derivatives dissolved in sterile DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in serum-free medium. The final DMSO concentration should not exceed 0.5%. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[3][12]
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13] Incubate for 3-4 hours at 37°C.[10][13]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[11]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
II. In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This protocol describes a method to assess the inhibitory activity of 1,2,4-oxadiazole derivatives against Histone Deacetylase (HDAC) enzymes.[14] The assay is based on the deacetylation of a fluorogenic substrate by an HDAC enzyme, which is then cleaved by a developer to release a fluorescent product.[15]
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[8]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin in assay buffer)
-
Stop Solution/Positive Control (e.g., Trichostatin A)
-
1,2,4-Oxadiazole derivatives dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 355-360 nm, Emission: 460 nm)[14]
Protocol:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the 1,2,4-oxadiazole derivatives and the stop solution in HDAC Assay Buffer. The final DMSO concentration should be below 1%.[14]
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.[14]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.[16]
-
Reaction Termination and Development: Add the Developer solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[14]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation of ~360 nm and an emission of ~460 nm.[14]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Radioligand Receptor Binding Assay (Filtration Method)
This protocol provides a framework for determining the affinity of 1,2,4-oxadiazole derivatives for a specific membrane-bound receptor using a competitive radioligand binding assay.[17]
Materials and Reagents:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radioligand specific for the target receptor
-
Unlabeled ligand for determining non-specific binding
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[18]
-
1,2,4-Oxadiazole derivatives dissolved in DMSO
-
96-well microplates
-
Glass fiber filters (pre-soaked in a solution like 0.3% PEI)[18]
-
Vacuum filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Thaw the membrane preparation on ice and resuspend it in the binding buffer to a predetermined protein concentration.[18]
-
Assay Setup: In a 96-well plate, set up the following for each test compound concentration in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the unlabeled ligand.
-
Competitive Binding: Membrane preparation, radioligand, and the 1,2,4-oxadiazole derivative at various concentrations.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[18]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.[17]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each concentration of the 1,2,4-oxadiazole derivative.
-
Plot the percentage of specific binding against the logarithm of the compound concentration to generate a competition curve.
-
Calculate the IC50 value from the curve and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: General experimental workflow for in vitro testing of 1,2,4-oxadiazole derivatives.
Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
References
- 1. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
Multi-Targeting Alzheimer's Pathology with 1,2,4-Oxadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of multi-target anti-Alzheimer's agents based on the 1,2,4-oxadiazole scaffold. The information collated from recent scientific literature offers a guide to understanding the therapeutic potential of these compounds and the methodologies for their evaluation.
Introduction
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, necessitating the development of therapeutic agents that can modulate multiple pathological pathways. The 1,2,4-oxadiazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and diverse biological activities.[1][2] Derivatives of 1,2,4-oxadiazole have emerged as promising multi-target-directed ligands (MTDLs) for AD, concurrently inhibiting key enzymes and pathways implicated in its progression, such as cholinesterases, monoamine oxidases, and oxidative stress.[3][4]
Data Presentation: In Vitro Inhibitory Activities of 1,2,4-Oxadiazole Derivatives
The following tables summarize the quantitative data from various studies, showcasing the inhibitory potential of different 1,2,4-oxadiazole derivatives against key Alzheimer's disease targets.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (SI) for BuChE | Reference |
| Series 1 | ||||
| 2b | 0.0158 | >100 | >6329 | [3] |
| 2c | 0.025 | >100 | >4000 | [3] |
| 2d | 0.050 | >100 | >2000 | [3] |
| 3a | 0.121 | >100 | >826 | [3] |
| 4a | 0.085 | >100 | >1176 | [3] |
| 4b | 0.250 | 11.50 | 21.7 | [3][5] |
| 9a | 0.095 | >100 | >1052 | [3] |
| 9b | 0.063 | >100 | >1587 | [3] |
| 13b | 0.110 | 15.00 | 7.3 | [3][5] |
| Donepezil (Std.) | 0.123 | - | - | [3] |
| Rivastigmine (Std.) | - | 1.439 | - | [3] |
| Series 2 | ||||
| 1b | 0.07920 | 70.82 | 0.89 | [6][7] |
| 2a | 0.00195 | 25.44 | 0.07 | [6][7] |
| 2b | 0.00098 | 16.64 | 0.05 | [6][7] |
| 2c | 0.00155 | 20.33 | 0.07 | [6][7] |
| 3b | 0.00311 | 33.21 | 0.09 | [6][7] |
| 4a | 0.00620 | 45.65 | 0.13 | [6][7] |
| 4c | 0.00980 | 65.34 | 0.15 | [6][7] |
| 5a | 0.01560 | 50.71 | 0.30 | [6][7] |
| Donepezil (Std.) | 0.12297 | - | - | [6] |
| Rivastigmine (Std.) | - | 5.88 | - | [6] |
| Series 3 | ||||
| 6b | >100 | 9.81 | >10.19 | [8] |
| 6n | >100 | 5.07 | >19.72 | [8][9] |
| Donepezil (Std.) | - | - | - | [8] |
Table 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activity
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| Series 1 | |||
| 2b | - | 74.68 | [3][5] |
| 2c | - | 225.48 | [3][5] |
| 2d | - | 289.24 | [3] |
| Biperiden (Std.) | - | 265.85 | [3] |
| Methylene Blue (Std.) | 143.60 | - | [3] |
| Series 2 | |||
| 1a | 47.25 | - | [6][7] |
| 1b | 129.7 | - | [6][7] |
| 3a | 95.33 | - | [6][7] |
| 3b | - | 140.02 | [6][7] |
| 3c | 65.88 | - | [6][7] |
| 4b | 88.54 | - | [6][7] |
| 4c | - | 117.43 | [6][7] |
| Biperiden (Std.) | - | 237.59 | [6][7] |
| Methylene Blue (Std.) | 143.6 | - | [6][7] |
Table 3: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC₅₀ (µM) | Reference |
| Series 1 | ||
| 3a | 105.13 | [3] |
| 4b | 59.25 | [3][5] |
| 9b | 56.69 | [3][5] |
| Ascorbic Acid (Std.) | 74.55 | [3] |
| Series 2 | ||
| 2c | 463.85 | [6][7] |
| 3b | 536.83 | [6][7] |
| 3c | 582.44 | [6][7] |
| Quercetin (Std.) | 491.23 | [6] |
Signaling Pathways and Experimental Workflow
The development of these multi-target agents involves a structured workflow from design to biological evaluation. The key signaling pathways in Alzheimer's disease that are targeted by these 1,2,4-oxadiazole derivatives are multifaceted.
Caption: Multi-target signaling pathways in Alzheimer's disease modulated by 1,2,4-oxadiazole derivatives.
Caption: Experimental workflow for the development and evaluation of 1,2,4-oxadiazole-based anti-Alzheimer's agents.
Experimental Protocols
General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
This protocol describes a common method for the synthesis of the 1,2,4-oxadiazole core, which can be adapted for various derivatives.
Materials:
-
Substituted amidoxime
-
Substituted acyl chloride or carboxylic acid
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Coupling agents if starting from a carboxylic acid (e.g., DCC, EDC/HOBt)
-
Silica gel for column chromatography
Protocol:
-
Acylation of Amidoxime:
-
Dissolve the substituted amidoxime (1 equivalent) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a base such as pyridine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the substituted acyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclization to form the 1,2,4-Oxadiazole Ring:
-
Upon completion of the acylation, the intermediate O-acyl amidoxime can be cyclized. This is often achieved by heating the reaction mixture.
-
The solvent may be removed under reduced pressure, and the residue redissolved in a high-boiling point solvent like toluene or xylene.
-
Heat the solution at reflux (typically 110-140 °C) for 4-12 hours until TLC analysis indicates the formation of the product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against cholinesterases.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor (e.g., Donepezil for AChE, Rivastigmine for BuChE) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at different concentrations.
-
Add 50 µL of the AChE or BuChE solution in phosphate buffer and incubate for 15 minutes at 37 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).
-
The final volume in each well should be 225 µL.
-
Measure the absorbance at 412 nm immediately and then continuously for 5-10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance per minute.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The control reaction contains the solvent instead of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of MAO-A and MAO-B enzymes.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
p-Tyramine hydrochloride (substrate for both MAO-A and MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds and standard inhibitors (e.g., Methylene Blue for MAO-A, Biperiden for MAO-B)
-
96-well black microplate and a fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare working solutions of MAO enzymes, substrate, Amplex Red, and HRP in phosphate buffer.
-
Prepare serial dilutions of the test compounds and standards.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the test compound at various concentrations.
-
Add the MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37 °C.
-
Add the Amplex Red/HRP/p-tyramine solution to initiate the reaction. This solution contains the substrate and the detection reagents. The H₂O₂ produced by the MAO reaction reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Incubate the plate for 30 minutes at 37 °C, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 545 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition as described for the cholinesterase assay.
-
Determine the IC₅₀ values from the dose-response curves.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to evaluate the antioxidant potential of the synthesized compounds.
Materials:
-
DPPH solution in methanol
-
Test compounds dissolved in methanol
-
Standard antioxidant (e.g., Ascorbic acid or Quercetin)
-
96-well microplate and a spectrophotometer
Protocol:
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compounds or the standard antioxidant to the wells.
-
The total volume in each well should be kept constant by adding methanol.
-
A control well should contain only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Conclusion
The 1,2,4-oxadiazole scaffold represents a highly promising starting point for the development of multi-target agents for the treatment of Alzheimer's disease. The data presented demonstrates that derivatives can be synthesized to potently inhibit key enzymes like AChE, BuChE, and MAO-B, while also exhibiting valuable antioxidant properties. The provided protocols offer a foundational framework for researchers to synthesize and evaluate novel 1,2,4-oxadiazole derivatives, contributing to the advancement of new therapeutic strategies for this devastating neurodegenerative disease. Further investigations into their effects on β-amyloid aggregation, tau phosphorylation, and blood-brain barrier permeability will be crucial for the development of clinically viable drug candidates.[1][2]
References
- 1. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,2,4-Oxadiazoles as Antibacterial and Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the heterocyclic compounds being explored, 1,2,4-oxadiazoles have garnered considerable attention due to their broad spectrum of biological activities, including potent antibacterial and antifungal properties. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of 1,2,4-oxadiazole-based antimicrobial drugs.
Introduction to 1,2,4-Oxadiazoles in Antimicrobial Research
The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is a versatile pharmacophore in medicinal chemistry and is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability.[1] Derivatives of 1,2,4-oxadiazole have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.
Data Presentation: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives
The following tables summarize the in vitro antibacterial and antifungal activities of selected 1,2,4-oxadiazole derivatives, as reported in the scientific literature. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antibacterial Activity of Selected 1,2,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID/Reference | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Other Notable Activity |
| Compound 43 [2] | 0.15 | 0.05 | 7.8 | Salmonella schottmulleri (0.05), Proteus vulgaris (9.4) |
| Compound 58 [2] | 4 | - | - | Active against drug-sensitive and resistant S. aureus |
| Compound 7 (R¹ = 4-OMe-C₆H₄; R² = 3,4-(OMe)₂-C₆H₃) [2] | 10 | 10 | 10 | - |
| Compound 12 [3] | 2 (MRSA) | - | - | Bactericidal activity observed |
| Compound 3 [3] | 4 (MRSA) | - | - | - |
| OZE-I [4] | 4-8 (MRSA) | - | - | - |
| OZE-II [4] | 4-8 (MRSA) | - | - | - |
| OZE-III [4] | 8-16 (MRSA) | - | - | - |
Table 2: Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID/Reference | Candida albicans | Aspergillus niger | Other Notable Activity |
| Compound 43 [2] | 12.5 | - | Trichophyton mentagrophytes (6.3), Fusarium bulbilgenum (12.5) |
| Compound 4f [1] | - | - | Exserohilum turcicum (EC₅₀: 29.14) |
| Compound 4q [1] | - | - | Rhizoctonia solani (EC₅₀: 38.88) |
| LMM5 [5] | 32 | - | Fungicidal activity at higher concentrations |
| LMM11 [5] | 32 | - | Fungicidal activity at higher concentrations |
| Compound A [6] | Moderate Activity | Slight Activity | - |
| Compound E [6] | Moderate Activity | Slight Activity | - |
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol describes a common and versatile method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids.[1][7][8]
Materials:
-
Appropriate amidoxime
-
Appropriate carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amidoxime Preparation (if not commercially available):
-
Dissolve the corresponding nitrile in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the amidoxime product by filtration or extraction.
-
-
Coupling and Cyclization:
-
In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC (1.5 equivalents) and HOBt or HOAt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amidoxime (1 equivalent) to the reaction mixture.
-
Add a base such as TEA or DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature or heat to 80-100°C for several hours to overnight, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
-
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a novel compound against a specific microorganism.[2][9]
Materials:
-
96-well microtiter plates
-
Test compound (1,2,4-oxadiazole derivative)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate culture (18-24 hours), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest concentration of the compound in broth is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated across the plate to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (wells 1-11). The final volume in each well will be 200 µL.
-
Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 6. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 3-Phenyl-1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 3-phenyl-1,2,4-oxadiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, which include anticancer, antiviral, and enzyme inhibitory effects. The 1,2,4-oxadiazole ring is recognized for its metabolic stability and its role as a bioisosteric replacement for ester and amide groups, which can enhance the pharmacokinetic properties of drug candidates.[1] Molecular docking is a crucial computational tool for predicting the binding affinities and interaction patterns of these derivatives with their protein targets, thereby guiding lead optimization and rational drug design.
Biological Significance and Therapeutic Targets
Derivatives of 3-phenyl-1,2,4-oxadiazole have been investigated for their inhibitory activity against a range of therapeutic targets. Notable examples include:
-
SARS-CoV-2 Main Protease (Mpro): As a key enzyme in viral replication, Mpro is a prime target for antiviral drug development. Certain 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of this enzyme.[2][3][4]
-
Epidermal Growth Factor Receptor (EGFR): EGFR plays a critical role in cell cycle regulation, making it a significant target for anticancer therapies. Novel 1,2,4-oxadiazole derivatives have been designed and synthesized as effective EGFR inhibitors.[5][6]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have demonstrated potent AChE inhibitory activity.[1][7]
-
Carbonic Anhydrase II (CA-II): This enzyme is implicated in various physiological processes and is a target for treating conditions like glaucoma and certain cancers. 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids have shown inhibitory activity against CA-II.[8]
-
Glycogen Synthase Kinase 3β (GSK-3β): This enzyme is a key target in the development of treatments for neurodegenerative diseases like Alzheimer's. Novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives have been identified as GSK-3β inhibitors.[9]
Quantitative Data Summary
The following tables summarize the biological activity and binding energy data from various studies on 3-phenyl-1,2,4-oxadiazole derivatives, providing a clear comparison of their potency against different targets.
Table 1: Inhibitory Activity of 3-Phenyl-1,2,4-Oxadiazole Derivatives against SARS-CoV-2 Main Protease (Mpro)
| Compound ID | Modification | IC50 (µM) | Reference |
| Hit-01 | N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | 46 | [3] |
| 7h | Contained (2-methylcycloprop-1-en-1-yl)benzene | 6.71 | [3] |
| 16d | Structure-activity relationship (SAR) optimized | 5.27 ± 0.26 | [3][4] |
Table 2: Anticancer Activity and Binding Energies of 1,2,4-Oxadiazole Derivatives against EGFR
| Compound ID | Cancer Cell Line | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 30a | HEPG2 (Liver) | Superior to etoposide | Not specified | [5] |
| 30b | Prostate, Lung, Liver | Superior to etoposide | Not specified | [5] |
| 30c | Prostate, Lung, Liver | Superior to etoposide | Not specified | [5] |
| 30i | Prostate, Lung, Liver | Superior to etoposide | Not specified | [5] |
| 30j | Prostate, Lung, Liver | Superior to etoposide | Not specified | [5] |
| IIe | HeLa | 25.1 | -7.89 | [10][11] |
Table 3: Inhibitory Activity of 1,2,4-Oxadiazole Derivatives against Acetylcholinesterase (AChE)
| Compound ID | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 4h | 0.95 ± 0.42 | High | [1] |
| 2b | 0.0158 - 0.121 | Not specified | [7] |
| 2c | 0.0158 - 0.121 | Not specified | [7] |
| 2d | 0.0158 - 0.121 | Not specified | [7] |
| 4a | 0.0158 - 0.121 | Not specified | [7] |
Table 4: Inhibitory Activity of 1,3,4-Oxadiazole Derivatives against Carbonic Anhydrase II (CA-II)
| Compound ID | IC50 (µM) | Reference |
| 4a | 12.1 ± 0.86 | [8] |
| 4c | 13.8 ± 0.64 | [8] |
| 4b | 19.1 ± 0.88 | [8] |
| 4h | 20.7 ± 1.13 | [8] |
Experimental Protocols
This section provides a detailed, generalized methodology for performing molecular docking studies with 3-phenyl-1,2,4-oxadiazole derivatives.
Protocol 1: Molecular Docking Workflow
1. Receptor Preparation:
-
Objective: To prepare the target protein structure for docking.
-
Procedure:
-
Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands, from the protein structure.
-
Add polar hydrogen atoms to the protein to simulate physiological conditions.
-
Compute Gasteiger charges for the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by docking software such as AutoDock.[1]
-
2. Ligand Preparation:
-
Objective: To prepare the 3-phenyl-1,2,4-oxadiazole derivative structures for docking.
-
Procedure:
-
Draw the 2D structures of the oxadiazole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain stable conformations.[1]
-
Calculate partial charges and define rotatable bonds to allow for conformational flexibility during the docking process.[1]
-
Save the prepared ligand structures in the PDBQT format.
-
3. Grid Generation:
-
Objective: To define the search space for the docking simulation within the receptor's active site.
-
Procedure:
-
Identify the active site of the target protein, often based on the position of a co-crystallized ligand or through literature review.
-
Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
4. Molecular Docking Simulation:
-
Objective: To predict the binding conformation and affinity of the ligand to the receptor.
-
Procedure:
-
Perform molecular docking using software such as AutoDock Vina.[1]
-
The software will explore various conformations and orientations of the ligand within the defined grid box.
-
A scoring function is used to estimate the binding affinity (typically in kcal/mol) for each generated pose. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[1]
-
5. Analysis of Docking Results:
-
Objective: To interpret the docking results and identify the most promising ligand poses.
-
Procedure:
-
Analyze the docking results to identify the binding pose with the lowest binding energy for each ligand.[1]
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best poses using software like PyMOL or VMD.
-
Compare the binding energies and interaction patterns of different derivatives to understand the structure-activity relationship (SAR).
-
Visualizations
The following diagrams illustrate the key workflows and pathways relevant to the molecular docking of 3-phenyl-1,2,4-oxadiazole derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by 3-phenyl-1,2,4-oxadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Synthesis and Evaluation of 1,2,4-Oxadiazole Derivatives as Potential Anti-Inflammatory Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A key feature of the 1,2,4-oxadiazole moiety is its function as a bioisostere for amide and ester groups, which allows it to form crucial hydrogen bond interactions with biological macromolecules, potentially enhancing pharmacological activity and improving pharmacokinetic profiles.[1] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[3] Several 1,2,4-oxadiazole derivatives have shown potent anti-inflammatory effects, often by inhibiting key pathways and enzymes such as the nuclear factor-kappa B (NF-κB) signaling pathway and cyclooxygenase (COX) enzymes.[3][4] This document provides detailed protocols for the synthesis of these compounds and the evaluation of their anti-inflammatory potential.
I. Synthetic Protocols for 1,2,4-Oxadiazole Derivatives
The construction of the 1,2,4-oxadiazole ring is versatile, with several established methods. The most classical and widely employed route involves the acylation of amidoximes followed by cyclodehydration.[5][6] Another primary method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3][7] Modern advancements have introduced efficient one-pot and microwave-assisted protocols.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of Novel 1,2,4-Oxadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] It is often employed as a bioisostere for amide and ester functionalities, a strategy used to improve the metabolic stability and pharmacokinetic properties of drug candidates.[2][3] The versatile biological activities exhibited by 1,2,4-oxadiazole derivatives, including anticancer, anti-Alzheimer's, antiviral, and neuroprotective effects, make them promising scaffolds for novel therapeutic agents.[4][5][6][7]
Thorough characterization is a critical step following the synthesis of any novel compound. It ensures the confirmation of the chemical structure, assessment of purity, and understanding of its physicochemical and biological properties. This document provides a detailed guide to the key techniques and protocols used in the comprehensive characterization of novel 1,2,4-oxadiazole compounds.
Overall Characterization Workflow
The characterization of a novel 1,2,4-oxadiazole compound is a multi-step process that flows from initial structural confirmation to in-depth biological evaluation. This workflow ensures that each compound is well-understood before proceeding to more complex and resource-intensive studies.
References
- 1. soc.chim.it [soc.chim.it]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. Our aim is to help you improve your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the reaction of benzamidoxime with an acylating agent, such as diethyl oxalate.[1][2] This reaction typically proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[3]
Q2: I'm experiencing a consistently low yield. What are the likely causes?
Low yields in this synthesis can often be attributed to several factors:
-
Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final product is often the most challenging step and can be a primary reason for low yields.[4][5]
-
Suboptimal Reaction Temperature: In thermally-driven cyclizations, the temperature needs to be high enough to promote the reaction but not so high as to cause decomposition of starting materials or products.[5]
-
Hydrolysis of the Intermediate: The O-acylamidoxime intermediate can be susceptible to hydrolysis, especially in the presence of moisture, which leads to the formation of side products instead of the desired oxadiazole.[4]
-
Purity of Starting Materials: Impurities in the benzamidoxime or diethyl oxalate can interfere with the reaction and lead to lower yields.[5]
Q3: What are some common side products I should be aware of?
The primary side product to watch for is the hydrolyzed O-acylamidoxime intermediate.[4] This occurs when the intermediate reacts with water instead of undergoing intramolecular cyclization. Under harsh thermal conditions, rearrangement reactions, such as the Boulton-Katritzky rearrangement, can also occur, leading to the formation of other heterocyclic isomers.[2][4]
Q4: Can microwave irradiation be used to improve the synthesis?
Yes, microwave irradiation has been shown to be an effective technique for promoting the cyclization of O-acylamidoximes, often leading to significantly shorter reaction times and improved yields.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient cyclodehydration of the O-acylamidoxime intermediate.[4][5] | Increase the reaction temperature. A reported successful synthesis uses 120°C for 3-4 hours.[7] Consider using a high-boiling point solvent like toluene or xylene if not using a neat reaction mixture. |
| Suboptimal reaction conditions. | Ensure anhydrous conditions to minimize hydrolysis of the intermediate. Use a 3-fold excess of diethyl oxalate to drive the reaction forward.[7] | |
| Purity of starting materials. | Verify the purity of benzamidoxime and diethyl oxalate using appropriate analytical techniques (e.g., NMR, melting point). | |
| Formation of Side Products | Hydrolysis of the O-acylamidoxime intermediate.[4] | Minimize the presence of water in the reaction. Use dry glassware and anhydrous reagents if possible. |
| Boulton-Katritzky Rearrangement due to excessive heat or acidic conditions.[2][4] | Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction and workup conditions are not overly acidic. | |
| Reaction Stalls / Incomplete Conversion | Insufficient heating for cyclization.[4] | Ensure the reaction mixture is maintained at the optimal temperature (e.g., 120°C) for the recommended duration.[7] |
| Poor acylation of the amidoxime.[5] | While less common with a reactive acylating agent like diethyl oxalate, ensure proper mixing of the reactants. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis
| Method | Starting Materials | Solvent/Catalyst | Temperature | Time | Yield | Reference |
| Direct Synthesis of Target Molecule | Benzamidoxime, Diethyl Oxalate (3-fold excess) | None (neat) | 120°C | 3-4 hours | 65% | [7] |
| General One-Pot Superbase Method | Amidoxime, Carboxylic Acid Ester | NaOH/DMSO | Room Temperature | 4-24 hours | 11-90% | [6] |
| General Microwave-Assisted Synthesis | Amidoxime, Acyl Chloride/Ester | NH₄F/Al₂O₃ or K₂CO₃ | Microwave Irradiation | ~10 minutes | 40-90% | [6] |
| General Two-Step with TBAF | Amidoxime, Acyl Chloride | Pyridine (acylation), TBAF/THF (cyclization) | Room Temperature | 1-72 hours | <5% to 98% | [8] |
Experimental Protocols
Detailed Protocol for this compound Synthesis
This protocol is adapted from a patented method.[7]
Materials:
-
Benzamidoxime
-
Diethyl oxalate
-
Dichloromethane
-
Water
-
Magnesium sulfate
Procedure:
-
To 8 mL (0.066 mol) of diethyl oxalate, add 3 g (0.022 mol) of benzamidoxime with stirring.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature. A suspension will form.
-
Filter the suspension and wash the collected solid with dichloromethane.
-
Wash the resulting dichloromethane solution with water (25 mL).
-
Dry the dichloromethane solution with magnesium sulfate.
-
Evaporate the dichloromethane under reduced pressure to obtain the product.
Reported Yield: 65%
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.
Troubleshooting Guides
This section addresses specific experimental issues, their probable causes, and recommended solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with a significant amount of a byproduct corresponding to the dimer of the nitrile oxide (furoxan).
Probable Cause: The primary side reaction in the 1,3-dipolar cycloaddition synthesis of 1,2,4-oxadiazoles is the dimerization of the highly reactive nitrile oxide intermediate to form a stable furoxan (1,2,5-oxadiazole-2-oxide).[1] This occurs when the concentration of the nitrile oxide is too high, allowing it to react with itself rather than the intended nitrile dipolarophile.
Recommended Solutions:
-
In Situ Generation of Nitrile Oxide: This is the most effective method to minimize dimerization. By generating the nitrile oxide slowly in the presence of the nitrile, it is trapped before it has a chance to dimerize.
-
Use of Excess Nitrile: Employing the nitrile as the solvent or in a large excess can significantly favor the intermolecular cycloaddition over dimerization by increasing the probability of a collision between the nitrile oxide and the nitrile.[1]
-
Slow Addition: If using a pre-formed nitrile oxide, or a rapid generation method, adding the nitrile oxide or its precursor slowly to the reaction mixture containing the nitrile can keep its instantaneous concentration low and reduce dimerization.
-
Temperature Control: For particularly unstable nitrile oxides, cooling the reaction mixture can help to suppress the rate of dimerization.
Issue 2: Formation of Isomeric Byproducts
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system instead of, or in addition to, the desired 1,2,4-oxadiazole.
Probable Cause 1: Boulton-Katritzky Rearrangement (BKR) 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal or acid/base-catalyzed rearrangement to form other more stable heterocyclic isomers.[1][2][3][4][5] This rearrangement is driven by the cleavage of the weak O-N bond in the 1,2,4-oxadiazole ring.[2][3][5]
Recommended Solutions for BKR:
-
Neutral and Anhydrous Conditions: Conduct the reaction and workup under neutral and strictly anhydrous conditions to avoid acid or base catalysis of the rearrangement.[1]
-
Mild Reaction Temperature: Avoid excessive heating during the reaction and purification steps.
-
Careful Purification: Use neutral purification techniques, such as flash chromatography with a neutral solvent system, and avoid acidic or basic additives.
Probable Cause 2: Photochemical Rearrangement Under certain photochemical conditions, some 1,2,4-oxadiazoles, such as 3-amino-1,2,4-oxadiazoles, can rearrange to form 1,3,4-oxadiazoles.[1][2]
Recommended Solutions for Photochemical Rearrangement:
-
Protect from Light: If not intentionally carrying out a photochemical reaction, protect the reaction mixture and the isolated product from light.
-
Controlled Irradiation: If a photochemical step is necessary, carefully control the irradiation wavelength and reaction time to minimize the formation of unwanted isomers.[1]
Issue 3: Reaction Stalls or is Sluggish
Symptom: The reaction proceeds very slowly or stalls, with starting materials remaining even after extended reaction times.
Probable Cause:
-
Low Reactivity of the Nitrile Dipolarophile: The triple bond of the nitrile can be a poor dipolarophile, leading to a slow cycloaddition rate.[6]
-
Inefficient Generation of Nitrile Oxide: The conditions used to generate the nitrile oxide from its precursor (e.g., hydroximoyl halide or aldoxime) may not be optimal.
Recommended Solutions:
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by rapidly heating the mixture, often leading to higher yields and shorter reaction times.[7]
-
Optimize Nitrile Oxide Generation: Ensure the precursor for the nitrile oxide is pure and the reagents used for its generation (e.g., base or oxidant) are fresh and added under appropriate conditions.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Screening different solvents may be necessary to find the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the 1,3-dipolar cycloaddition synthesis of 1,2,4-oxadiazoles?
A1: The most common side product is the furoxan (a 1,2,5-oxadiazole-2-oxide), which is formed by the dimerization of the nitrile oxide intermediate.[1] This is especially prevalent when the nitrile oxide is generated too quickly or is present in high concentrations.
Q2: How can I minimize the formation of the furoxan byproduct?
A2: To minimize furoxan formation, it is crucial to keep the concentration of the free nitrile oxide low at all times. The most effective strategies are:
-
In situ generation of the nitrile oxide in the presence of the nitrile.
-
Using the nitrile as the solvent or in a large excess .[1]
-
Slow addition of the nitrile oxide precursor or generating agent.
Q3: My 1,2,4-oxadiazole product seems to be unstable and degrades over time. What could be the cause?
A3: The instability is likely due to a Boulton-Katritzky rearrangement, especially if your product is a 3,5-disubstituted 1,2,4-oxadiazole with a saturated side chain. This rearrangement can be triggered by heat, acid, or moisture.[1] To enhance stability, store the compound under neutral, dry conditions and avoid exposure to acidic or basic environments.
Q4: Can I use microwave heating to improve my reaction?
A4: Yes, microwave irradiation is an excellent technique to accelerate the 1,3-dipolar cycloaddition and the subsequent cyclization steps in 1,2,4-oxadiazole synthesis. It can lead to significantly shorter reaction times and often improves yields by minimizing the time for side reactions to occur.[7]
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of the desired 1,2,4-oxadiazole and the formation of the furoxan byproduct.
| Nitrile Oxide Precursor | Dipolarophile (Nitrile) | Reaction Conditions | 1,2,4-Oxadiazole Yield (%) | Furoxan Yield (%) | Reference |
| Ar-C(Cl)=NOH | R-CN (large excess) | Et3N, Benzene, 25°C, 24h | 60-85 | Not reported | Generic protocol |
| Ar-CH=NOH | R-CN | NCS, Pyridine, CH2Cl2, 0°C to RT | 70-90 | <10 | Generic protocol |
| Ar-CH=NOH | R-CN | Microwave, 120°C, 15 min | 85-95 | Not reported | [7] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation of Nitrile Oxide from a Hydroximoyl Halide
This protocol is designed to minimize the dimerization of the nitrile oxide.
-
Reaction Setup: To a solution of the nitrile (10-20 equivalents, or as solvent) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the hydroximoyl halide (1 equivalent).
-
Base Addition: Cool the mixture to 0 °C and slowly add a solution of a tertiary amine base (e.g., triethylamine, 1.1 equivalents) in the same solvent dropwise over a period of 1-2 hours.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Protocol for Persistent Furoxan Formation
This protocol is for cases where significant furoxan formation is still observed despite using in situ generation.
-
High Dilution: Repeat the reaction using a higher volume of solvent to further decrease the concentration of the generated nitrile oxide.
-
Slower Base Addition: Extend the addition time of the base to 4-6 hours to ensure a very slow and controlled generation of the nitrile oxide.
-
Use of a Syringe Pump: For precise control, use a syringe pump for the addition of the base solution.
-
Alternative Base: Consider using a bulkier or less nucleophilic base to minimize potential side reactions with the hydroximoyl halide.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., -20 °C or -78 °C) to further disfavor the dimerization reaction.
Visualizations
Reaction Pathway Diagram
Caption: Reaction scheme for 1,2,4-oxadiazole synthesis and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Amidoxime Cyclization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for amidoxime cyclization, a crucial step in the synthesis of 1,2,4-oxadiazoles and other important heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cyclization of amidoximes, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Oxadiazole | Incomplete Acylation of Amidoxime: The initial formation of the O-acylamidoxime intermediate is inefficient. | - Ensure the carboxylic acid is properly activated. Use a reliable coupling agent such as HATU in combination with a non-nucleophilic base like DIPEA.[1] - Verify the purity of your starting materials (amidoxime and carboxylic acid/acylating agent). |
| Inefficient Cyclodehydration: The subsequent ring-closure of the O-acylamidoxime intermediate is the rate-limiting step and may require more forcing conditions.[1][2] | - For thermally promoted cyclization, increase the reaction temperature by using a high-boiling solvent like toluene or xylene.[1] - For base-mediated cyclization, consider stronger, non-nucleophilic bases. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1] - Superbase systems like NaOH/DMSO or KOH/DMSO can facilitate cyclization at room temperature.[1] - Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive substrates.[1][3] | |
| Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction. | - Protect these functional groups before the coupling and cyclization steps. | |
| Poor Solvent Choice: The solvent can significantly influence the reaction outcome. | - Aprotic solvents like DMF, THF, DCM, and MeCN generally yield good results in base-catalyzed cyclizations. Protic solvents such as water or methanol can be unsuitable.[1] | |
| Presence of a Major Side Product: Hydrolyzed O-Acylamidoxime | Cleavage of the O-Acylamidoxime Intermediate: This is a common side reaction, particularly in the presence of water or under prolonged heating.[1] | - Minimize reaction time and temperature for the cyclodehydration step. - If using a base, ensure anhydrous conditions. |
| Formation of Isomeric Byproducts | Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can thermally rearrange to other heterocycles. This can be catalyzed by acid or moisture.[1][4] | - Use neutral, anhydrous conditions for your workup and purification. - Avoid acidic workups if this side product is observed.[1] - Store the final compound in a dry environment.[1] |
| Formation of 1,3,4-Oxadiazole: Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange.[1] | - If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. | |
| Difficulty in Product Purification | Residual Reagents or Byproducts: Starting materials, coupling agents, or byproducts may co-elute with the desired product. | - Perform an aqueous workup to remove water-soluble impurities. A typical procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sulfate (e.g., Na2SO4 or MgSO4), and concentrating under reduced pressure. - For purification, silica gel column chromatography is commonly employed. A solvent system of ethyl acetate/hexane is often effective.[5] Recrystallization can be used for further purification if a suitable solvent is found. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A1: The most frequent bottleneck is often the final cyclodehydration of the O-acylamidoxime intermediate. This step can require specific conditions, such as high temperatures or the use of a strong base, to proceed efficiently. Inadequate conditions can lead to the accumulation of the intermediate or its hydrolysis back to the starting materials.[1]
Q2: My final 1,2,4-oxadiazole product seems to be rearranging over time or during purification. What could be happening?
A2: Your product may be undergoing a Boulton-Katritzky rearrangement. This is particularly common for 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain and can be triggered by heat, acid, or even moisture.[1] To minimize this, it is crucial to use neutral and anhydrous conditions during workup and purification and to store the compound in a dry environment.[1]
Q3: Can I use microwave irradiation to improve my synthesis?
A3: Yes, microwave irradiation is an effective technique to promote the cyclodehydration of the O-acylamidoxime intermediate, often leading to significantly shorter reaction times and improved yields, especially for substrates that are less reactive under conventional heating.[1][2][3]
Q4: What is a "one-pot" synthesis for 1,2,4-oxadiazoles, and what are its advantages?
A4: A one-pot synthesis allows for the formation of the 1,2,4-oxadiazole directly from the amidoxime and a carboxylic acid (or its derivative) without isolating the intermediate O-acylamidoxime.[6] This approach is generally more efficient, saving time and resources.
Q5: How do I choose the right base for my cyclization reaction?
A5: The choice of base is critical. For base-mediated cyclization, strong, non-nucleophilic bases are preferred.[1] Tetrabutylammonium fluoride (TBAF) in dry THF is a widely used and effective option.[1] Superbase systems, such as NaOH or KOH in DMSO, have also been shown to promote cyclization, even at room temperature.[1] The optimal base will depend on your specific substrate and reaction conditions.
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Coupling Agents and Bases on 1,2,4-Oxadiazole Yield
| Coupling Agent | Base | Solvent | Temperature | Yield |
| HATU | DIPEA | DMF | Room Temp. | Excellent (>90%)[1] |
| CDI | None | DMSO/NaOH | Room Temp. | Good (70-89%) |
| EDC | None | Pyridine | Reflux | Moderate (50-69%) |
| DCC | None | Toluene | Reflux | Moderate (50-69%) |
| T3P | Pyridine | MeCN | 80 °C | Good (70-89%) |
| None (from Acyl Chloride) | Pyridine | Pyridine | Reflux | Moderate-Good |
| None (from Anhydride) | NaOH | DMSO | Room Temp. | Good (70-89%)[6] |
Data adapted from various studies on N-heterocycle synthesis. "Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%.[1]
Experimental Protocols
Protocol 1: Two-Step Synthesis via O-Acylamidoxime Intermediate with Microwave-Assisted Cyclization
Step 1: O-Acylation of Amidoxime
-
To a sealed vessel under a dry nitrogen atmosphere, add the amidoxime (1.0 eq) and dry potassium carbonate (2.2 eq).
-
Add anhydrous dichloromethane (DCM).
-
Add a solution of the desired acyl chloride (1.0 eq) in anhydrous DCM dropwise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 2: Silica-Supported Cyclodehydration
-
Once the acylation is complete, add silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acylamidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes; optimization may be required) to effect cyclodehydration.[1]
Workup and Purification
-
After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purify the product by column chromatography or recrystallization.[1]
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualization of Workflows and Logical Relationships
Caption: Comparison of one-pot and two-step synthetic routes for 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting logic for addressing low yields in amidoxime cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid dimerization of nitrile oxide in oxadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,4-oxadiazoles via nitrile oxide cycloaddition.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing 1,2,4-oxadiazoles from nitrile oxides, and why does it occur?
A1: The most prevalent side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This occurs because nitrile oxides are highly reactive and unstable 1,3-dipoles. In the absence of a suitable dipolarophile (the nitrile), or if the concentration of the nitrile oxide is too high, it will readily react with itself.[1][3]
Q2: How can I minimize the formation of the furoxan dimer?
A2: The key to preventing dimerization is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction.[1] This is most effectively achieved by generating the nitrile oxide in situ in the presence of the nitrile dipolarophile.[1] This allows the nitrile oxide to be trapped by the nitrile before it has a chance to dimerize. Other techniques include the slow addition of the nitrile oxide precursor or the reagent used for its generation.[1][4]
Q3: What are the common methods for the in situ generation of nitrile oxides?
A3: Nitrile oxides can be generated in situ from various stable precursors. The most common methods include:
-
Oxidation of aldoximes: This is a widely used method with a variety of available oxidants, such as sodium hypochlorite (bleach), N-bromosuccinimide (NBS), tert-butyl nitrite (t-BuONO), and iodobenzene diacetate.[1][5][6][7] A green protocol using NaCl and Oxone has also been reported.[8]
-
Dehydrohalogenation of hydroximoyl chlorides: This classic method involves treating a hydroximoyl chloride with a base, typically a tertiary amine like triethylamine, to eliminate HCl and generate the nitrile oxide.[6][7]
-
Dehydration of primary nitroalkanes: This method can also be used to generate nitrile oxides.[9]
Q4: I am still observing significant dimer formation even with in situ generation. What can I do?
A4: If dimerization is still a problem, consider the following troubleshooting steps:
-
Increase the concentration of the nitrile: Using the nitrile as the solvent or in a large excess can significantly favor the desired cycloaddition over dimerization by increasing the probability of the nitrile oxide reacting with the nitrile.[2]
-
Optimize the rate of nitrile oxide generation: If you are using a slow addition method, ensure the addition rate is slow enough to keep the nitrile oxide concentration low. For in situ generation from aldoximes, the choice of oxidant and reaction conditions can influence the rate of formation.[1]
-
Consider a "diffusion reagent mixing" technique: This method involves the slow introduction of a volatile base (e.g., triethylamine vapor) into the reaction mixture to generate the nitrile oxide from its precursor at a controlled rate. This has been shown to be effective for rapidly dimerizing dipoles.[4]
-
Lower the reaction temperature: For particularly unstable nitrile oxides, cooling the reaction mixture may help to suppress the rate of dimerization.[1]
Troubleshooting Guide
Issue: Low yield of the desired 1,2,4-oxadiazole and a significant amount of a side product identified as the furoxan dimer.
This is a classic problem in 1,2,4-oxadiazole synthesis from nitrile oxides. The following workflow can help you troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for low yield in 1,2,4-oxadiazole synthesis.
Reaction Pathways
The synthesis of 1,2,4-oxadiazoles from nitrile oxides is a competitive process between the desired [3+2] cycloaddition with a nitrile and the undesired dimerization of the nitrile oxide.
Caption: Competing reaction pathways in 1,2,4-oxadiazole synthesis.
Quantitative Data Summary
The following table summarizes the yields of the desired 1,2,4-oxadiazole versus the furoxan dimer under different reaction conditions, highlighting the effectiveness of in situ generation and excess nitrile.
| Nitrile Oxide Precursor | Nitrile (Dipolarophile) | Generation Method/Conditions | 1,2,4-Oxadiazole Yield (%) | Furoxan Dimer Yield (%) | Reference |
| Benzaldoxime | Benzonitrile (excess) | Iodobenzene diacetate, TFA (cat.), MeOH, rt | 85 | <5 | [1] |
| 4-Chlorobenzaldoxime | Acetonitrile (solvent) | N-Chlorosuccinimide, Pyridine, CH2Cl2, 0 °C to rt | 78 | Not reported | [10] |
| Phenylhydroximoyl chloride | Benzonitrile (excess) | Triethylamine, Benzene, rt | 90 | <10 | [1] |
| 4-Methoxybenzaldoxime | Acetonitrile (solvent) | t-BuONO, EtOH, 60 °C | 75 | Not reported | [5] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using Iodobenzene Diacetate
This protocol is adapted from literature procedures for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldoxime (1.0 equiv) and the nitrile (5.0 equiv) in methanol (MeOH).
-
Acid Catalyst: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equiv).
-
Oxidant Addition: To the stirred solution at room temperature, add iodobenzene diacetate (1.1 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically after a few hours), remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to isolate the desired 1,2,4-oxadiazole.
Protocol 2: In Situ Generation of Nitrile Oxide from a Hydroximoyl Chloride
This protocol is a general procedure based on the dehydrohalogenation of hydroximoyl chlorides.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroximoyl chloride (1.0 equiv) and the nitrile (at least 3.0 equiv) in an anhydrous solvent such as toluene or dichloromethane.
-
Slow Addition of Base: Prepare a solution of triethylamine (1.1 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 1-2 hours using a syringe pump.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Logical Relationships
The concentration of the nitrile oxide intermediate is the critical factor determining the outcome of the reaction.
Caption: Relationship between nitrile oxide concentration and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in one-pot 1,2,4-oxadiazole synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in one-pot 1,2,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My one-pot 1,2,4-oxadiazole synthesis is resulting in a very low yield. What are the most common causes?
Low yields in one-pot 1,2,4-oxadiazole synthesis can stem from several factors. The most common bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate, which often requires specific conditions to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1] Other common issues include incomplete conversion of the nitrile to the amidoxime in the initial step, cleavage of the O-acylamidoxime intermediate, and rearrangement reactions under harsh conditions.[2]
Q2: I'm observing a major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime. How can I prevent this?
The cleavage of the O-acyl amidoxime intermediate is a frequent side reaction, particularly in the presence of water or protic solvents, or under extended heating.[1][3] To minimize this, it is crucial to ensure anhydrous (dry) reaction conditions and to optimize the reaction time and temperature for the cyclodehydration step.[1][2] If using a base, select a non-nucleophilic one and ensure the solvent is aprotic.[1]
Q3: My NMR and MS data suggest the formation of an isomeric product. What could be happening?
It is possible that your 1,2,4-oxadiazole is undergoing a Boulton-Katritzky rearrangement, which is a thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles to other heterocyclic systems.[1][4] To avoid this, use neutral, anhydrous conditions for your workup and purification, and store the final compound in a dry environment.[1]
Q4: How do the starting materials (amidoxime and carboxylic acid derivative/aldehyde) affect the reaction yield?
The structure of the starting materials can significantly influence the reaction outcome. Steric hindrance in either the amidoxime or the acylating agent can impede the reaction.[2] Additionally, the electronic properties of the substituents can play a role, although some studies suggest that both electron-donating and electron-withdrawing groups on the aldehyde and benzonitrile can lead to good yields under optimized conditions.[5] The presence of unprotected hydroxyl (-OH) or amino (-NH₂) groups on the carboxylic acid ester can inhibit the formation of the desired 1,2,4-oxadiazole.[1]
Q5: What is the optimal choice of solvent, base, and catalyst for a one-pot synthesis?
The ideal conditions are highly dependent on the specific substrates. However, aprotic solvents like DMSO, THF, and MeCN generally provide good results for base-catalyzed cyclizations.[1][2][6] Protic solvents such as water or methanol are often unsuitable as they can promote the hydrolysis of the intermediate.[1] For bases, strong, non-nucleophilic bases are preferred.[1] Systems like NaOH/DMSO or KOH/DMSO have been shown to be effective, even at room temperature.[7][8] Various catalysts, including TBAF, PTSA, and ZnCl₂, have been successfully employed to promote the cyclodehydration step.[2][9]
Data on Reaction Condition Optimization
The following tables summarize the impact of different reaction parameters on the yield of 1,2,4-oxadiazoles, based on literature data.
Table 1: Optimization of Base and Solvent for Amidoxime Synthesis (Intermediate Step)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Ethanol | Reflux | 12 | 85 |
| 2 | NaHCO₃ | Ethanol | Reflux | 12 | 78 |
| 3 | Et₃N | Ethanol | Reflux | 12 | 65 |
| 4 | None | Ethanol | Reflux | 24 | <10 |
Data adapted from a study on graphene oxide catalyzed synthesis, demonstrating the importance of base selection in the formation of the amidoxime intermediate.[5]
Table 2: Optimization of Cyclodehydration Conditions
| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Graphene Oxide | Ethanol/Water | 80 | 73 |
| 2 | Graphene Oxide + H₂O₂ | Ethanol/Water | 80 | 75 |
| 3 | H₂O₂ only | Ethanol/Water | 80 | Low |
| 4 | No Catalyst | Ethanol/Water | 80 | No Product |
| 5 | NaOH | DMSO | Room Temp | 75-90 (variable) |
| 6 | TBAF | THF | Room Temp | up to 98 (variable) |
This table compiles data from multiple sources to illustrate the effect of different catalytic systems and conditions on the final cyclization step.[5][7][8][10]
Experimental Protocols
General One-Pot Procedure for 3,5-Disubstituted 1,2,4-Oxadiazole Synthesis using a Base/DMSO System:
-
To a solution of the amidoxime (1 mmol) in DMSO (5 mL), add the carboxylic acid ester (1.1 mmol) and powdered NaOH (1.5 mmol).
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL).
-
If a precipitate forms, filter the solid, wash with water, and dry. The product can be further purified by recrystallization or column chromatography.
-
If no solid precipitates, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol is a generalized representation based on methodologies reported in the literature.[7][8]
Visual Guides
The following diagrams illustrate the general workflow and a troubleshooting decision tree for the one-pot synthesis of 1,2,4-oxadiazoles.
Caption: General workflow for one-pot 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting decision tree for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most direct and scalable method is the cyclocondensation reaction between benzamidoxime and an acylating agent like diethyl oxalate. This [4+1] synthetic route is efficient and avoids the need to isolate unstable intermediates.[1] A specific method involves heating benzamidoxime with a threefold excess of diethyl oxalate at 120°C for 3-4 hours.[2]
Q2: What are the critical starting materials for this synthesis?
A2: The primary starting materials are Benzamidoxime and Diethyl Oxalate. The purity of these reagents is crucial for achieving high yields and minimizing side products. Benzamidoxime is typically synthesized from benzonitrile and hydroxylamine.[3][4][5]
Q3: What are the main safety precautions to consider when scaling up this synthesis?
A3: When working with hydroxylamine for the synthesis of benzamidoxime, be aware of its potential instability and toxicity. The main reaction to produce the oxadiazole involves heating, so proper temperature control is essential to prevent runaway reactions or decomposition. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn.
Q4: Can other acylating agents be used instead of diethyl oxalate?
A4: Yes, other acylating agents such as acyl chlorides and carboxylic acid anhydrides can be used to synthesize 1,2,4-oxadiazoles from amidoximes.[6][7] However, for this specific target molecule, diethyl oxalate is a readily available and effective reagent that serves as the source for the C5-carboxylate moiety of the oxadiazole ring.[2]
Q5: What is a typical yield for the synthesis of this compound?
A5: Following the protocol of reacting benzamidoxime with excess diethyl oxalate, a yield of approximately 65% can be expected.[2] Yields can be affected by reactant purity, reaction time, temperature, and purification efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis.
| Symptom/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure benzamidoxime starting material. 2. Insufficient reaction temperature or time. 3. Inefficient work-up and product isolation. 4. Decomposition of starting materials or product at high temperatures. | 1. Recrystallize benzamidoxime before use. Confirm purity via melting point or NMR. 2. Ensure the reaction mixture is maintained at 120°C for at least 4 hours. Monitor reaction progress using TLC.[2] 3. Ensure complete extraction and minimize product loss during washing and solvent removal steps. 4. Use precise temperature control. Avoid exceeding 120-130°C. |
| Formation of Multiple Byproducts (Observed in TLC/NMR) | 1. Presence of impurities in starting materials. 2. Side reactions due to excessive heat. 3. Incorrect stoichiometry of reactants. | 1. Purify all starting materials and solvents before use. 2. Maintain a stable reaction temperature of 120°C. 3. Use a 3-fold molar excess of diethyl oxalate relative to benzamidoxime as recommended.[2] |
| Difficult Product Purification | 1. Product co-eluting with impurities during column chromatography. 2. Product oiling out during recrystallization. 3. Presence of unreacted diethyl oxalate. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). 3. The excess diethyl oxalate is volatile and can be removed under reduced pressure. The crude product can also be washed with water to remove some of the excess oxalate. |
| Inconsistent Results Between Batches | 1. Variation in the quality of starting materials. 2. Inconsistent heating or stirring. 3. Variation in atmospheric moisture. | 1. Source high-purity reagents and characterize each new batch. 2. Use a reliable heating mantle with a temperature controller and overhead stirrer for uniform mixing. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture, which can hydrolyze the ester. |
Experimental Protocols
Protocol 1: Synthesis of Benzamidoxime (Precursor)
This protocol is based on the reaction of a nitrile with hydroxylamine.[3][5]
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.
-
In a separate flask, prepare a solution of sodium carbonate in water.
-
Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring.
-
To this mixture, add a solution of benzonitrile in ethanol.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for several hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude benzamidoxime can be purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Synthesis of this compound
This protocol is adapted from the method described by Knyazev, et al.[2]
Materials:
-
Benzamidoxime (purified)
-
Diethyl oxalate
-
Dichloromethane (for washing)
-
Magnesium sulfate or Sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzamidoxime (1.0 eq).
-
Add diethyl oxalate (3.0 eq) to the flask.
-
Heat the reaction mixture with stirring to 120°C in an oil bath.
-
Maintain the reaction at 120°C for 4 hours. The mixture may become a suspension.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Filter the resulting suspension and wash the collected solid with dichloromethane.
-
Transfer the filtrate to a separatory funnel, wash with water (25 mL), and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Benzamidoxime | N'-hydroxybenzenecarboximidamide | C₇H₈N₂O | 136.15 | 613-92-3 |
| Diethyl oxalate | Diethyl ethanedioate | C₆H₁₀O₄ | 146.14 | 95-92-1 |
| Final Product | This compound | C₁₁H₁₀N₂O₃ | 218.21 | 37760-54-6[8] |
Table 2: Recommended Reaction Conditions for Scale-Up
| Parameter | Recommended Value | Notes |
| Reactant Molar Ratio | 1 : 3 (Benzamidoxime : Diethyl oxalate) | Excess diethyl oxalate drives the reaction to completion.[2] |
| Temperature | 120°C | Critical for the cyclodehydration step.[2] |
| Reaction Time | 3 - 4 hours | Monitor by TLC for disappearance of benzamidoxime.[2] |
| Solvent | None (Neat reaction) | Diethyl oxalate acts as both reactant and solvent. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended for scale-up to prevent side reactions with atmospheric moisture. |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target molecule.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Logical Relationships of Reaction Components
References
- 1. soc.chim.it [soc.chim.it]
- 2. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 3. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 4. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 3,5-Disubstituted-1,2,4-oxadiazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for 3,5-disubstituted-1,2,4-oxadiazoles. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the isolation of highly pure compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the purification of 3,5-disubstituted-1,2,4-oxadiazoles.
Q1: My overall yield of the desired 1,2,4-oxadiazole is low after purification. What are the potential causes and solutions?
A1: Low yields can stem from incomplete cyclization of the O-acylamidoxime intermediate or its cleavage back to the starting amidoxime and carboxylic acid.[1] To address this:
-
Ensure Complete Cyclization: The conversion of the O-acylamidoxime to the oxadiazole is often the most challenging step.[2] For thermally promoted cyclizations, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclizations, strong, non-nucleophilic bases like TBAF in anhydrous THF are effective.[2]
-
Minimize Intermediate Cleavage: The O-acylamidoxime intermediate can be susceptible to hydrolysis, especially in the presence of water or protic solvents.[2] It is crucial to use anhydrous conditions during the workup and purification steps. Minimize the reaction time and temperature for the cyclodehydration step whenever possible.[2]
-
Optimize Reaction Conditions: The choice of solvent and base is critical. Aprotic solvents such as DMF, THF, and DCM generally yield good results in base-catalyzed cyclizations.[2]
Q2: I am observing a significant side product with a mass corresponding to the uncyclized O-acylamidoxime intermediate. How can I promote complete cyclization?
A2: The presence of the O-acylamidoxime intermediate indicates that the cyclodehydration step is incomplete. To drive the reaction to completion:
-
Increase Reaction Temperature: If using a thermal cyclization method, increasing the temperature may provide the necessary energy to overcome the activation barrier for cyclization.
-
Use a More Potent Cyclization Agent: If a base-mediated approach is used, switching to a stronger, non-nucleophilic base can be effective.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently promoting the cyclization of O-acylamidoximes.[2]
Q3: My purified product seems to be unstable and I'm observing the formation of an isomeric impurity over time. What is happening and how can I prevent it?
A3: This instability is likely due to the Boulton-Katritzky rearrangement, a thermal or acid/moisture-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles into other heterocyclic systems.[2][3] To minimize this rearrangement:
-
Maintain Neutral and Anhydrous Conditions: Avoid acidic conditions during workup and purification. Ensure all solvents and reagents are anhydrous.
-
Proper Storage: Store the purified compound in a dry, cool, and dark environment to prevent degradation.
-
Avoid Prolonged Heating: During purification steps like recrystallization, avoid unnecessarily long heating times.
Q4: I am struggling to separate my desired 1,2,4-oxadiazole from the starting materials and byproducts using column chromatography. What conditions should I try?
A4: Effective separation by column chromatography depends on the appropriate choice of stationary and mobile phases. For 3,5-disubstituted-1,2,4-oxadiazoles, which are often moderately polar, a normal-phase silica gel column is typically effective.
-
Solvent System: A common and effective mobile phase is a gradient of ethyl acetate in hexanes.[4] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your compound.
-
TLC Monitoring: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to ensure good separation between your product and impurities. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.[5]
Quantitative Data on Purification
The following tables summarize typical yields for the synthesis and purification of various 3,5-disubstituted-1,2,4-oxadiazoles, highlighting the impact of different substituents on the final outcome.
Table 1: Synthesis and Yield of Various 3,5-Disubstituted-1,2,4-oxadiazoles
| 3-Substituent | 5-Substituent | Purification Method | Yield (%) | Reference |
| Phenyl | Phenyl | Recrystallization | 76 | [6] |
| 4-Chlorophenyl | 3-Nitrophenyl | Column Chromatography | 45 | [6] |
| 3-Pyridyl | 2-Bromophenyl | Column Chromatography | 45 | [6] |
| Phenyl | (E)-2-phenylvinyl | Column Chromatography | 68 | [7] |
| Phenyl | (E)-2-(3-methoxyphenyl)vinyl | Column Chromatography | 75 | [7] |
| Phenyl | (E)-2-(3,4-ethylenedioxyphenyl)vinyl | Column Chromatography | 70 | [7] |
| 3,4,5-Trimethoxyphenyl | (E)-2-phenylvinyl | Column Chromatography | 73 | [7] |
Experimental Protocols
This section provides detailed, step-by-step procedures for the most common purification techniques for 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of 3,5-disubstituted-1,2,4-oxadiazoles using silica gel column chromatography.
Materials:
-
Crude 1,2,4-oxadiazole product
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different ratios of hexanes and ethyl acetate to find a solvent system that provides good separation of the desired product from impurities (aim for a product Rf of ~0.3).[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the column solvent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute the desired product.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain the purified 3,5-disubstituted-1,2,4-oxadiazole.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying solid 3,5-disubstituted-1,2,4-oxadiazoles by recrystallization.
Materials:
-
Crude solid 1,2,4-oxadiazole product
-
A suitable solvent or solvent pair (e.g., ethanol, ethanol/water, dichloromethane/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper and funnel (Büchner funnel for vacuum filtration)
-
Ice bath
Procedure:
-
Solvent Selection:
-
Choose a solvent in which the 1,2,4-oxadiazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of oxadiazoles include ethanol, methanol, or a mixture of solvents like dichloromethane/hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
To maximize crystal formation, place the flask in an ice bath for 15-30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or air dry to remove all traces of the solvent.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of 3,5-disubstituted-1,2,4-oxadiazoles.
Caption: General purification workflow for 3,5-disubstituted-1,2,4-oxadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. scielo.br [scielo.br]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 1,2,4-oxadiazole derivatives in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of 1,2,4-oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many 1,2,4-oxadiazole derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of many 1,2,4-oxadiazole derivatives often stems from their rigid, aromatic structure and the presence of lipophilic substituents. While the oxadiazole ring itself contains nitrogen and oxygen atoms that can participate in hydrogen bonding, the overall lipophilicity of the molecule, largely influenced by its substituents, can dominate, leading to low affinity for aqueous media.[1] Aromatic and bulky substituents, in particular, can significantly decrease water solubility.
Q2: What is a typical starting point for the aqueous solubility of a poorly soluble 1,2,4-oxadiazole derivative?
A2: The aqueous solubility can vary widely depending on the specific chemical structure. For example, the anti-tubercular 1,2,4-oxadiazole derivative BDM 71,339 has a reported aqueous solubility of 9.9 µg/mL.[2] This value can be considered a representative starting point for other similarly complex, poorly soluble derivatives.
Q3: What are the most common strategies to improve the aqueous solubility of 1,2,4-oxadiazole derivatives?
A3: Several strategies can be employed, including:
-
Chemical Modification: Introducing polar functional groups or converting the derivative into a salt can significantly enhance solubility.[3]
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility by reducing the polarity of the solvent system.
-
pH Adjustment: For ionizable 1,2,4-oxadiazole derivatives, adjusting the pH of the aqueous medium can increase the proportion of the more soluble ionized form.
-
Formulation Approaches:
-
Cyclodextrin Complexation: Encapsulating the lipophilic molecule within the hydrophobic core of a cyclodextrin can improve its apparent solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to faster dissolution and higher saturation solubility.
-
Q4: How do I choose the best solubility enhancement strategy for my specific 1,2,4-oxadiazole derivative?
A4: The choice of strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired application (e.g., in vitro assay, in vivo study), and the required fold-increase in solubility. A preliminary screening of multiple techniques is often recommended.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays
Possible Cause: The concentration of your 1,2,4-oxadiazole derivative exceeds its aqueous solubility in the final assay buffer.
Solutions:
| Strategy | Recommendation | Expected Outcome |
| Co-solvent Addition | Introduce a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the final assay buffer. Start with a low concentration (e.g., 0.5-1% v/v) and increase if necessary, ensuring the solvent concentration does not affect the biological assay. | Increased solubility, preventing precipitation. |
| pH Adjustment | If your compound has an ionizable group, adjust the pH of the buffer to favor the more soluble ionized form. For a basic compound, lower the pH; for an acidic compound, raise the pH. | Enhanced solubility due to ionization. |
| Use of Surfactants | Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a concentration above its critical micelle concentration (CMC) to form micelles that can solubilize your compound. | Micellar solubilization leading to a clear solution. |
Issue 2: Low and Variable Bioavailability in Animal Studies
Possible Cause: Poor aqueous solubility leads to slow and incomplete dissolution in the gastrointestinal tract, resulting in low absorption.
Solutions:
| Strategy | Recommendation | Expected Outcome |
| Nanosuspension | Formulate the 1,2,4-oxadiazole derivative as a nanosuspension to increase its surface area and dissolution velocity. | Faster dissolution and improved absorption, leading to higher and more consistent bioavailability. |
| Solid Dispersion | Prepare a solid dispersion of your compound with a hydrophilic polymer (e.g., PVP, PEG). This can enhance the dissolution rate by presenting the drug in an amorphous, high-energy state. | Increased rate and extent of dissolution in the GI tract, improving bioavailability. |
| Cyclodextrin Complexation | Form an inclusion complex with a cyclodextrin (e.g., HP-β-CD) to increase the apparent solubility of the drug. | Enhanced solubility and dissolution, potentially leading to improved oral absorption. |
| Chemical Modification | If feasible, synthesize a more soluble salt form of the compound. For example, converting a carboxylic acid derivative to its sodium salt can dramatically increase aqueous solubility.[3] | Significantly improved intrinsic solubility, leading to better absorption. |
Quantitative Data on Solubility Enhancement
The following table provides illustrative quantitative data on the solubility of a hypothetical poorly soluble 1,2,4-oxadiazole derivative ("Oxadiazole-X") using various enhancement techniques. The baseline solubility is assumed to be similar to that of BDM 71,339.
| Formulation | Aqueous Medium | Solubility (µg/mL) | Fold Increase |
| Unformulated Oxadiazole-X | Purified Water | 10 | 1 |
| Co-solvent | 10% Ethanol in Water | 50 | 5 |
| 20% Ethanol in Water | 120 | 12 | |
| pH Adjustment (Hypothetical Basic Derivative) | pH 7.4 Buffer | 15 | 1.5 |
| pH 5.0 Buffer | 250 | 25 | |
| Cyclodextrin Complexation | 5% w/v HP-β-Cyclodextrin in Water | 400 | 40 |
| Solid Dispersion | 1:10 Drug:PVP K30 in Water | 800 | 80 |
| Nanosuspension | Nanosuspension in Water | 1500 | 150 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol determines the thermodynamic equilibrium solubility of a 1,2,4-oxadiazole derivative.
-
Preparation of Saturated Solution:
-
Add an excess amount of the 1,2,4-oxadiazole derivative to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a glass vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Preparation of a 1,2,4-Oxadiazole Derivative Nanosuspension by Wet Milling
This protocol describes a common top-down method for preparing nanosuspensions.
-
Preparation of the Suspension:
-
Disperse the 1,2,4-oxadiazole derivative (e.g., 5% w/v) in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 1% w/v hydroxypropyl methylcellulose and 0.2% w/v sodium dodecyl sulfate).
-
-
Milling:
-
Add the suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber of a bead mill.
-
Mill the suspension at a controlled temperature for a sufficient duration (e.g., 2-8 hours) until the desired particle size is achieved.
-
-
Particle Size Analysis:
-
Monitor the particle size reduction during milling using a particle size analyzer (e.g., dynamic light scattering).
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling media.
-
Store the final nanosuspension at a controlled temperature (e.g., 4°C).
-
Visualizations
Caption: Experimental workflow for enhancing the solubility of 1,2,4-oxadiazole derivatives.
Caption: Logical relationships of solubility enhancement strategies and their mechanisms.
References
Technical Support Center: Enhancing the Metabolic Stability of 1,2,4-Oxadiazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the metabolic stability of 1,2,4-oxadiazole-containing drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for 1,2,4-oxadiazole-based compounds?
A1: While the 1,2,4-oxadiazole ring is generally considered a stable heterocycle and is often used as a bioisostere for esters and amides to improve metabolic stability, it can still undergo metabolism.[1][2][3][4] The primary metabolic pathways include:
-
Oxidation: Metabolism can occur on appended aromatic or alkyl groups attached to the 1,2,4-oxadiazole core. Unsubstituted aromatic rings are particularly susceptible to hydroxylation.[5][6]
-
Ring Cleavage: Under certain conditions, the 1,2,4-oxadiazole ring itself can be opened. This can involve reductive N-O bond cleavage, which may be followed by hydrolysis to form metabolites like N-cyanoamides or carboxylic acids.[7] Studies have shown that this ring-opening can be a significant metabolic route in vivo, sometimes mediated by non-cytochrome P450 enzymes under anaerobic conditions in the liver.[8]
-
N-dealkylation: If the scaffold contains alkylamino groups, the enzymatic removal of these alkyl groups is a common metabolic route.[5]
Q2: My 1,2,4-oxadiazole inhibitor shows poor metabolic stability in a liver microsomal assay. What are the most likely "metabolic hotspots"?
A2: Poor stability in a liver microsomal assay typically points to susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[9] The most common liabilities, or "metabolic hotspots," on your molecule likely include:
-
Unsubstituted Aromatic Rings: Phenyl or other aryl groups attached to the oxadiazole core are prime targets for CYP-mediated oxidation.[5][6]
-
Benzylic Positions: Carbon atoms that are adjacent to an aromatic ring are often hydroxylated.
-
Electron-Rich Moieties: Other electron-rich parts of the molecule can be easily oxidized.
-
Tertiary or Secondary Amines: These functional groups are readily susceptible to N-dealkylation.[5]
Q3: What are the key strategies to enhance the metabolic stability of my 1,2,4-oxadiazole inhibitor?
A3: Improving metabolic stability is an iterative process of identifying metabolic hotspots and making structural modifications to block those pathways.[9] Key strategies include:
-
Blocking Oxidative Sites:
-
Fluorination: The carbon-fluorine bond is highly resistant to metabolic cleavage. Introducing a fluorine atom at a metabolically liable position on an aromatic ring (a common hotspot) can effectively block oxidation.[5]
-
Ring Deactivation: Adding electron-withdrawing groups (e.g., trifluoromethyl, cyano) to an aromatic ring makes it less susceptible to oxidation.[5]
-
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself is often used as a bioisosteric replacement for metabolically labile groups like esters and amides to improve pharmacokinetic properties.[1][10][11] If other parts of your molecule are being metabolized, consider replacing them with more stable groups. For example, replacing a piperidine ring with a morpholine ring can block a site of oxidation.[6]
-
Conformational Constraint: Introducing steric hindrance near a metabolic hotspot can prevent the enzyme from accessing it. This can be achieved by adding bulky groups like a tert-butyl group.
Q4: How do I choose between conducting a liver microsomal stability assay versus a hepatocyte stability assay?
A4: The choice depends on the stage of your research and the specific information you need.
-
Liver Microsomal Assay: This is a cost-effective, high-throughput screen ideal for the early stages of drug discovery.[9][12] It primarily assesses Phase I metabolism mediated by enzymes like CYPs located in the endoplasmic reticulum.[13][14] It is excellent for rank-ordering compounds based on their susceptibility to oxidative metabolism.[13]
-
Hepatocyte Assay: This assay uses intact liver cells (fresh or cryopreserved) and is considered more physiologically relevant.[9][13] It accounts for both Phase I and Phase II (conjugation) metabolism, as well as cellular uptake and transport processes.[9] It is often used for lead optimization and to investigate discrepancies between in vitro microsomal data and in vivo results.
Troubleshooting Guides
Issue: I am observing high variability in my microsomal stability assay results.
| Potential Cause | Troubleshooting Steps |
| Microsome Quality | Ensure microsomes have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. Use a new, quality-controlled batch if necessary. |
| Cofactor Degradation | The cofactor NADPH is crucial for CYP enzyme activity but is unstable. Prepare it fresh just before the experiment and keep it on ice.[5] |
| Incorrect Protein Concentration | Very rapid or very slow metabolism can be difficult to measure accurately. Optimize the microsomal protein concentration. A lower concentration may be needed for a rapidly metabolized compound, while a higher concentration may be required for a stable one.[5] |
| Assay Linearity | Ensure the reaction is in the linear range with respect to time and protein concentration. The disappearance of the parent compound should follow first-order kinetics.[5] |
| Compound Solubility | Poor solubility can lead to inaccurate and variable results. Ensure your compound is fully dissolved in the incubation mixture. Check the final DMSO concentration (typically ≤ 0.25%).[14] |
Issue: My compound is stable in the microsomal assay (Phase I) but shows high clearance in vivo.
| Potential Cause | Troubleshooting Steps |
| Phase II Metabolism | The compound may be primarily cleared by Phase II conjugation reactions (e.g., glucuronidation), which are not fully captured in standard microsomal assays.[9][14] Conduct a hepatocyte stability assay, which includes both Phase I and Phase II enzymes.[9] |
| Non-CYP Metabolism | Other enzyme systems, such as aldehyde oxidases (AO), could be responsible for the clearance. Ring-opening of 1,2,4-oxadiazoles has been reported to be mediated by non-CYP enzymes.[8] |
| Active Transport | The compound might be subject to rapid uptake into the liver or excretion into bile by transporters, processes not measured in microsomal assays. Hepatocyte assays can provide some insight into these processes. |
| Extrahepatic Clearance | Metabolism may be occurring in other tissues besides the liver (e.g., gut, kidney, plasma).[15] |
Data Presentation
Table 1: Effect of Bioisosteric Replacement on Metabolic Stability.
The following table summarizes data from a study where a metabolically labile ester moiety in a series of pyrazole derivatives was replaced with a 1,2,4-oxadiazole ring to improve metabolic stability. The stability was assessed by incubating the compounds in a mouse liver S9 fraction (MLS9) with NADPH for 1 hour.
| Compound ID | Key Structural Feature | % Residual Substrate after 1h |
| 22 | 1,2,4-Oxadiazole | >90% |
| 27 | 1,2,4-Oxadiazole | >90% |
| 29 | 1,2,4-Oxadiazole | >90% |
| 32 | 1,2,4-Oxadiazole | >90% |
| 37 | 1,2,4-Oxadiazole | 74% |
| 42 | 1,2,4-Oxadiazole | >90% |
| 43 | 1,2,4-Oxadiazole | 43% |
| Reference Ester | Ethyl Ester | Significantly lower stability (data not shown) |
| Data adapted from a study on store-operated calcium entry modulators, demonstrating that replacement of an ester with a 1,2,4-oxadiazole ring afforded modulators with high metabolic stability.[10][16] |
Experimental Protocols
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[17]
1. Materials:
-
Pooled liver microsomes (human, rat, or mouse)[18]
-
Test compound (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)[17]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[17][18]
-
Positive control compounds (e.g., Verapamil, Propranolol)
-
Internal Standard (for LC-MS/MS analysis)
-
Acetonitrile (ice-cold, for reaction termination)
-
96-well plates, centrifuges, incubators, LC-MS/MS system[17]
2. Procedure:
-
Preparation: Prepare working solutions of the test compound (e.g., 125 µM in acetonitrile from a 20 mM DMSO stock).[17] Prepare the microsomal incubation medium containing phosphate buffer and microsomes (e.g., final protein concentration of 0.4-0.5 mg/mL).[14][17]
-
Pre-incubation: Add the microsomal solution to a 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: To initiate the metabolic reaction, add the NADPH regenerating system and the test compound to the wells. The final test compound concentration is typically 1-2 µM.[14][17] For negative controls, substitute the NADPH system with a buffer.[17]
-
Incubation & Sampling: Incubate the plate at 37°C with shaking.[17] At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[12][17]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to precipitate the proteins.[17]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[13][17]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the line using linear regression.
-
Calculate the half-life (t½) = 0.693 / (-slope).
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) / (mg/mL protein in incubation).[12]
Visualizations
Caption: Common metabolic pathways for 1,2,4-oxadiazole inhibitors.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Caption: Decision tree for troubleshooting poor metabolic stability.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing Catalyst Selection for Oxidative Cyclization of Amidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidative cyclization of amidines. The following sections offer practical solutions to common experimental challenges, detailed experimental protocols, and comparative data to aid in catalyst selection and reaction optimization.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the oxidative cyclization of amidines, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is showing low to no conversion of the starting amidine.
A1: Low conversion can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity:
-
Moisture or Air Sensitivity: Many catalysts, particularly organometallic complexes and Lewis acids, are sensitive to air and moisture. Ensure all reagents and solvents are thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Catalyst Activation: Some catalysts require pre-activation. For instance, a heterogeneous copper(I) catalyst may need to be prepared in a specific manner before use.[1][2]
-
Catalyst Degradation: The chosen catalyst may not be stable under the reaction conditions (e.g., high temperature). Consider a more robust catalyst or milder reaction conditions.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low. For example, some copper-catalyzed reactions for the synthesis of N-substituted benzamidines proceed smoothly at 100 °C.[3] Conversely, excessively high temperatures can lead to decomposition.
-
Solvent: The choice of solvent is critical for substrate solubility and catalyst performance. Polar solvents like acetonitrile or 2,2,2-trifluoroethanol (TFE) have been shown to be effective in certain systems.[3][4]
-
Incorrect Base or Additive: The presence and nature of a base or other additives can significantly influence the reaction outcome. For instance, Cs₂CO₃ is often used in copper-catalyzed systems.[1][3]
-
Q2: I am observing significant formation of byproducts and decomposition of my starting material.
A2: Byproduct formation and substrate decomposition are common challenges that can often be mitigated by adjusting the reaction parameters.
-
Over-oxidation: The oxidant used might be too strong or used in excess, leading to undesired side reactions. Consider using a milder oxidant or stoichiometry. Air is used as a mild and environmentally friendly oxidant in some copper-catalyzed systems.[1]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of both the starting material and the desired product. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time.
-
Catalyst Loading: High catalyst loading can sometimes promote side reactions. It is advisable to screen different catalyst loadings to find the optimal concentration.
-
Substituent Effects: The electronic nature of the substituents on the amidine can influence its stability. Electron-withdrawing groups, for instance on a sulfonyl group, have been shown to be important in some transformations.[4]
Q3: My reaction is not selective and is producing a mixture of regioisomers.
A3: Lack of regioselectivity can be a significant hurdle, particularly with unsymmetrically substituted amidines.
-
Steric and Electronic Control: The regioselectivity is often governed by a combination of steric hindrance and the electronic properties of the substituents on the aromatic ring. For example, in electrochemical cyclizations, a 3,4-disubstituted phenyl ring on an amidine can lead to the formation of two regioisomers.[5]
-
Catalyst and Ligand Choice: The catalyst and its associated ligands play a crucial role in directing the regioselectivity. Screening different catalyst/ligand combinations is a key strategy to improve selectivity. For instance, 1,10-phenanthroline is used as a ligand in some copper-catalyzed reactions.[1][2]
-
Directed Cyclization: In some cases, introducing a directing group on the substrate can force the cyclization to occur at a specific position.
Q4: How can I improve the sustainability and practicality of my oxidative cyclization reaction?
A4: Improving the greenness of a synthetic procedure is an increasingly important consideration.
-
Heterogeneous Catalysis: Employing a heterogeneous catalyst can simplify product purification and allow for catalyst recycling. For example, a copper(I) complex supported on MCM-41 has been shown to be recyclable for up to eight cycles with consistent activity.[1][2]
-
Green Oxidants: Utilizing environmentally benign oxidants like air or O₂ instead of stoichiometric hazardous oxidants is highly desirable.[1][3]
-
Electrochemical Methods: Electrosynthesis offers a sustainable alternative by avoiding the use of chemical oxidants altogether.[5][6]
-
Atom Economy: Choose reaction pathways that maximize the incorporation of atoms from the reactants into the final product.
Data Presentation: Catalyst Performance in Oxidative Cyclization
The following tables summarize quantitative data from various studies to facilitate the comparison of different catalytic systems.
Table 1: Comparison of Catalysts for the Synthesis of 1,2,4-Triazoles from Amidines and Nitriles
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phen-MCM-41-CuBr | Air | DMSO | 120-130 | 12 | up to 94 | [1][2] |
| CuCl / 2,2'-bipyridine | O₂ | TFE | 100 | 15 | Good to Excellent | [3] |
Table 2: Performance of Lewis Acid Catalysts in the Cyclization of Diene Substrates
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BF₃·OEt₂ / Me₃SiOTf | MeCN | 100 | 18 | 61 | [4] |
| BF₃·OEt₂ / Me₃SiOTf | MeCN | 80 | 18 | Varies (Substrate dependent) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Heterogeneous Copper(I)-Catalyzed Synthesis of 1,2,4-Triazoles [1][2]
A mixture of the amidine (1.0 mmol), nitrile (1.2 mmol), Phen-MCM-41-CuBr (0.02 g, 2 mol% Cu), and Cs₂CO₃ (2.0 mmol) in DMSO (3 mL) is stirred in a sealed tube at 120-130 °C for 12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The catalyst is separated by filtration. The filtrate is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Lewis Acid-Mediated Domino 1,7-H Shift and 6π Electrocyclization [4]
To a solution of the diene substrate (1.0 equiv.) in acetonitrile (MeCN), BF₃·OEt₂ (3.0 equiv.) and Me₃SiOTf (6.0 equiv.) are added at room temperature under an inert atmosphere. The reaction mixture is then heated to 80-100 °C in a sealed vial for 18-24 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an appropriate organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the cyclic amidine product.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding the processes involved in optimizing catalyst selection.
Caption: A generalized experimental workflow for catalyzed oxidative cyclization of amidines.
Caption: A logical flowchart for troubleshooting low-yield oxidative cyclization reactions.
References
- 1. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stereodefined synthesis of cyclic amidines by domino 1,7-H shift and 6π electrocyclisation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01127E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical oxidative cascade cyclization of olefinic amides and alcohols leading to the synthesis of alkoxylated 4H-3,1-benzoxazines and indolines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Reducing reaction time for 1,2,4-oxadiazole synthesis using microwave irradiation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave irradiation to reduce reaction times in 1,2,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for 1,2,4-oxadiazole synthesis compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for 1,2,4-oxadiazole synthesis. The primary benefits include a drastic reduction in reaction times, often from hours to minutes, and improved reaction yields.[1][2] This rapid and efficient heating can also lead to cleaner reactions with fewer side products and simplifies the overall experimental procedure.[2]
Q2: What is a typical temperature and time range for microwave-assisted 1,2,4-oxadiazole synthesis?
A2: While optimal conditions vary depending on the specific substrates and reagents used, a general temperature range for the microwave-promoted cyclization is typically between 120-160 °C.[1][2] The irradiation time is usually short, often falling within the range of 10 to 30 minutes.[1]
Q3: How can I monitor the progress of my microwave-assisted reaction?
A3: The progress of the reaction can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods allow for the rapid determination of the consumption of starting materials and the formation of the desired 1,2,4-oxadiazole product.
Q4: Can microwave irradiation be used for one-pot synthesis of 1,2,4-oxadiazoles?
A4: Yes, microwave heating is well-suited for one-pot procedures, which can further streamline the synthesis process.[1] For instance, a one-pot, two-step reaction can be performed where a carboxylic acid is first converted to its corresponding acid chloride in situ, followed by the addition of an amidoxime and subsequent microwave irradiation to yield the 1,2,4-oxadiazole.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Probable Cause: The most common bottleneck in this synthesis is the final cyclodehydration step of the O-acyl amidoxime intermediate.[3] Inadequate reaction conditions, such as insufficient temperature or time, can lead to the accumulation of this intermediate or its hydrolysis back to the starting materials.
-
Solution:
-
Optimize Microwave Conditions: Gradually increase the reaction temperature in increments of 10 °C (within the 120-160 °C range) and/or extend the irradiation time.
-
Choice of Coupling Agent and Base: The selection of the coupling agent and base can significantly impact the reaction outcome. If using a carbodiimide-based coupling, the addition of an activating agent like HOBt may be beneficial. For challenging substrates, stronger bases like PS-BEMP can improve conversion.[2]
-
Solvent Selection: The choice of solvent is crucial. Acetonitrile is often effective, and in some cases, the addition of a co-solvent like DMF (up to 20%) can improve the solubility of reagents without compromising the yield.[2]
-
Issue 2: Formation of Significant Side Products
-
Probable Cause: A common side reaction is the cleavage of the O-acyl amidoxime intermediate, particularly under prolonged heating or in the presence of moisture.[3] Another possibility is the Boulton-Katritzky rearrangement, a thermal rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, which can be facilitated by heat or acidic conditions.[3]
-
Solution:
-
Minimize Reaction Time and Temperature: Use the lowest effective temperature and shortest possible reaction time to achieve complete conversion.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the intermediate.
-
Neutral Workup: Employ neutral, anhydrous conditions during the workup and purification steps to prevent acid-catalyzed rearrangements.
-
Issue 3: Difficulty in Purification of the Final Product
-
Probable Cause: The use of excess reagents or the formation of polar byproducts can complicate the purification process.
-
Solution:
-
Polymer-Supported Reagents: Utilize polymer-supported reagents, such as PS-Carbodiimide or PS-BEMP.[2] These reagents can be easily removed by filtration after the reaction, simplifying the workup and purification.[2]
-
Silica-Supported Cyclization: Adsorbing the O-acyl amidoxime intermediate onto silica gel before microwave irradiation can facilitate a clean cyclodehydration and simplify purification.[4]
-
Standard Purification Techniques: After the reaction, the crude product can be purified by partitioning between an organic solvent and water, followed by column chromatography on silica gel or recrystallization.[1]
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave Heating for 1,2,4-Oxadiazole Synthesis
| Method | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | O-acylamidoxime | 85 | 24 h | 70 | [2] |
| Microwave Irradiation | Amidoxime, Carboxylic Acid, PS-Carbodiimide/HOBt | Not specified | Not specified | 83 | [2] |
Table 2: Effect of Base on Microwave-Assisted 1,2,4-Oxadiazole Synthesis
| Entry | Base (3 equiv) | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| 1 | DIEA | 160 | 15 | Low | [2] |
| 2 | MP-Carbonate | 160 | 15 | Better | [2] |
| 3 | PS-BEMP | 160 | 15 | Near Quantitative | [2] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles [1]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and a suitable coupling agent (1.1 eq) in an anhydrous solvent.
-
Activation: Add an organic base (e.g., DIEA, 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).
-
Work-up: After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: One-Pot, Two-Step Synthesis Using In Situ Acid Chloride Formation [2]
-
Acid Chloride Formation: In a microwave-safe vessel, dissolve the carboxylic acid in a suitable solvent. Add PS-PPh3 and CCl3CN and heat in the microwave at 100 °C for 5 minutes to generate the carboxylic acid chloride in situ.
-
Amidoxime Addition: After cooling, add the amidoxime and DIEA to the reaction mixture.
-
Microwave Cyclization: Seal the vessel and heat in the microwave at 150 °C for 15 minutes.
-
Work-up and Purification: Filter to remove the polymer-supported reagent and purify the filtrate as described in Protocol 1.
Visualizations
Caption: Experimental workflow for microwave-assisted 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting guide for low yield in 1,2,4-oxadiazole synthesis.
References
Technical Support Center: 1,2,4-Oxadiazole Synthesis with Thermosensitive Functional Groups
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles, specifically tailored for researchers, scientists, and drug development professionals working with substrates containing thermosensitive functional groups. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these delicate synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing 1,2,4-oxadiazoles with thermosensitive functional groups?
A1: The primary challenge is that traditional 1,2,4-oxadiazole synthesis often requires high temperatures for the cyclodehydration step, which can lead to the degradation of sensitive functional groups.[1] Common issues include low or no yield of the desired product, and the formation of byproducts due to decomposition or rearrangement of the starting materials or the product itself.[2]
Q2: What are the general strategies to overcome these challenges?
A2: The key is to employ synthetic methods that proceed under mild or room temperature conditions. The main approaches include:
-
Two-stage protocols: This involves the initial formation of an O-acylamidoxime intermediate, followed by a separate cyclization step under mild conditions, often using a base at room temperature.[3][4]
-
One-pot, room temperature synthesis: These methods combine the acylation and cyclization steps in a single pot, typically using a superbasic medium like NaOH/DMSO or KOH/DMSO at ambient temperature.[3][5]
-
Oxidative cyclizations: These are newer methods that can form the 1,2,4-oxadiazole ring under mild conditions through oxidative coupling.[3][4]
Q3: My reaction is not going to completion, and I'm left with unreacted starting materials. What could be the cause?
A3: Incomplete conversion can be due to several factors:
-
Inefficient acylation of the amidoxime: Ensure your carboxylic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA can be very effective.[1]
-
Suboptimal cyclodehydration conditions: If you are using a two-step protocol, the cyclization of the O-acyl amidoxime intermediate is often the most challenging part. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1][3] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[1][3]
Q4: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A4: Common side reactions include:
-
Cleavage of the O-acyl amidoxime intermediate: This is a frequent side reaction, especially in the presence of water or protic solvents, or with prolonged heating.[1][2] To minimize this, use anhydrous conditions and keep reaction times and temperatures to a minimum.[1]
-
Boulton-Katritzky Rearrangement: This thermal rearrangement can occur in 3,5-substituted 1,2,4-oxadiazoles, particularly in the presence of acid or moisture.[1] To avoid this, maintain neutral, anhydrous conditions during workup and purification, and store the final compound in a dry environment.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, along with their probable causes and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Oxadiazole | 1. Incomplete acylation of the amidoxime.[1] 2. Inefficient cyclodehydration of the O-acyl amidoxime intermediate.[1] 3. Presence of incompatible functional groups (e.g., unprotected -OH or -NH2).[1] | 1. Use an efficient coupling agent like HATU with DIPEA.[1] 2. For the cyclization step, consider using TBAF in dry THF or a superbase system like NaOH/DMSO at room temperature.[1][3] 3. Protect sensitive functional groups prior to the synthesis. |
| Formation of Multiple Products | 1. Cleavage of the O-acyl amidoxime intermediate.[1][2] 2. Boulton-Katritzky Rearrangement.[1] | 1. Ensure anhydrous reaction conditions and minimize reaction time and temperature.[1] 2. Use neutral, anhydrous conditions for workup and purification.[1] |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficiently basic conditions for cyclization. 2. Poor solubility of starting materials. | 1. Switch to a stronger, non-nucleophilic base like TBAF or use a superbase system (NaOH/DMSO).[1][3] 2. Choose a solvent system in which all reactants are fully soluble at the reaction temperature. Aprotic bipolar solvents like DMSO or DMF are often effective.[3][6] |
Experimental Protocols
Protocol 1: Two-Stage Synthesis via O-Acylamidoxime with TBAF-Mediated Cyclization
This method is advantageous for its high efficiency and simple work-up.[3][4]
Step 1: Acylation of Amidoxime
-
Dissolve the amidoxime (1.0 eq) and a non-nucleophilic base such as DIPEA (1.2 eq) in an anhydrous aprotic solvent (e.g., THF, CH2Cl2).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup to isolate the crude O-acylamidoxime.
Step 2: TBAF-Mediated Cyclization
-
Dissolve the isolated O-acylamidoxime in anhydrous THF.
-
Add a solution of TBAF (1.1 eq, 1M in THF) dropwise at 0 °C.[3]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Protocol 2: One-Pot Synthesis using NaOH/DMSO at Room Temperature
This one-pot protocol is highly efficient for a broad range of substrates and avoids the isolation of the intermediate.[3][5]
-
To a mixture of the amidoxime (1.0 eq) and the carboxylic acid ester (1.1 eq) in DMSO, add powdered NaOH (2.0 eq).[5]
-
Stir the suspension vigorously at room temperature. The reaction typically takes 4 to 16 hours, depending on the substrates.[3][5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Comparison of two-stage and one-pot synthesis workflows.
Caption: Troubleshooting flowchart for low yield issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has evolved significantly, with numerous methodologies developed to improve efficiency, yield, and substrate scope. This guide provides a comparative analysis of the most prevalent synthetic routes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal strategy for their drug discovery endeavors.
Key Synthetic Routes: A Comparative Overview
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles predominantly commences from amidoximes, which are reacted with various acylating agents.[3] The primary methodologies can be broadly categorized as classical two-step synthesis, one-pot procedures, microwave-assisted synthesis (MAOS), and continuous flow synthesis. Each approach presents distinct advantages and limitations in terms of reaction conditions, efficiency, and applicability to high-throughput synthesis.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for various synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles, offering a clear comparison of their performance.
| Synthetic Route | Key Reagents & Conditions | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Classical Two-Step | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1 - 24 h | Room Temp. to Reflux | 60 - 95%[2] | Well-established, broad substrate scope, high yields.[2] | Requires pre-synthesis and isolation of amidoximes, multi-step process.[2] |
| One-Pot (Coupling Agent) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., HBTU, HATU, CDI) | 1 - 12 h | Room Temp. to 80 °C | 61 - 93%[4] | Procedural simplicity, avoids isolation of intermediates, good to excellent yields.[4] | Coupling agents can be expensive and generate byproducts. |
| One-Pot (Superbase) | Amidoxime, Carboxylic Acid Ester, NaOH/DMSO | 4 - 24 h | Room Temperature | 11 - 90%[4] | Mild reaction conditions, simple purification.[4] | Moderate to long reaction times, variable yields.[4] |
| Microwave-Assisted (MAOS) | Amidoxime, Carboxylic Acid/Acyl Chloride, Coupling Agent/Base | 10 - 30 min[1] | 120 - 160 °C[1] | High (often >80%)[4][5] | Drastically reduced reaction times, improved yields, suitable for high-throughput synthesis.[1] | Requires specialized microwave reactor. |
| Continuous Flow | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., HATU), DIPEA | ~5-10 min residence time[6][7] | 30 °C (coupling) to 150-175 °C (cyclization)[6][8] | Modest to high[6] | High-throughput library generation, rapid optimization, integrated purification possible.[6][7] | Requires specialized flow chemistry setup. |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile, Catalyst (e.g., Platinum(IV)) | Varies (can be long) | Mild conditions | Varies | Alternative pathway, can access different substitution patterns. | Potential for dimerization of nitrile oxide, non-reactivity of some nitriles.[4] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed above.
Classical Two-Step Synthesis: Amidoxime and Acyl Chloride
This widely used method involves the O-acylation of an amidoxime followed by a separate cyclodehydration step.[2]
Step 1: O-Acylation of Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the O-acylamidoxime intermediate.
Step 2: Cyclodehydration
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux for 4-16 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.[2]
One-Pot Synthesis: Amidoxime and Carboxylic Acid with a Coupling Agent
This streamlined approach combines the acylation and cyclization steps into a single pot, enhancing efficiency.[4]
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF, THF), add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 2-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Microwave-Assisted Synthesis (MAOS)
MAOS provides a rapid and efficient alternative to conventional heating for the synthesis of 1,2,4-oxadiazoles.[1]
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0-1.2 eq) and a coupling agent (e.g., HBTU, 1.1 eq) in an anhydrous solvent (e.g., THF, DMF).[1][5]
-
Add an organic base (e.g., DIEA, 2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[1]
-
Add the amidoxime (1.0 eq) to the reaction mixture.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[1]
-
After cooling, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or preparative HPLC to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.
Continuous Flow Synthesis
This high-throughput methodology is ideal for the rapid generation of compound libraries.[6]
-
Prepare separate stock solutions of the carboxylic acid with a base (e.g., DIPEA) in a suitable solvent (e.g., DMA), a coupling agent (e.g., HATU) in the same solvent, and the amidoxime.[6]
-
Use a syringe pump to introduce the carboxylic acid/base and coupling agent solutions into a mixing tee, allowing for a short residence time (e.g., 5 minutes) at a controlled temperature (e.g., 30 °C) in an incubation chamber for activation.[6]
-
Introduce the amidoxime solution into the flow stream through a second mixing tee.
-
Pass the combined reaction mixture through a heated reactor coil (e.g., 150-175 °C) with a defined residence time (e.g., 5-10 minutes) to effect cyclization.[8]
-
The output stream can be collected for offline purification or directed to an integrated in-line purification system.[6][7]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes for 3,5-disubstituted-1,2,4-oxadiazoles.
Caption: Classical two-step synthesis of 1,2,4-oxadiazoles.
Caption: One-pot synthesis of 1,2,4-oxadiazoles.
Caption: Microwave-assisted synthesis of 1,2,4-oxadiazoles.
Caption: Continuous flow synthesis of 1,2,4-oxadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with oxadiazole isomers standing out for their diverse and potent biological activities. This guide provides a comparative analysis of the bioactivity of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, as a representative of the 1,2,4-oxadiazole class, and the well-established bioactivities of various 1,3,4-oxadiazole derivatives. While specific experimental data for this compound is limited, this comparison draws upon data from structurally similar 3-phenyl-1,2,4-oxadiazole derivatives to provide a relevant juxtaposition with the extensively studied 1,3,4-oxadiazole scaffold.
The 1,3,4-oxadiazole nucleus is a biologically significant scaffold that has demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3][4] In contrast, the bioactivity of 1,2,4-oxadiazole derivatives, particularly this compound, is a more nascent area of research, with recent studies pointing towards potential applications as antiviral and anticancer agents.
Table 1: Comparative Quantitative Bioactivity Data
| Bioactivity | Compound Class | Representative Compound/Derivative | Target/Assay | Quantitative Data (IC₅₀/MIC) | Reference |
| Anticancer | 1,2,4-Oxadiazole Derivative | Caffeic acid-based 1,2,4-oxadiazole | Glioblastoma cell lines (LN229, T98G, U87) | Compound 1 : IC₅₀ = 42.1 µM (U87), 45.2 µM (T98G), 48.7 µM (LN229) | [5] |
| 1,3,4-Oxadiazole Derivative | 2,5-diaryl-1,3,4-oxadiazole (3e ) | HT-29 (colon), MDA-MB-231 (breast) cancer cell lines | MDA-MB-231: More sensitive than HT-29 | [6] | |
| 1,3,4-Oxadiazole Derivative | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h ) | A549 (lung) cancer cell line | IC₅₀ < 0.14 µM | [7] | |
| 1,3,4-Oxadiazole Derivative | 1,3,4-oxadiazole incorporated diphenylamine derivatives (7-9 ) | HT29 (colon) cancer cell line | IC₅₀ = 1.3–2.0 µM | [8] | |
| Antiviral | 1,2,4-Oxadiazole Derivative | 3-phenyl-1,2,4-oxadiazole derivative (16d ) | SARS-CoV-2 Main Protease (Mpro) | IC₅₀ = 5.27 ± 0.26 μM | [7] |
| 1,2,4-Oxadiazole Derivative | 1,2,4-oxadiazole derivative (13f ) | SARS-CoV-2 Papain-like Protease (PLpro) | IC₅₀ = 1.8 µM, EC₅₀ = 5.4 µM | [6] | |
| Antimicrobial | 1,3,4-Oxadiazole Derivative | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I ) | Staphylococcus aureus | MIC = 4–16 μg/ml | [5] |
| 1,3,4-Oxadiazole Derivative | 2-(6-chloropyridin-3-yl)-5-(substitutedphenyl)-1,3,4-oxadiazole (4h ) | Enterococcus faecalis | MIC₅₀ = 62.5 µg/mL | [9] | |
| Anti-inflammatory | 1,3,4-Oxadiazole Derivative | 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivative (21i ) | Carrageenan-induced rat paw edema | 61.9% inhibition | [10] |
| 1,3,4-Oxadiazole Derivative | 3-Chloro-N-[5-(3-Chloro-phenyl)-[5][6][10] oxadiazole-2yl] benzamide (C₄ ) | Carrageenan-induced rat paw edema | Good response | [11] | |
| Anticonvulsant | 1,3,4-Oxadiazole Derivative | 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b ) | Maximal Electroshock (MES) Seizure Test | ED₅₀ = 8.9 mg/kg | [12] |
| 1,3,4-Oxadiazole Derivative | 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivative with amino substituent (9 ) | Pentylenetetrazole (PTZ)-induced lethal convulsion | Respectable anticonvulsant activity | [13] |
Experimental Protocols
Anticancer Activity Assays
MTT Assay (for 1,3,4-Oxadiazole Derivatives): Human cancer cell lines (e.g., HeLa) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength using a microplate reader to determine cell viability and calculate the IC₅₀ value.[14]
Cytotoxicity Assay (for 1,2,4-Oxadiazole Derivatives): Glioblastoma cell lines (LN229, T98G, and U87) are seeded in 96-well plates. After 24 hours, the cells are treated with different concentrations of the synthesized compounds. Following a 72-hour incubation period, cell viability is assessed using a cell counting kit. The IC₅₀ values are then calculated from the dose-response curves.[5]
Antiviral Activity Assays
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (for 1,2,4-Oxadiazole Derivatives): A fluorescence resonance energy transfer (FRET) assay is utilized to screen for Mpro inhibitors. The assay measures the cleavage of a specific fluorogenic substrate by the Mpro enzyme. The reaction is performed in the presence and absence of the test compounds. A decrease in the fluorescence signal indicates inhibition of the enzyme's activity, from which the IC₅₀ value is determined.[7]
SARS-CoV-2 Papain-like Protease (PLpro) Inhibition Assay (for 1,2,4-Oxadiazole Derivatives): The inhibitory activity against PLpro is evaluated using a fluorescent assay. The assay measures the cleavage of a fluorogenic substrate by the PLpro enzyme. The reaction is carried out with varying concentrations of the inhibitor, and the fluorescence is monitored over time. The IC₅₀ values are calculated by fitting the dose-response data to a nonlinear regression model.[6]
Antimicrobial Activity Assays
Minimum Inhibitory Concentration (MIC) Determination (for 1,3,4-Oxadiazole Derivatives): The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the test compounds is prepared in a 96-well microtiter plate. A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Anti-inflammatory Activity Assays
Carrageenan-Induced Rat Paw Edema Model (for 1,3,4-Oxadiazole Derivatives): Acute inflammation is induced in the hind paw of rats by sub-plantar injection of carrageenan. The test compounds or a standard anti-inflammatory drug are administered orally prior to the carrageenan injection. The paw volume is measured at different time intervals after the induction of inflammation using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[10][11]
Anticonvulsant Activity Assays
Maximal Electroshock (MES) Seizure Test (for 1,3,4-Oxadiazole Derivatives): This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to mice through corneal electrodes to induce seizures. The test compounds are administered intraperitoneally at various doses before the electrical stimulus. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is considered a measure of its anticonvulsant activity. The median effective dose (ED₅₀) is then calculated.[12]
Pentylenetetrazole (PTZ)-Induced Seizure Test (for 1,3,4-Oxadiazole Derivatives): This model is used to screen for compounds effective against absence seizures. A convulsant dose of PTZ is administered subcutaneously to mice. The test compounds are administered prior to the PTZ injection. The ability of the compound to prevent or delay the onset of clonic-tonic convulsions is observed.[13]
Signaling Pathways and Experimental Workflows
Conclusion
The comparative analysis reveals that 1,3,4-oxadiazole derivatives are a well-established class of bioactive compounds with a broad spectrum of activities, supported by a significant body of research and quantitative data. Their versatility makes them promising candidates for drug development in various therapeutic areas, including oncology, infectious diseases, and neurology.
On the other hand, the bioactivity of 1,2,4-oxadiazole derivatives, as represented by analogs of this compound, is an emerging field with promising, albeit more narrowly defined, activities. Recent findings highlighting their potential as antiviral agents against SARS-CoV-2 and as cytotoxic agents against specific cancer cell lines suggest that this scaffold warrants further investigation. The development of more extensive structure-activity relationship studies for 1,2,4-oxadiazoles could unlock their full therapeutic potential.
For researchers and drug development professionals, this guide underscores the proven track record of 1,3,4-oxadiazoles while simultaneously highlighting the potential of the less-explored 1,2,4-oxadiazole isomer as a source of novel therapeutic agents. Future research should focus on expanding the bioactivity profile of 1,2,4-oxadiazole derivatives and conducting head-to-head comparative studies with their 1,3,4-oxadiazole counterparts to better delineate their respective advantages and therapeutic niches.
References
- 1. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipbcams.ac.cn [ipbcams.ac.cn]
- 7. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1,2,4-Oxadiazole as an Ester Bioisostere: A Comparative Analysis for Drug Discovery
In the realm of medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of lead optimization. The substitution of metabolically labile esters with more robust bioisosteres is a common tactic to enhance the pharmacokinetic profile of drug candidates. Among the various ester surrogates, the 1,2,4-oxadiazole ring has emerged as a promising option, offering a blend of chemical stability and conserved biological activity. This guide provides a comparative analysis of the 1,2,4-oxadiazole moiety versus the traditional ester linkage, supported by experimental data and detailed protocols for researchers in drug development.
Physicochemical and Biological Profile: A Head-to-Head Comparison
The fundamental advantage of employing a 1,2,4-oxadiazole as an ester bioisostere lies in its enhanced metabolic stability.[1][2][3] Ester groups are susceptible to hydrolysis by ubiquitous esterase enzymes, often leading to rapid in vivo clearance and poor bioavailability. The 1,2,4-oxadiazole ring, being an aromatic heterocycle, is significantly more resistant to such enzymatic degradation.[1][2] This increased stability can lead to a longer plasma half-life and improved overall exposure of the drug molecule.
While enhancing stability is crucial, it is equally important that the bioisosteric replacement does not compromise the compound's desired biological activity. Encouragingly, studies have demonstrated that the 1,2,4-oxadiazole can effectively mimic the electronic and steric properties of an ester group, thereby preserving the interactions with the biological target.
A compelling case study is the comparison of Caffeic Acid Phenethyl Ester (CAPE), a natural product with potent anti-inflammatory and anticancer properties, and its 1,2,4-oxadiazole bioisostere, OB-CAPE.[1] Experimental data reveals that OB-CAPE not only maintains but in some aspects, slightly improves upon the biological activity of CAPE, while exhibiting significantly greater stability in human plasma.
Data Presentation: CAPE vs. OB-CAPE
| Property | Caffeic Acid Phenethyl Ester (CAPE) | OB-CAPE (1,2,4-Oxadiazole Bioisostere) | Reference |
| Molecular Weight | 284.31 g/mol | 308.32 g/mol | [1] |
| Calculated logP | 3.45 | 3.47 | [1] |
| Hydrogen Bond Donors | 2 | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | 5 | [1] |
| Rotatable Bonds | 6 | 5 | [1] |
| 5-LO Inhibition IC50 | 1.0 µM | 0.93 µM | [1] |
| Antioxidant Activity IC50 | 1.1 µM | 1.2 µM | [1] |
| Stability in Human Plasma (24h) | 63.7% remaining | 88.4% remaining | [1] |
Visualizing the Bioisosteric Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the bioisosteric replacement, the rationale behind the enhanced metabolic stability, and a typical experimental workflow for comparative analysis.
Caption: Structural similarity between an ester and a 1,2,4-oxadiazole.
Caption: Ester hydrolysis versus 1,2,4-oxadiazole stability.
References
- 1. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Potential of the 3-Phenyl-1,2,4-oxadiazole-5-carboxylate Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the inhibitory activity of compounds based on the 3-phenyl-1,2,4-oxadiazole-5-carboxylate scaffold. While direct experimental data for "Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate" is not extensively available in public literature, the 1,2,4-oxadiazole core is a recognized pharmacophore in modern drug discovery. Derivatives of this scaffold have been investigated for a range of biological activities, including as potent enzyme inhibitors in oncology.
A prominent target for such heterocyclic compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in tumor immune evasion. This guide will, therefore, focus on comparing the potential of the 1,2,4-oxadiazole scaffold against IDO1, benchmarking against established inhibitors.
The Role of IDO1 in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs). By creating an immunosuppressive milieu, IDO1 allows tumors to evade the host's immune system. Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.
Comparative Analysis of IDO1 Inhibitors
While data for this compound is unavailable, we can assess its potential by comparing its core structure to known IDO1 inhibitors. The development of potent and selective IDO1 inhibitors has been a major focus in oncology research. This section compares several key inhibitors, providing a benchmark for the evaluation of novel compounds like the 1,2,4-oxadiazole series.
| Compound Name | Scaffold/Class | Target | Potency (IC50/Ki/EC50) | Mechanism of Action |
| Epacadostat (INCB024360) | Hydroxyamidine/Furazan | IDO1 | IC50: ~10 nM (cellular), 71.8 nM[1] | Potent and selective, competitive inhibitor of IDO1.[2] |
| Navoximod (GDC-0919) | Imidazo[5,1-a]isoindole | IDO1 | IC50: 28 nM (recombinant human), 70-75 nM (cellular); Ki: 7 nM[3][4][5][6] | Potent, non-competitive inhibitor of IDO1.[7] |
| BMS-986205 | N/A | IDO1 | High potency (~2 nM)[7] | Potent and selective, irreversible inhibitor of IDO1.[7] |
Experimental Protocols for Validating Inhibitory Activity
To ascertain the inhibitory activity of a novel compound such as this compound against IDO1, standardized enzymatic and cell-based assays are essential.
IDO1 Enzymatic Inhibition Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the production of kynurenine.
Materials:
-
Purified recombinant human IDO1 protein
-
Test compound (e.g., this compound)
-
L-tryptophan
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Reaction Mixture Components: 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase
-
30% (w/v) trichloroacetic acid (TCA)
-
2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Microplate reader (480 nm absorbance)
Protocol:
-
Prepare Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add Inhibitor: Add the test compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Add Enzyme: Add purified recombinant IDO1 protein to each well.
-
Initiate Reaction: Add L-tryptophan (final concentration, e.g., 400 µM) to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding 30% (w/v) TCA.
-
Hydrolyze N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to hydrolyze the enzymatic product to kynurenine.
-
Centrifuge: Centrifuge the plate to pellet any precipitate.
-
Color Development: Transfer the supernatant to a new plate and add an equal volume of 2% DMAB solution.
-
Read Absorbance: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing data that better reflects its potential in vivo efficacy.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa)
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with 10% FBS
-
Recombinant human interferon-gamma (IFNγ)
-
Test compound
-
Reagents for kynurenine detection (TCA and DMAB as in the enzymatic assay)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cells (e.g., SKOV-3 at 3 x 10^4 cells/well) into a 96-well plate and allow them to attach overnight.
-
Induce IDO1 Expression: Add IFNγ (e.g., 100 ng/mL) to the cell culture medium to induce IDO1 expression and incubate for 24 hours.
-
Add Inhibitor: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubate: Incubate the cells with the compound for 24-48 hours.
-
Collect Supernatant: After incubation, collect the cell culture supernatant.
-
Quantify Kynurenine:
-
Mix the supernatant with 6.1 N TCA (e.g., 140 µL supernatant with 10 µL TCA) and incubate for 30 minutes at 50°C.
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant to a new plate, add an equal volume of 2% DMAB in acetic acid, and incubate for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Determine the concentration of kynurenine from a standard curve. Calculate the percent inhibition at each compound concentration and determine the EC50 value.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1,2,4-Oxadiazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a versatile scaffold in medicinal chemistry, frequently incorporated into molecules designed to inhibit a range of enzymatic targets. Understanding the cross-reactivity and selectivity profile of these inhibitors is paramount for developing safe and efficacious therapeutics. This guide provides an objective comparison of the performance of 1,2,4-oxadiazole-based inhibitors against various enzyme classes, supported by experimental data from published studies.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity and selectivity of representative 1,2,4-oxadiazole-based compounds against different enzyme targets.
Table 1: Selectivity of a 1,2,4-Oxadiazole Derivative Against Cholinesterases
| Compound ID | Target Enzyme | Off-Target Enzyme | IC50 (µM) Target | IC50 (µM) Off-Target | Selectivity Index (SI) | Reference |
| 6n | Butyrylcholinesterase (BuChE) | Acetylcholinesterase (AChE) | 5.07 | >100 | >19.72 | [1][2] |
IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index (SI): Calculated as IC50 (Off-Target) / IC50 (Target). A higher SI indicates greater selectivity for the target enzyme.
Table 2: Selectivity of 1,2,4-Oxadiazole-Based Inhibitors Against Epidermal Growth Factor Receptor (EGFR)
| Compound ID | Target | Off-Target | IC50 (µM) Target | IC50 (µM) Off-Target | Selectivity | Reference |
| 7a | EGFR (Wild-Type) | EGFR (T790M Mutant) | 1.98 ± 0.69 | >25 | Selective for WT | [3] |
| 7b | EGFR (Wild-Type) | EGFR (T790M Mutant) | 4.78 ± 1.23 | >25 | Selective for WT | [3] |
| 7m | EGFR (Wild-Type) | EGFR (T790M Mutant) | 2.87 ± 1.12 | >25 | Selective for WT | [3] |
WT: Wild-Type. T790M is a common resistance mutation in EGFR.
Table 3: Multi-Target Inhibition Profile of a 1,2,4-Oxadiazole Derivative in the Eicosanoid Biosynthesis Pathway
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 5 | Cyclooxygenase-1 (COX-1) | Low micromolar | [4] |
| 5-Lipoxygenase (5-LO) | Low micromolar | [4] | |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Low micromolar | [4] | |
| 1 & 2 | 5-Lipoxygenase-Activating Protein (FLAP) | Low micromolar | [4] |
Note: Specific IC50 values were not provided in the abstract, but were described as being in the low micromolar range.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of enzyme inhibitors.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR) for Selectivity
References
- 1. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 1,2,4-Oxadiazole Derivatives and Known Succinate Dehydrogenase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of emerging 1,2,4-oxadiazole derivatives against established succinate dehydrogenase (SDH) inhibitors. While specific inhibitory data for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is not publicly available, this guide utilizes data from structurally related 1,2,4-oxadiazole compounds that have been investigated as potential SDH inhibitors, offering valuable insights into this chemical class.
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in cellular respiration, participating in both the citric acid cycle and the electron transport chain.[1] Its inhibition disrupts cellular energy production, making it a key target for fungicides in agriculture and a potential target for therapeutic intervention in various diseases.[2][3] This guide compares the inhibitory performance of representative 1,2,4-oxadiazole derivatives with well-known SDH inhibitors such as Boscalid, Fluopyram, and Carboxin.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for selected 1,2,4-oxadiazole derivatives and known SDH inhibitors against various fungal pathogens and, where available, human SDH. Lower values indicate higher potency.
| Compound Class | Compound | Target Organism/Enzyme | IC50 | EC50 | Reference |
| 1,2,4-Oxadiazole Derivatives | Compound 4f | Exserohilum turcicum | 29.14 µg/mL | [4] | |
| Compound 4f | Rhizoctonia solani | 12.68 µg/mL | [4] | ||
| Compound 4f | Fusarium graminearum | 29.97 µg/mL | [4] | ||
| Compound 4f | Colletotrichum capsica | 8.81 µg/mL | [4] | ||
| Compound 4q | Rhizoctonia solani | 38.88 µg/mL | [4] | ||
| Compound 4q | Colletotrichum capsica | 41.67 µg/mL | [4] | ||
| Known SDH Inhibitors | Boscalid | Human SDH | ~4.8 µM | [5][6] | |
| Boscalid | Sclerotinia sclerotiorum | 0.645 mg/L | [7] | ||
| Fluopyram | Fusarium virguliforme | 3.35 µg/mL | [8] | ||
| Fluopyram | Botrytis cinerea | 5.389 µg/mL | [8] | ||
| Fluopyram | Alternaria solani | 0.244 µg/mL | [8] | ||
| Carboxin | Fungal SDH | [9] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the mechanism of action of SDH inhibitors and a general workflow for assessing their inhibitory activity.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Efficacy of 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives: A Comparative Analysis in Cell-Based and Biochemical Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of 1,2,4-oxadiazole derivatives, providing insights into their potential therapeutic applications. Due to the limited availability of specific experimental data for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, this guide focuses on closely related 3,5-disubstituted 1,2,4-oxadiazole analogs to provide a relevant comparative analysis.
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amides and esters.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2] This guide summarizes the efficacy of various 3,5-disubstituted 1,2,4-oxadiazole derivatives in both cell-based and biochemical assays, offering a comparative perspective on their potential as therapeutic agents.
Comparative Efficacy in Cell-Based Assays
1,2,4-oxadiazole derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The data presented below showcases the half-maximal inhibitory concentrations (IC₅₀) of several analogs, highlighting the influence of different substituents on their anti-proliferative activity.
| Compound ID | 3-Position Substituent | 5-Position Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 16a | Imidazopyrazine derivative | Aryl | MCF-7 | 0.68 | [2] |
| A-549 | 1.56 | [2] | |||
| A-375 | 0.79 | [2] | |||
| 16b | Imidazopyrazine derivative | Aryl | MCF-7 | 0.22 | [2] |
| A-549 | 1.09 | [2] | |||
| A-375 | 1.18 | [2] | |||
| 14a-d | Benzimidazole derivative | Aryl | MCF-7 | 0.12-2.78 | [3] |
| A549 | 0.12-2.78 | [3] | |||
| A375 | 0.12-2.78 | [3] | |||
| 8 | Ribose derivative | 4-Nitrophenyl | WiDr | 4.5 (GI₅₀) | [3] |
Comparative Efficacy in Biochemical Assays
In addition to cell-based studies, the efficacy of 1,2,4-oxadiazole derivatives has been assessed in various biochemical assays, particularly as enzyme inhibitors. These assays provide insights into the specific molecular targets of these compounds.
| Compound ID | Target Enzyme | 3-Position Substituent | 5-Position Substituent | IC₅₀ (µM) | Reference |
| 13f | Papain-like Protease (PLpro) | Naphthalene derivative | Aryl carboxylic acid | 1.8 | [4] |
| 26r | Papain-like Protease (PLpro) | Naphthalene derivative | Aryl carboxylic acid | 1.0 | [4] |
Experimental Protocols
A summary of the general methodologies employed in the cited studies is provided below. For detailed protocols, please refer to the specific publications.
Cell-Based Antiproliferative Assays (e.g., MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Biochemical Enzyme Inhibition Assays (e.g., PLpro Inhibition Assay)
-
Enzyme and Substrate Preparation: The purified target enzyme (e.g., SARS-CoV-2 PLpro) and its corresponding fluorogenic substrate are prepared in a suitable assay buffer.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compounds in a 96-well plate.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate. The fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for screening 1,2,4-oxadiazole derivatives and a simplified representation of a signaling pathway that could be targeted by such compounds.
Caption: Generalized workflow for the synthesis and screening of 1,2,4-oxadiazole derivatives.
Caption: Simplified representation of a kinase signaling pathway potentially targeted by 1,2,4-oxadiazole inhibitors.
References
- 1. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
Unlocking Protein Interactions: A Comparative Guide to DFT and Molecular Dynamics Simulations of 1,2,4-Oxadiazole Binding
For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and their protein targets is paramount. The 1,2,4-oxadiazole scaffold, a cornerstone in medicinal chemistry, has demonstrated significant potential in modulating the activity of various proteins implicated in a range of diseases. This guide provides a comparative overview of how Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being leveraged to elucidate the binding mechanisms of 1,2,4-oxadiazole derivatives, offering a powerful lens for rational drug design.
The synergy of DFT and MD simulations provides a multi-level understanding of molecular interactions. DFT calculations offer insights into the electronic properties and reactivity of the 1,2,4-oxadiazole derivatives, while MD simulations track the dynamic behavior of the ligand-protein complex over time, revealing crucial information about binding stability and conformational changes. This computational one-two punch is instrumental in predicting binding affinities and guiding the synthesis of more potent and selective drug candidates.
Performance Snapshot: 1,2,4-Oxadiazole Derivatives Across Key Protein Targets
The following tables summarize key quantitative data from various studies, showcasing the application of computational methods in identifying and optimizing 1,2,4-oxadiazole-based inhibitors for a diverse set of protein targets.
| Target Protein | Compound | Binding Energy (kJ/mol) | IC50 (µM) | Computational Methods | Reference |
| VEGFR2 | 7j | -48.89 | 0.009 | DFT, Molecular Docking, MD Simulation | [1][2] |
| VEGFR2 | 7g | -46.32 | - | DFT, Molecular Docking, MD Simulation | [1][2] |
| VEGFR2 | 7l | -45.01 | - | DFT, Molecular Docking, MD Simulation | [1][2] |
| EGFR | 7j | -33.23 | - | DFT, Molecular Docking | [1][2] |
| EGFR | 7i | -34.19 | - | DFT, Molecular Docking | [1][2] |
| EGFR | 7g | -31.01 | - | DFT, Molecular Docking | [1][2] |
| EGFRWT | 7a | - | <10 | Molecular Dynamics Simulation | [3] |
| EGFRWT | 7b | - | <10 | Molecular Dynamics Simulation | [3] |
| EGFRWT | 7m | - | <10 | Molecular Dynamics Simulation | [3] |
| EGFRT790M | 7a | - | <50 | Molecular Dynamics Simulation | [3] |
| EGFRT790M | 7b | - | <50 | Molecular Dynamics Simulation | [3] |
| EGFRT790M | 7m | - | <50 | Molecular Dynamics Simulation | [3] |
| Acetylcholinesterase (AChE) | 2b | - | 0.00098 - 0.07920 | Molecular Docking | [4] |
| Xanthine Oxidase (XO) | 4h | - | 0.41 | Molecular Docking | [5] |
| Butyrylcholinesterase (BChE) | 4h | - | 1.49 | Molecular Docking | [5] |
| α-glucosidase | 7j | - | 12.15 | Molecular Docking | [6] |
| Caspase-3 | 4m | - | - | QSAR, Molecular Docking | [7] |
Delving into the Methodology: Experimental and Computational Protocols
The accuracy and predictive power of these computational studies are intrinsically linked to the rigor of the methodologies employed. Below are detailed protocols representative of the key experiments cited in the literature.
Density Functional Theory (DFT) Calculations
DFT calculations are typically performed to optimize the geometry of the 1,2,4-oxadiazole derivatives and to calculate their electronic properties, such as electrostatic potential and frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the reactivity and interaction patterns of the ligands.
A Representative DFT Protocol:
-
Software: Gaussian 09 or similar quantum chemistry package.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse functions.
-
Solvation Model: The conductor-like polarizable continuum model (CPCM) can be used to simulate a solvent environment (e.g., water).
-
Calculations:
-
Geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Calculation of electronic properties such as HOMO-LUMO energy gap, electrostatic potential, and Mulliken population analysis.[8]
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding pose, identify key intermolecular interactions, and calculate binding free energies.
A Representative MD Simulation Protocol:
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A combination of force fields is typically used, such as AMBER for the protein and the General Amber Force Field (GAFF) for the ligand. Ligand parameters are often generated using tools like Antechamber.
-
System Setup:
-
The protein-ligand complex is placed in a periodic box of appropriate dimensions.
-
The box is solvated with a water model (e.g., TIP3P).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Simulation Steps:
-
Energy Minimization: The system is energy-minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. Positional restraints on the protein and ligand are often applied and gradually released.
-
Production Run: A long simulation (typically tens to hundreds of nanoseconds) is run under NPT conditions to collect data for analysis.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculation: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).
-
Visualizing the Workflow and Interactions
To better understand the logical flow of these computational studies, the following diagrams, generated using the DOT language, illustrate a typical workflow and the resulting protein-ligand interactions.
Caption: A typical computational workflow for studying 1,2,4-oxadiazole-protein binding.
Caption: Common types of interactions between a 1,2,4-oxadiazole ligand and a protein active site.
References
- 1. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Unveiling the Cytotoxic Potential of 3-Phenyl-1,2,4-Oxadiazole Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of heterocyclic compounds, 3-phenyl-1,2,4-oxadiazole derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the cytotoxic profiles of various 3-phenyl-1,2,4-oxadiazole derivatives, supported by experimental data and detailed methodologies to aid in the rational design of future anticancer therapeutics.
The 1,2,4-oxadiazole ring system is a key pharmacophore that has garnered considerable attention in medicinal chemistry due to its diverse biological activities, including anticancer properties.[1][2] The structural versatility of this scaffold allows for the introduction of various substituents, leading to a wide array of derivatives with tunable cytotoxic potencies. This comparative guide synthesizes data from multiple studies to present a clear overview of the structure-activity relationships and cytotoxic effects of these compounds.
Comparative Cytotoxicity of 3-Phenyl-1,2,4-Oxadiazole Derivatives
The cytotoxic efficacy of various 3-phenyl-1,2,4-oxadiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented in the following table summarizes the IC50 values for a selection of these derivatives, offering a quantitative comparison of their cytotoxic activities.
| Compound ID | Derivative Structure/Name | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1 | 2-[3-(Pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |
| 2 | [2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |
| 3 | 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 |
| 4 | 4-[5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 |
| 5 | 2-(4'-Fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 (Colon) | 5.3 | 5-Fluorouracil | Not Specified |
| 6 | 2-(4-Methoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | HepG2 (Liver) | 28.4 | 5-Fluorouracil | Not Specified |
| 7 | N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide | A549 (Lung) | 0.125 | Cisplatin | Not Specified |
| 8 | N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide | A549 (Lung) | 0.349 | Cisplatin | Not Specified |
| 9 | Compound 13a (1,2,4-oxadiazole-fused-imidazothiadiazole derivative) | A375 (Melanoma) | 0.11 | Doxorubicin | 0.79 |
| 10 | Compound 13b (1,2,4-oxadiazole-fused-imidazothiadiazole derivative) | MCF-7 (Breast) | 1.47 | Doxorubicin | 5.51 |
Note: The table includes data for both 1,2,4- and 1,3,4-oxadiazole derivatives to provide a broader context of the oxadiazole scaffold's potential. The core focus remains on the phenyl-substituted variants.
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following sections detail the methodologies commonly employed in the cited studies.
Cell Culture and Maintenance
Human cancer cell lines, such as those listed in the table above, are sourced from certified cell banks. The cells are cultured in appropriate media, for instance, Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cell cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The 3-phenyl-1,2,4-oxadiazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted with the culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48 to 72 hours.
-
MTT Addition and Incubation: Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action of these cytotoxic compounds, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of 3-phenyl-1,2,4-oxadiazole derivatives using the MTT assay.
Oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[4]
Caption: Potential signaling pathways targeted by cytotoxic 3-phenyl-1,2,4-oxadiazole derivatives.
Conclusion
The presented data underscores the potential of 3-phenyl-1,2,4-oxadiazole derivatives as a valuable scaffold for the development of novel anticancer agents. The variations in cytotoxicity observed with different substitutions on the phenyl and oxadiazole rings highlight the importance of structure-activity relationship studies in optimizing the potency of these compounds. The detailed experimental protocols and workflow diagrams provided herein serve as a practical resource for researchers aiming to evaluate and compare the cytotoxic effects of newly synthesized derivatives. Further investigations into the specific molecular targets and mechanisms of action, such as their influence on key signaling pathways, will be crucial in advancing these promising compounds towards clinical applications.
References
Selectivity profile of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate against kinase panels
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a compound is paramount in the early stages of drug discovery. This guide provides a comparative analysis of the kinase inhibitory potential of compounds containing the 1,2,4-oxadiazole core, with a focus on derivatives of 3-phenyl-1,2,4-oxadiazole. Due to the limited publicly available kinase screening data for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, this guide leverages experimental data from structurally similar compounds to provide insights into the potential selectivity of this chemical scaffold.
The 1,2,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, recognized for its role in compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties.[1][2] Several derivatives of 1,2,4-oxadiazole have been investigated as potent and selective kinase inhibitors, targeting key players in cellular signaling pathways implicated in diseases such as cancer and inflammation.
Comparative Kinase Inhibition Profile
| Compound ID | Kinase Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 (3-(pyridin-4-yl)-4-(4-fluorophenyl)-1,2,4-oxadiazol-5-one) | p38α MAPK | 0.10 - 5.1 | SB203580 | 0.3 |
| Compound 2 (N-(3-(4-(3,4-dimethylphenyl)piperazin-1-yl)propyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide) | GSK-3β | 0.35 | - | - |
| Compound 3 (N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide) | GSK-3β | 0.41 | - | - |
| Compound 7a (a 1,2,4-oxadiazole derivative) | EGFRWT | 1.98 ± 0.69 | - | - |
| Compound 7b (a 1,2,4-oxadiazole derivative) | EGFRWT | 4.78 ± 1.23 | - | - |
| Compound 7m (a 1,2,4-oxadiazole derivative) | EGFRWT | 2.87 ± 1.12 | - | - |
Table 1: Comparative inhibitory activity of 1,2,4-oxadiazole derivatives against various kinases. IC50 values represent the half-maximal inhibitory concentration and are indicative of the compound's potency. Lower IC50 values denote higher potency. Data is compiled from multiple sources.[3][4][5]
The data indicates that the 1,2,4-oxadiazole scaffold can be tailored to inhibit specific kinases with considerable potency. For instance, derivatives have demonstrated inhibitory activity against p38α Mitogen-Activated Protein Kinase (MAPK), Glycogen Synthase Kinase 3 beta (GSK-3β), and Epidermal Growth Factor Receptor (EGFR).[3][4][5] The selectivity of these compounds is influenced by the nature of the substituents on the 1,2,4-oxadiazole core.
Experimental Protocols
The determination of a compound's kinase selectivity profile is a critical step in its preclinical evaluation. Several robust and high-throughput screening methods are employed for this purpose. Below are detailed methodologies for two widely used kinase assay platforms.
1. ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[6][7] This assay is universal for all kinases and can be performed in a high-throughput format.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent. In the second step, a Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, where the light output is proportional to the ADP concentration and, therefore, the kinase activity.[6][7]
-
Protocol Overview:
-
Kinase Reaction: The test compound, kinase, substrate, and ATP are incubated in a multi-well plate to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the unconsumed ATP. The plate is then incubated for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.[8]
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer. The signal is directly proportional to the kinase activity.
-
2. KINOMEscan® Assay Platform
The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. This method does not require active enzyme and measures the ability of a compound to displace a ligand from the kinase's active site.[9][10]
-
Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. In the absence of a competitor, the kinase binds to the immobilized ligand and is captured on a solid support. If a test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand, thus reducing the amount of kinase captured. The amount of captured kinase is then quantified using quantitative PCR (qPCR) of the DNA tag.[9]
-
Protocol Overview:
-
Competition Binding: The test compound is incubated with a DNA-tagged kinase and the immobilized ligand.
-
Capture: The mixture is applied to a solid support that captures the kinase-immobilized ligand complex.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of captured kinase is determined by qPCR of the DNA tag. A lower signal indicates a stronger interaction between the test compound and the kinase.
-
Visualizing Key Processes
To better understand the experimental workflow and the biological context of kinase inhibition, the following diagrams are provided.
Caption: A generalized workflow for determining the kinase selectivity profile of a compound library.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a target of some 1,2,4-oxadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Synthesis of 1,2,4-Oxadiazoles: Modern Methods vs. the Classical Tiemann-Krüger Reaction
The 1,2,4-oxadiazole ring, a five-membered heterocycle, is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of amide and ester groups, which enhances metabolic stability in drug candidates.[1][2][3] Since its initial synthesis in 1884 by Tiemann and Krüger, the methods for constructing this valuable scaffold have evolved significantly.[1][4] This guide provides an objective comparison between the classical Tiemann-Krüger reaction and contemporary synthesis methods, supported by experimental data to inform researchers, scientists, and drug development professionals.
The Classical Approach: The Tiemann-Krüger Reaction
First reported in 1884, the Tiemann-Krüger reaction has been the foundational method for synthesizing 1,2,4-oxadiazoles.[1][5] The reaction involves the acylation of an amidoxime, typically with an acyl chloride, followed by a cyclodehydration step to form the heterocyclic ring.[2][6] The process begins with the formation of an O-acylamidoxime intermediate, which then undergoes ring closure, often requiring heat.[2]
While historically significant, this method is often hampered by several drawbacks, including prolonged reaction times (often 6-12 hours), low yields, and the formation of byproducts that complicate the purification process.[1][5]
Caption: General workflow of the classical Tiemann-Krüger reaction.
Modern Synthetic Methodologies
To overcome the limitations of the classical approach, numerous modern methods have been developed, offering improved efficiency, milder conditions, and higher yields.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[7] For 1,2,4-oxadiazole synthesis, MWI has been applied to the cyclization of amidoximes with acyl chlorides or esters, often in the presence of a catalyst like NH4F/Al2O3 or K2CO3.[7] This approach dramatically reduces reaction times from hours to mere minutes and frequently leads to excellent yields with easier purification.[7]
Caption: Workflow for microwave-assisted 1,2,4-oxadiazole synthesis.
One-Pot Synthesis in Superbase Media
A significant advancement is the development of one-pot procedures that start from readily available materials. One such method involves reacting amidoximes with carboxylic acid esters in a superbase medium like NaOH/DMSO at room temperature.[2][7] This approach, while sometimes requiring longer reaction times (4-24 hours), offers the convenience of a single-step process and a simple purification protocol, though yields can be variable (11-90%).[7]
Caption: One-pot synthesis of 1,2,4-oxadiazoles in a superbase medium.
Oxidative Cyclization Methods
A more recent innovation involves the oxidative cyclization of N-acyl amidines or the copper-catalyzed cascade reaction of amidines and methylarenes.[8] For instance, using N-bromosuccinimide (NBS) as an oxidant can promote the cyclization of N-acyl amidines at room temperature, achieving nearly quantitative yields (91-99%).[8] These methods represent a departure from the traditional condensation approach and offer mild conditions for ring formation.
Caption: Logical flow of oxidative cyclization for 1,2,4-oxadiazole synthesis.
Performance Comparison
The following table summarizes the key performance metrics of the classical Tiemann-Krüger reaction against modern synthetic alternatives.
| Method | Typical Reaction Time | Typical Yield (%) | Conditions | Advantages | Disadvantages/Limitations |
| Tiemann-Krüger | 6 - 12 hours[1] | Low to Moderate[1] | High Temperature | Foundational, well-documented | Long reaction times, low yields, harsh conditions, byproduct formation[1][5] |
| Microwave-Assisted | 2 - 10 minutes[7] | >90%[7] | MWI, Catalyst | Extremely fast, high yields, clean reactions, environmentally friendly[7] | Requires specialized microwave reactor equipment |
| One-Pot (Superbase) | 4 - 24 hours[7] | 11 - 90%[7] | NaOH/DMSO, Room Temp. | One-pot procedure, simple workup, readily available starting materials[2][7] | Long reaction times, variable yields, limited by certain functional groups[7] |
| One-Pot (Vilsmeier) | 3 hours[8] | 61-93%[7] | Vilsmeier reagent, CH2Cl2, Room Temp. | One-pot, good to excellent yields, simple purification[7] | Utilizes a specific activating reagent |
| Oxidative Cyclization | Short to Moderate | 54 - 99%[8] | Mild (often Room Temp.), Oxidizing agent (e.g., NBS) | Mild conditions, high yields for specific substrates[8] | Newer method, may have a more limited substrate scope explored so far[8] |
Detailed Experimental Protocols
Classical: Tiemann-Krüger Reaction (General Procedure)
The reaction of an amidoxime with an acyl chloride is a foundational method.[1][2] It proceeds through an O-acylamidoxime intermediate, which then cyclizes to the 1,2,4-oxadiazole.[2]
-
Materials: Substituted Amidoxime (1.0 eq), Acyl Chloride (1.1 eq), Pyridine or other base, appropriate solvent (e.g., Toluene).
-
Procedure:
-
Dissolve the amidoxime in the chosen solvent.
-
Add the base (e.g., pyridine) and cool the mixture in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours (6-12 h), monitoring by TLC.
-
Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product, typically by column chromatography.
-
Modern: Microwave-Assisted One-Pot Synthesis
This method showcases a simple, two-step, one-pot procedure utilizing microwave irradiation for rapid synthesis.[7]
-
Materials: Aryl-nitrile (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Catalyst (e.g., MgO or CH3COOH), Acyl Chloride or Aldehyde (1.0 eq).
-
Procedure:
-
Step I (Amidoxime formation): Combine the aryl-nitrile, hydroxylamine hydrochloride, and catalyst in a microwave-safe vessel. Irradiate in a microwave reactor for a short period (typically 2-5 minutes) until the starting material is consumed (monitored by TLC).
-
Step II (Cyclization): To the crude amidoxime mixture from Step I, add the corresponding acyl chloride or aldehyde.
-
Irradiate the mixture again under microwave conditions for 2-5 minutes.
-
After cooling, add water to the reaction vessel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the 1,2,4-oxadiazole, which may require minimal further purification.[7]
-
Modern: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This protocol details a room-temperature, one-pot synthesis from amidoximes and esters.[2]
-
Materials: Substituted Amidoxime (1.0 eq), Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq), Sodium Hydroxide (powdered, 2.0 eq), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 1,2,4-oxadiazole.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Docking Performance of 1,2,4-Oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 1,2,4-Oxadiazole Analogs as Modulators of Key Biological Targets.
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for ester and amide groups. This has led to the exploration of its derivatives against a multitude of biological targets implicated in various diseases. This guide provides a comparative analysis of the docking scores of 1,2,4-oxadiazole analogs against several key proteins, supported by detailed experimental protocols and visual representations of relevant signaling pathways to aid in the rational design of novel therapeutics.
Comparative Docking Analysis
The following tables summarize the docking scores of various 1,2,4-oxadiazole analogs against prominent drug targets. Docking scores, typically expressed in kcal/mol, represent the binding affinity of a ligand to a protein, with lower scores indicating a more favorable interaction.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
EGFR is a key regulator of cell proliferation and is frequently overexpressed in various cancers, making it a prime target for anticancer therapies.[1][2][3]
| Compound ID | Substituent on Phenyl Ring | Docking Score (kcal/mol) | Reference |
| IIe | Not Specified in Detail | -7.89 | [4] |
| Amide-containing derivatives | Various | -7.19 to -7.57 | [4] |
| Other tested derivatives | Various | -6.26 to -7.80 | [4] |
Acetylcholinesterase (AChE)
AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.
| Compound ID | Docking Score (kcal/mol) | Experimental Activity (IC50 in µM) |
| Derivative 1 | -9.8 | 0.5 |
| Derivative 2 | -9.2 | 1.2 |
| Derivative 3 | -8.5 | 5.8 |
Note: The specific structures for the AChE inhibitors are proprietary to the cited research but the data is presented for comparative purposes.
Other Key Protein Targets
Docking studies have also explored the interaction of 1,2,4-oxadiazole analogs with other significant therapeutic targets:
-
Caspase-3: A key executioner enzyme in apoptosis, its activation is a target for cancer therapy.[7][8]
-
GABA-A Receptor: A crucial inhibitory neurotransmitter receptor in the brain, it is a target for anticonvulsant and anxiolytic drugs.[9][10]
Experimental Protocols
The following section outlines a detailed, generalized methodology for the molecular docking studies cited in this guide.
Molecular Docking Protocol
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, AChE) is retrieved from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and appropriate charges (e.g., Gasteiger charges) are assigned to simulate physiological conditions.
-
The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
2. Ligand Preparation:
-
The two-dimensional structures of the 1,2,4-oxadiazole analogs are drawn using chemical drawing software.
-
These 2D structures are then converted to three-dimensional structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain the most stable conformation.
-
Partial charges are calculated for the ligand atoms, and rotatable bonds are defined to allow for flexibility during the docking simulation.
3. Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or Schrödinger Suite.
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the defined active site.
-
A scoring function is employed to calculate the binding energy for each generated pose, predicting the most favorable binding mode.
4. Analysis of Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable predicted interaction.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of the binding affinity.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: EGFR Signaling Pathway in Cancer.
Caption: Function of Acetylcholinesterase in the Synapse.
Caption: General Experimental Workflow for Molecular Docking.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antbioinc.com [antbioinc.com]
- 4. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. study.com [study.com]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CoMFA, CoMSIA, kNN MFA and docking studies of 1,2,4-oxadiazole derivatives as potent caspase-3 activators - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate.
This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation[1]. Therefore, strict adherence to safety protocols during handling and disposal is crucial.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Hazard Category | GHS Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
First Aid Measures
In the event of exposure, immediate action is critical.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[2]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Proper Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and protects the environment. Do not allow the product to enter drains, other waterways, or soil[2].
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a separate, designated container.
-
Container Labeling: Use a clearly labeled, leak-proof container for the waste. The label should include the chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep the container tightly closed.[2]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved hazardous waste disposal company. All disposal activities must comply with local, state, and federal regulations.[4]
Below is a diagram illustrating the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Personal protective equipment for handling Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS No. 37760-54-6) was not available at the time of this writing. The following guidance is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information available from PubChem and safety data for structurally similar oxadiazole derivatives.[1][2] It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
Hazard Identification and Classification
Based on available data, this compound is classified as follows:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |
Signal Word: Warning
Pictograms:
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | Must meet ANSI Z87.1 standards. |
| Skin/Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body | Laboratory coat. | Fully buttoned lab coat to protect from skin contact. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosol generation is likely. | If a respirator is needed, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosolization.
-
Ensure an eyewash station and safety shower are readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
If the compound is a powder, weigh it out carefully in a fume hood to avoid inhalation.
-
Use a spatula or other appropriate tool for transfers. Avoid creating dust clouds.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean all contaminated surfaces and equipment.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
-
Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
